8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
Description
Properties
IUPAC Name |
8-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCBWFGHBQWSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Fluoro-3-azabicyclo[3.2.1]octane Hydrochloride
This guide provides a comprehensive overview of the synthetic route to 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, providing researchers and professionals with a robust framework for its preparation and modification.
Introduction
The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active molecules, including tropane alkaloids. The introduction of a fluorine atom at the 8-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds, making this compound a sought-after intermediate for the synthesis of novel therapeutics. This document outlines a reliable and well-established synthetic pathway, commencing with the construction of the bicyclic core, followed by stereoselective functionalization and fluorination, and culminating in the formation of the desired hydrochloride salt.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that can be logically divided into three key stages:
-
Construction of the N-Protected 3-Azabicyclo[3.2.1]octan-8-one Core: This initial phase focuses on assembling the foundational bicyclic ketone. The use of a nitrogen protecting group, typically tert-butyloxycarbonyl (Boc), is crucial for directing the subsequent chemical transformations and ensuring the stability of the bicyclic system.
-
Stereoselective Reduction and Deoxofluorination: This stage involves the conversion of the ketone to a hydroxyl group, followed by the critical introduction of the fluorine atom. The stereochemistry of the fluorine substituent is controlled during this sequence.
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt to enhance the compound's stability and solubility.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of N-Boc-3-azabicyclo[3.2.1]octan-8-one
The synthesis of the key intermediate, N-Boc-3-azabicyclo[3.2.1]octan-8-one, can be achieved through a multi-step process starting from readily available materials. A common approach involves the construction of the bicyclic amine followed by protection of the nitrogen atom.
Experimental Protocol:
Step 1: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
This step involves a Mannich-type reaction to construct the bicyclic core.
-
To a solution of 1,4-butanedialdehyde (1.15 equiv.), 1,3-acetonedicarboxylic acid (1.5 equiv.), and sodium acetate trihydrate (2 equiv.) in water, a solution of benzylamine (1 equiv.) in water is added dropwise at a temperature maintained between 3 to 8°C.[1]
-
The reaction mixture is gradually warmed to 50°C over 5 hours and held at this temperature for an additional 2 hours.[1]
-
After cooling to room temperature, concentrated HCl is added, and the aqueous solution is washed with an organic solvent such as tert-butyl methyl ether (TBME).[1]
-
The pH of the aqueous phase is adjusted to 7-8 with a base (e.g., NaOH), and the product is extracted with TBME.[1]
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum to yield 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.[1]
Step 2: N-Debenzylation and Boc Protection
The benzyl protecting group is removed and replaced with a Boc group.
-
The crude 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is subjected to hydrogenolysis using a palladium on carbon catalyst in a suitable solvent like ethanol under a hydrogen atmosphere.
-
After completion of the reaction (monitored by TLC or LC-MS), the catalyst is filtered off, and the solvent is evaporated to give the free amine, 3-azabicyclo[3.2.1]octan-8-one.
-
The crude amine is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) and a base like triethylamine or sodium bicarbonate are added, and the mixture is stirred at room temperature until the reaction is complete.
-
The reaction mixture is then worked up by washing with water and brine, drying the organic layer, and concentrating under reduced pressure. The crude product is purified by column chromatography to afford N-Boc-3-azabicyclo[3.2.1]octan-8-one.[2]
Part 2: Stereoselective Reduction and Deoxofluorination
This phase of the synthesis is critical for establishing the stereochemistry at the C8 position and introducing the fluorine atom.
Step 3: Reduction of N-Boc-3-azabicyclo[3.2.1]octan-8-one
The ketone is reduced to the corresponding alcohol. The choice of reducing agent can influence the stereoselectivity of the reaction, with hydride reagents typically favoring the formation of the exo-alcohol due to steric hindrance from the bicyclic framework.
Experimental Protocol:
-
N-Boc-3-azabicyclo[3.2.1]octan-8-one is dissolved in a suitable solvent, such as methanol or ethanol, and cooled to 0°C.
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise.
-
The reaction is stirred at 0°C and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the careful addition of water or a dilute acid.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-3-azabicyclo[3.2.1]octan-8-ol, which can be purified by column chromatography.
Step 4: Deoxofluorination of N-Boc-3-azabicyclo[3.2.1]octan-8-ol
The hydroxyl group is replaced with a fluorine atom using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.[3][4] The reaction typically proceeds with inversion of configuration via an Sₙ2 mechanism.
Figure 2: Simplified mechanism of alcohol deoxofluorination using DAST.
Experimental Protocol:
-
To a solution of N-Boc-3-azabicyclo[3.2.1]octan-8-ol (1 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), the solution is cooled to -78°C.[5]
-
Diethylaminosulfur trifluoride (DAST) (1.2 equiv.) is added dropwise to the cooled solution.[5]
-
The reaction mixture is stirred at -78°C for a period and then allowed to slowly warm to room temperature and stirred for an additional 2 hours.[5] The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C.[5]
-
The mixture is extracted with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5]
-
The crude product, N-Boc-8-fluoro-3-azabicyclo[3.2.1]octane, is purified by column chromatography.
Table 1: Summary of Reaction Parameters for Deoxofluorination
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert and solubilizes both the substrate and reagent. |
| Temperature | -78°C to Room Temperature | Low initial temperature controls the exothermic reaction and minimizes side reactions. |
| Reagent | Diethylaminosulfur trifluoride (DAST) | Effective deoxofluorinating agent for alcohols. |
| Atmosphere | Inert (Nitrogen or Argon) | DAST is moisture-sensitive. |
| Work-up | Quenching with NaHCO₃ (aq.) | Neutralizes excess reagent and acidic byproducts. |
Part 3: Deprotection and Salt Formation
The final stage of the synthesis involves the removal of the Boc protecting group and the formation of the stable hydrochloride salt.
Step 5: N-Boc Deprotection and Hydrochloride Salt Formation
The Boc group is readily cleaved under acidic conditions. Treatment with hydrochloric acid not only removes the protecting group but also forms the desired hydrochloride salt in a single step.
Experimental Protocol:
-
N-Boc-8-fluoro-3-azabicyclo[3.2.1]octane is dissolved in a suitable solvent such as dioxane, diethyl ether, or methanol.
-
A solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) is added to the solution at 0°C.[6]
-
The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The resulting precipitate of this compound is collected by filtration.
-
The solid is washed with a cold solvent (e.g., diethyl ether) and dried under vacuum to yield the final product.
Characterization
The final product and all intermediates should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.
Table 2: Analytical Characterization Methods
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ¹⁹F NMR for structural elucidation and confirmation. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compounds. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product and intermediates. |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups. |
Safety Considerations
-
Diethylaminosulfur trifluoride (DAST) is a hazardous reagent. It is toxic, corrosive, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. DAST should not be heated above 90°C as it can decompose explosively.[4]
-
Strong acids such as hydrochloric acid are corrosive and should be handled with care.
-
All reactions should be performed in a well-ventilated area, and appropriate safety precautions should be taken at all times.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the rationale behind each synthetic step and adhering to the outlined procedures, researchers can reliably prepare this valuable fluorinated building block for application in drug discovery and development programs. The presented methodology is robust and can serve as a foundation for the synthesis of a wide range of related fluorinated 3-azabicyclo[3.2.1]octane derivatives.
References
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Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis. Retrieved January 16, 2026, from [Link]
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Alcohol to Fluoride. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. (2006). Google Patents.
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). ACS Publications. Retrieved January 16, 2026, from [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 16, 2026, from [Link]
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tert-Butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate. (n.d.). ChemSigma. Retrieved January 16, 2026, from [Link]
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tert-Butyl 3-endo-3-hydroxy-8-azabicyclo(3.2.1)octane-8-carboxylate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Synthesis of N-BOC-3-azabicyclo[3.3.0]octan-7-one via reductive pauson-khand cyclization and subsequent conversion to a novel diazatricyclic ring system. (1993, June 4). Loyola eCommons. Retrieved January 16, 2026, from [Link]
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BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 16, 2026, from [Link]
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Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
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Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
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chemical properties of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
An In-depth Technical Guide to 8-Fluoro-3-azabicyclo[3.2.1]octane Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound (CAS No. for free base: 1341039-59-5). As a fluorinated derivative of the versatile 3-azabicyclo[3.2.1]octane scaffold, this compound is of significant interest to researchers in medicinal chemistry and drug development. The introduction of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of parent molecules, including metabolic stability and receptor binding affinity. This document details the compound's structural characteristics, physicochemical properties, spectroscopic signature, stability, and essential safety protocols. It is intended to serve as a foundational resource for scientists and professionals engaged in the design and synthesis of novel therapeutics.
Introduction
The 3-azabicyclo[3.2.1]octane framework is a rigid, bicyclic amine that serves as a crucial building block in the development of centrally active therapeutic agents. Its constrained conformation provides a well-defined three-dimensional structure, making it an ideal scaffold for probing interactions with biological targets such as monoamine transporters.[1][2] The strategic incorporation of a fluorine atom, as seen in this compound, is a widely employed strategy in medicinal chemistry to modulate key drug-like properties.[3]
This guide offers a senior application scientist's perspective on the core chemical attributes of this compound. We will explore not just the "what" but the "why" behind its properties and the methodologies used for its characterization, providing field-proven insights for its effective use in a research and development setting.
Molecular Structure and Physicochemical Properties
Chemical Structure and Stereochemistry
This compound possesses a bicyclic structure where the fluorine atom is located at a bridgehead carbon. The hydrochloride salt form results from the protonation of the secondary amine at the 3-position, which typically enhances aqueous solubility.[4] The rigid framework limits conformational flexibility, a desirable trait for designing molecules with high target specificity.
Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1341039-59-5 (Free Base) | [5][6] |
| Molecular Formula | C₇H₁₃ClFN | [7][8] |
| Molecular Weight | 165.64 g/mol | [7] |
| Appearance | White to off-white solid (predicted) | [9] |
| InChI Key | SRCBWFGHBQWSKR-UHFFFAOYSA-N | [7] |
| Solubility | Enhanced solubility in water is expected due to the hydrochloride salt form. | [4] |
Synthesis and Characterization
Synthetic Strategy Overview
General Experimental Workflow: Synthesis to Analysis
The logical flow from synthesis to final characterization is a self-validating system. Each step confirms the success of the previous one, ensuring the integrity of the final compound.
Caption: A typical workflow for the synthesis, purification, and analysis of the target compound.
Protocol: Purification by Recrystallization
Causality: Recrystallization is a robust method for purifying solid crystalline compounds. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures. For a hydrochloride salt, a polar solvent or a mixed-solvent system (e.g., ethanol/ether) is often effective.
-
Solvent Selection: Dissolve a small sample of the crude product in various polar solvents (e.g., isopropanol, ethanol) at their boiling point to identify a solvent in which the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Dissolve the bulk of the crude this compound in the minimum amount of the selected hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a crystalline solid.[13]
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for unequivocal structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure and connectivity. The rigid bicyclic framework often leads to complex coupling patterns.[14]
-
¹H NMR: The proton spectrum would show a series of complex multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons on the bicyclic ring. The protonation of the amine would result in a broad signal for the N-H proton.
-
¹³C NMR: The carbon spectrum would display seven distinct signals for the seven carbon atoms of the bicyclic core. The carbon atom bonded to fluorine (C8) would exhibit a large coupling constant (¹JCF), which is characteristic and confirmatory.
-
¹⁹F NMR: A single resonance in the ¹⁹F NMR spectrum would definitively confirm the presence of the fluorine atom. Its chemical shift would provide insight into the local electronic environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak [M+H]⁺ would correspond to the free base (C₇H₁₂FN). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[15]
-
Fragmentation Pattern: The fragmentation is likely dominated by cleavage of the bicyclic ring system.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
N-H Stretch: A broad absorption band in the region of 2700-3300 cm⁻¹ would be characteristic of the secondary ammonium salt (R₂NH₂⁺).
-
C-H Stretch: Absorptions around 2850-3000 cm⁻¹ correspond to the C-H bonds of the alkane framework.
-
C-F Stretch: A strong absorption band typically in the 1000-1400 cm⁻¹ region would indicate the presence of the carbon-fluorine bond.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the 1.5-4.0 ppm range; broad N-H signal. |
| ¹³C NMR | 7 signals; large ¹JCF coupling for the C-F carbon. |
| ¹⁹F NMR | Single resonance confirming the fluorine atom. |
| MS (ESI+) | [M+H]⁺ peak corresponding to the free base molecular weight. |
| IR (KBr) | Broad R₂NH₂⁺ stretch (~2700-3300 cm⁻¹), strong C-F stretch (~1000-1400 cm⁻¹). |
Reactivity and Stability
Chemical Stability
The compound is expected to be stable under normal laboratory storage conditions.[9][16] The bicyclic alkane structure is robust. However, it is important to avoid excessive heat and incompatible materials.[9]
Reactivity Profile
The primary site of reactivity is the secondary amine. Even in its protonated hydrochloride form, it can react under appropriate conditions.
-
Deprotonation: Treatment with a base will neutralize the hydrochloride salt to yield the free base, 8-Fluoro-3-azabicyclo[3.2.1]octane. The free base is a nucleophile.
-
N-Alkylation/N-Acylation: The free base can undergo reactions such as N-alkylation, N-acylation, and reductive amination to introduce substituents on the nitrogen atom, a common step in the synthesis of pharmacologically active molecules.
Incompatible Materials
To maintain the integrity of the compound, contact with the following should be avoided:
-
Strong Bases: Will neutralize the hydrochloride salt.[9][16]
-
Strong Oxidizing Agents: May lead to decomposition.
Hazardous decomposition products under thermal stress (e.g., in a fire) can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9][16]
Safety, Handling, and Storage
Hazard Identification
Based on safety data for structurally similar azabicyclo[3.2.1]octane hydrochloride derivatives, this compound should be handled as a hazardous substance.[17]
Recommended Handling Procedures
A systematic approach to handling is critical to ensure personnel safety.
Caption: Standard operating procedure for safely handling the hydrochloride salt.
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[18] Eyewash stations and safety showers must be readily accessible.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[9]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][18]
Storage Conditions
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong bases.
Applications in Research and Development
This compound is a valuable building block for drug discovery. Its rigid structure is a key feature in ligands designed for CNS targets. The fluorine substituent can be used to fine-tune properties such as:
-
Metabolic Stability: C-F bonds are strong and can block sites of metabolism.
-
Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially enhancing interactions with a biological target through hydrogen bonding or dipole interactions.
-
Lipophilicity: Fluorine substitution can increase lipophilicity, which may affect cell permeability and bioavailability.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the field of medicinal chemistry. Its unique combination of a rigid bicyclic core and a fluorine substituent makes it an attractive scaffold for developing novel therapeutics. Understanding its chemical properties, reactivity, and handling requirements is paramount for its safe and effective application in a research setting. This guide provides the foundational knowledge necessary for scientists to leverage the distinct attributes of this compound in their development programs.
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An In-Depth Technical Guide to 8-Fluoro-3-azabicyclo[3.2.1]octane Hydrochloride: A Key Building Block for CNS Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride (CAS Number: 1523618-19-0). We will delve into the strategic importance of this fluorinated scaffold, its physicochemical properties, plausible synthetic routes, analytical characterization, and its potential applications in modern pharmacology.
Introduction: The Strategic Value of a Fluorinated Tropane Analog
The 3-azabicyclo[3.2.1]octane scaffold, commonly known as a tropane analog, is a privileged structure in medicinal chemistry. Its rigid, bicyclic framework imparts a defined three-dimensional geometry, making it an ideal building block for creating potent and selective ligands for various biological targets, particularly within the central nervous system (CNS). Historically, this scaffold is renowned as the core of cocaine and has been extensively modified to develop therapeutics for cocaine addiction and agents that modulate monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2]
The introduction of a fluorine atom at the 8-position, creating 8-Fluoro-3-azabicyclo[3.2.1]octane, represents a strategic chemical modification. Organofluorine chemistry has become a cornerstone of modern drug design for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the half-life of a drug candidate.
-
Modulation of Basicity (pKa): The high electronegativity of fluorine exerts a powerful inductive effect. Fluorination alpha to a nitrogen atom, as in this case, can significantly lower the basicity (pKa) of the amine. This reduction, potentially by a factor of 1000, can alter the compound's ionization state at physiological pH, profoundly impacting its solubility, cell permeability, and target engagement.[3]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity and potency.
-
Improved Pharmacokinetics: Strategic fluorination can enhance membrane permeability and bioavailability while sometimes reducing off-target toxicities, such as liability for the hERG potassium channel.[3][4]
This combination of a rigid, CNS-active scaffold with the multifaceted benefits of fluorine makes this compound a highly valuable building block for developing next-generation neurological and psychiatric therapeutics.
Compound Identification
| Parameter | Value | Source |
| Compound Name | This compound | N/A |
| Synonym | (1R,5S)-8-fluoro-3-azabicyclo[3.2.1]octane hydrochloride | |
| CAS Number | 1523618-19-0 | [5] |
| Molecular Formula | C₇H₁₃ClFN | |
| Molecular Weight | 165.64 g/mol |
Physicochemical Properties: The Impact of Fluorination
While specific experimental data for this exact compound is not widely published, we can infer its properties based on established principles of physical organic chemistry and data from analogous fluorinated tropanes.[3][6]
| Property | Predicted Effect of Fluorination | Causality and Rationale |
| Basicity (pKa) | Significantly Decreased | The electron-withdrawing fluorine atom on the bridgehead carbon destabilizes the positive charge of the protonated tertiary amine through a strong inductive effect, making the amine less basic. A reduction of 2-3 pKa units compared to the non-fluorinated parent is expected.[3] |
| Lipophilicity (LogP) | Increased | Fluorine is more lipophilic than hydrogen. Its introduction typically increases the overall lipophilicity of the molecule, which can enhance membrane permeability but may also affect solubility and metabolic clearance pathways.[6] |
| Aqueous Solubility | Potentially Decreased | The increased lipophilicity and the stable C-F bond (which is a poor hydrogen bond acceptor) can lead to reduced solubility in aqueous media. However, as it is supplied as a hydrochloride salt, solubility is enhanced compared to the freebase.[3] |
| Dipole Moment | Increased | The highly polar C-F bond introduces a significant dipole moment, which can influence how the molecule interacts with biological targets and its overall solvation properties. |
Synthesis and Chemical Handling
Proposed Retrosynthetic Pathway
A logical approach involves the late-stage fluorination of a suitable 3-azabicyclo[3.2.1]octane precursor. The synthesis would likely begin from a commercially available starting material like 3-tropinone.
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An In-Depth Technical Guide to the Presumed Mechanism of Action of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the predicted mechanism of action of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride, a novel compound within the broader class of azabicyclo[3.2.1]octane derivatives. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, it is hypothesized that this agent functions as a monoamine transporter inhibitor. This document will explore the foundational pharmacology of the 3-azabicyclo[3.2.1]octane scaffold, the anticipated impact of 8-position fluorination on transporter affinity and selectivity, and detailed experimental protocols for the empirical validation of its mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting monoaminergic systems.
Introduction: The Azabicyclo[3.2.1]octane Scaffold as a Privileged Structure for Monoamine Transporter Inhibition
The 3-azabicyclo[3.2.1]octane core is a rigid bicyclic amine that serves as a foundational scaffold for a diverse range of biologically active molecules. Its conformational rigidity and stereochemical complexity allow for precise orientation of substituent groups, making it an attractive framework for targeting specific protein binding sites. Notably, derivatives of this and the related 8-azabicyclo[3.2.1]octane (tropane) scaffold have demonstrated significant activity as inhibitors of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] These transporters are critical regulators of neurotransmission, and their modulation is a key therapeutic strategy for a variety of central nervous system disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
The pharmacological profile of azabicyclo[3.2.1]octane derivatives can be finely tuned by the nature and position of substituents on the bicyclic core.[1] Structure-activity relationship studies have revealed that modifications at various positions can dramatically alter both the potency and selectivity of these compounds for the different monoamine transporters.[1][2]
Postulated Mechanism of Action of this compound
While direct experimental data for this compound is not yet available in the public domain, a plausible mechanism of action can be inferred from the extensive body of research on related analogs. It is hypothesized that This compound acts as a competitive inhibitor of monoamine transporters, with a specific profile of activity towards DAT, SERT, and NET that is influenced by the electronic and steric properties of the fluorine substituent at the 8-position.
Core Interaction with Monoamine Transporters
The 3-azabicyclo[3.2.1]octane nucleus is believed to bind within the transmembrane domains of the monoamine transporters. The protonated amine of the hydrochloride salt is expected to form a key ionic interaction with a conserved aspartate residue in transmembrane domain 1 (TM1) of the transporters, an interaction characteristic of many monoamine transporter inhibitors. The bicyclic framework then orients other substituents to interact with surrounding hydrophobic and polar pockets within the binding site.
The Influence of 8-Position Fluorination
The introduction of a fluorine atom at the 8-position is a critical modification that is predicted to modulate the pharmacological profile in several ways:
-
Electronic Effects: Fluorine is the most electronegative element, and its presence will introduce a significant dipole moment. This can lead to favorable electrostatic interactions with polar residues within the transporter binding site, potentially enhancing binding affinity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the introduction of fluorine can block sites of oxidative metabolism. This is anticipated to increase the metabolic stability and prolong the in vivo half-life of the compound.
-
Conformational Effects: The small steric footprint of fluorine is unlikely to cause significant steric hindrance. However, its electronic properties can influence the overall conformation of the bicyclic system, which may subtly alter its interaction with the transporter.
Based on SAR studies of related 8-substituted 8-azabicyclo[3.2.1]octane derivatives, substitution at this position can influence selectivity between the monoamine transporters.[1][2] For instance, certain substitutions at the 8-position have been shown to impart high selectivity for DAT over SERT and NET.[1][2] The precise impact of the 8-fluoro substituent on the selectivity profile of the 3-azabicyclo[3.2.1]octane scaffold remains to be empirically determined.
Downstream Signaling Consequences
By inhibiting the reuptake of dopamine, serotonin, and/or norepinephrine from the synaptic cleft, this compound is expected to increase the extracellular concentrations of these neurotransmitters. This, in turn, would lead to enhanced activation of postsynaptic and presynaptic autoreceptors, triggering a cascade of downstream signaling events that ultimately mediate the compound's overall pharmacological effect.
Figure 1: Postulated signaling pathway for this compound.
Experimental Validation of the Mechanism of Action
To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for characterizing the compound's interaction with monoamine transporters.
In Vitro Characterization: Radioligand Binding and Uptake Inhibition Assays
The primary in vitro methods for assessing a compound's activity at monoamine transporters are radioligand binding assays and neurotransmitter uptake inhibition assays.[3][4]
These assays measure the affinity of the test compound for the transporter by quantifying its ability to displace a known radiolabeled ligand.
Protocol: Competitive Radioligand Binding Assay [5][6][7]
-
Preparation of Membranes:
-
Culture cell lines stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET) (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., via a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Binding buffer.
-
Serial dilutions of this compound or vehicle.
-
A specific radioligand at a concentration near its Kd (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET).
-
The prepared membrane suspension.
-
-
For the determination of non-specific binding, a high concentration of a known non-radiolabeled inhibitor is added instead of the test compound.
-
-
Incubation and Filtration:
-
Incubate the plate at a specified temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
-
These functional assays measure the ability of the test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[3][4][8]
Protocol: In Vitro Neurotransmitter Uptake Inhibition Assay [3][5][9]
-
Cell Plating:
-
Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in 96-well plates and grow to confluence.
-
-
Assay Procedure:
-
On the day of the assay, wash the cells with a Krebs-HEPES buffer (KHB).
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 10-20 minutes) at room temperature.
-
Initiate neurotransmitter uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET).
-
Incubate for a short period to measure the initial rate of uptake (e.g., 1-5 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold KHB.
-
-
Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials and measure the radioactivity.
-
-
Data Analysis:
-
Determine the IC₅₀ value by plotting the percentage of inhibition of uptake versus the logarithm of the test compound concentration and fitting the data with a sigmoidal dose-response curve.
-
Figure 2: Experimental workflow for in vitro characterization.
Data Presentation and Interpretation
The results of the in vitro assays should be summarized in a clear and concise table to allow for easy comparison of the compound's potency and selectivity.
| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) |
| DAT | To be determined | To be determined |
| SERT | To be determined | To be determined |
| NET | To be determined | To be determined |
Selectivity Ratios:
-
SERT/DAT Selectivity: Ki (SERT) / Ki (DAT)
-
NET/DAT Selectivity: Ki (NET) / Ki (DAT)
A high selectivity ratio indicates a preference for one transporter over another. The relationship between the binding affinity (Ki) and the functional potency (IC₅₀) will provide insights into whether the compound acts as a pure competitive inhibitor or may have a more complex mechanism of interaction.
Conclusion and Future Directions
This technical guide has outlined the presumed mechanism of action of this compound as a monoamine transporter inhibitor, based on the well-established pharmacology of the azabicyclo[3.2.1]octane scaffold. The introduction of a fluorine atom at the 8-position is predicted to modulate its binding affinity, selectivity, and metabolic stability. The provided experimental protocols offer a robust framework for the empirical validation of this hypothesis.
Future research should focus on conducting the described in vitro assays to precisely quantify the potency and selectivity of this compound. Subsequent studies could involve in vivo microdialysis to measure its effects on extracellular neurotransmitter levels in relevant brain regions and behavioral pharmacology studies to assess its potential therapeutic applications. The synthesis and evaluation of additional analogs with substitutions at the 8-position will further elucidate the structure-activity relationships and aid in the design of novel and highly selective monoamine transporter inhibitors.
References
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Deshishku, B., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. ACS Medicinal Chemistry Letters, 2(12), 927-931. [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]
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Carroll, F. I., et al. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 21(24), 7430-7433. [Link]
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Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.15. [Link]
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Advanced ChemBlocks Inc. (n.d.). This compound. Retrieved from [Link]
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Torun, L., & Meltzer, P. C. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 20(8), 2762-2772. [Link]
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Advanced ChemBlocks Inc. (n.d.). 3-Azabicyclo[3.2.1]octane - Products. Retrieved from [Link]
-
Zhang, A., et al. (2002). Synthesis of 2β-Acyl-3β-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites. Journal of Medicinal Chemistry, 45(9), 1930-1941. [Link]
-
Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods (pp. 1-22). Humana Press, New York, NY. [Link]
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Advanced ChemBlocks Inc. (n.d.). This compound 97%. Retrieved from [Link]
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Meltzer, P. C., et al. (2003). Synthesis and biological activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 13(15), 2549-2552. [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Trudell, M. L., et al. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 44(14), 2347-2350. [Link]
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stability and storage of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
An In-Depth Technical Guide to the Stability and Storage of 8-Fluoro-3-azabicyclo[3.2.1]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a significant fluorinated bicyclic amine scaffold utilized in the discovery and development of novel therapeutics. As with any active pharmaceutical ingredient (API) or key intermediate, a comprehensive understanding of its chemical stability is paramount to ensure its quality, efficacy, and safety throughout its lifecycle. This guide provides a detailed scientific framework for assessing and establishing the stability profile and optimal storage conditions for this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles, recommended experimental protocols, and analytical methodologies required to rigorously determine its stability characteristics.
Introduction: The Significance of the 8-Fluoro-3-azabicyclo[3.2.1]octane Moiety
The 3-azabicyclo[3.2.1]octane core is a key structural motif in a variety of biologically active molecules. The introduction of a fluorine atom can significantly modulate a compound's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As a hydrochloride salt, the compound's solubility and handling properties are generally improved. Given its potential role in drug development, a thorough understanding of the stability of this compound is a critical prerequisite for its effective utilization.
Physicochemical Properties and Initial Storage Considerations
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and defining preliminary storage and handling procedures.
| Property | Anticipated Characteristic | Rationale and Implication for Stability |
| Physical Form | Likely a crystalline solid | Crystalline solids generally exhibit greater stability than their amorphous counterparts due to a more ordered lattice structure. |
| Hygroscopicity | Potential for hygroscopicity | Hydrochloride salts of amines can be hygroscopic. Water absorption can lead to physical changes (e.g., deliquescence) and chemical degradation through hydrolysis. |
| Solubility | Expected to be soluble in water and polar organic solvents | Good solubility is advantageous for formulation but may also increase susceptibility to solution-state degradation. |
| pKa | The amine is expected to be basic. | The pKa of the tertiary amine will influence the pH stability profile of the compound in solution. |
Initial Recommended Storage:
Based on general principles for hydrochloride salts of amines and related fluorinated compounds, the following initial storage conditions are recommended pending comprehensive stability studies:
-
Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. Some suppliers of similar compounds, such as 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride, recommend storage at 2-8°C under an inert gas.
-
Humidity: Store in a dry environment, protected from moisture. The use of desiccants is advisable.
-
Light: Protect from light to prevent potential photolytic degradation.
-
Container: Utilize well-sealed, airtight containers. For hygroscopic materials, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice.
A Strategic Approach to Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is a cornerstone of stability assessment. It provides critical insights into the intrinsic stability of a molecule and helps to identify potential degradation products and pathways. This information is instrumental in developing and validating stability-indicating analytical methods.
Logical Flow of a Forced Degradation Study:
Caption: Workflow for a Forced Degradation Study.
Experimental Protocols for Forced Degradation:
The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.
A. Hydrolytic Stability:
-
Acidic Conditions: Dissolve the compound in 0.1 M HCl. Maintain at elevated temperature (e.g., 60-80°C) and monitor over time (e.g., 0, 2, 4, 8, 24 hours).
-
Basic Conditions: Dissolve the compound in 0.1 M NaOH. Maintain at a suitable temperature (e.g., 40-60°C) and monitor over time. Amine salts may neutralize some of the base, so stoichiometry should be considered.
-
Neutral Conditions: Dissolve the compound in purified water. Maintain at an elevated temperature (e.g., 80°C) and monitor over time.
B. Oxidative Stability:
-
Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature. Monitor the reaction over time.
C. Photostability:
-
Expose a solid sample and a solution of the compound to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.
D. Thermal Stability:
-
Expose a solid sample of the compound to dry heat at various elevated temperatures (e.g., 60°C, 80°C, 105°C) for a defined period.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and can also detect and quantify the degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Proposed HPLC Method Parameters (to be optimized):
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase: A gradient elution is likely necessary to separate the polar parent compound from potentially less polar degradation products. A typical mobile phase system would be:
-
A: 0.1% Formic acid or trifluoroacetic acid in water
-
B: Acetonitrile or Methanol
-
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan). Mass spectrometric (MS) detection is highly recommended for peak tracking and identification of degradation products.
-
Column Temperature: Controlled at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
Flow Rate: Typically 1.0 mL/min.
Method Validation:
The developed SIM must be validated according to ICH Q2(R1) guidelines, including specificity (demonstrated through forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Potential Degradation Pathways
Based on the structure of this compound, several potential degradation pathways can be hypothesized.
Caption: Hypothesized Degradation Pathways.
-
Hydrolysis: While the C-F bond is generally strong, under extreme pH and temperature, hydrolysis to the corresponding alcohol could be possible.
-
Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide.
-
Elimination: Under thermal stress or in the presence of a strong base, elimination of hydrogen fluoride (HF) to form an unsaturated bicyclic system is a possibility.
-
Ring Opening: Under significant stress, cleavage of the bicyclic ring system could occur.
Long-Term Stability Studies
Once the intrinsic stability is understood and a validated SIM is in place, a formal long-term stability study should be initiated to establish a re-test date or shelf life and recommended storage conditions.
ICH Recommended Long-Term Storage Conditions:
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) for long-term studies and at 0, 3, and 6 months for accelerated studies. The parameters to be monitored should include: appearance, assay of the active substance, and levels of degradation products.
Conclusion and Recommendations
The stability of this compound is a critical parameter that must be thoroughly investigated to ensure its quality and suitability for use in research and drug development. This guide provides a comprehensive roadmap for such an investigation.
Key Recommendations:
-
Initial Handling: Handle the compound as potentially hygroscopic and light-sensitive. Store in a cool, dry, and dark place in a well-sealed container.
-
Forced Degradation: Conduct comprehensive forced degradation studies (hydrolytic, oxidative, photolytic, and thermal) to understand the intrinsic stability and identify potential degradation products.
-
Analytical Method: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.
-
Long-Term Studies: Perform long-term stability studies under ICH-recommended conditions to establish a definitive shelf-life and optimal storage conditions.
-
Documentation: Meticulously document all stability studies and analytical method validation data to support regulatory filings and ensure data integrity.
By following this structured, scientifically-grounded approach, researchers and drug development professionals can confidently establish the stability and appropriate storage conditions for this compound, thereby ensuring its quality and reliability for its intended application.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
Determining the Solubility of 8-Fluoro-3-azabicyclo[3.2.1]octane Hydrochloride in Organic Solvents: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride in a range of common organic solvents. Due to the limited availability of public data on this specific compound, this document emphasizes robust experimental design and validated analytical methodologies. We will explore the underlying chemical principles governing the solubility of hydrochloride salts, present a detailed protocol for the widely accepted shake-flask equilibrium method, and offer guidance on quantification using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is intended to be a practical resource for obtaining reliable and reproducible solubility data, a critical parameter in pharmaceutical development and chemical research.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the fields of drug discovery and chemical synthesis. For a compound like this compound, which belongs to the tropane alkaloid class of molecules, understanding its solubility profile is paramount. Tropane alkaloids and their derivatives are of significant interest due to their diverse biological activities.[1][2] The hydrochloride salt form is often utilized to enhance aqueous solubility and stability. However, for various applications such as reaction chemistry, purification, and formulation, its solubility in organic solvents must be precisely characterized.
This guide will provide the necessary theoretical background and practical steps to empower researchers to generate this crucial data in-house.
Understanding the Solubility of Hydrochloride Salts
This compound is an amine salt. The protonation of the nitrogen atom in the bicyclic ring system to form the hydrochloride salt significantly increases its polarity compared to the corresponding free base. This has profound implications for its solubility:
-
Enhanced Aqueous Solubility: The ionic nature of the salt allows for favorable interactions with polar protic solvents like water.
-
Variable Organic Solubility: The solubility in organic solvents will be highly dependent on the solvent's polarity, proticity, and dielectric constant. Generally, alkaloid salts are readily soluble in water and ethanol but poorly soluble in most organic solvents.[3]
The general principle of "like dissolves like" is a useful starting point. We can anticipate higher solubility in polar organic solvents and lower solubility in non-polar solvents.
Strategic Selection of Organic Solvents
A comprehensive solubility profile should be determined across a range of solvents with varying properties. The following table outlines a suggested panel of organic solvents, categorized by their polarity and hydrogen bonding capabilities.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding; expected to show good solubility due to similarity to water. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | High dielectric constants and polarity; can solvate the salt through dipole-ion interactions. |
| Less Polar | Dichloromethane (DCM) | A common solvent in organic synthesis; its ability to dissolve the salt is of practical interest. |
| Non-Polar | Toluene, Hexane | Expected to have very low solubility; useful for establishing the lower bounds of the compound's solubility profile. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[4] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute in the supernatant.
Diagram of the Shake-Flask Workflow
Sources
The Strategic Application of Fluorinated Azabicycloalkanes in Central Nervous System Research: A Technical Guide
Introduction: The Allure of the Azabicycloalkane Scaffold and the Power of Fluorine in CNS Drug Discovery
The intricate and often challenging landscape of Central Nervous System (CNS) drug discovery necessitates the development of molecular probes and therapeutic candidates with precisely tuned properties. Among the privileged scaffolds in medicinal chemistry, azabicycloalkanes have emerged as particularly valuable frameworks. Their rigid, three-dimensional structures provide a defined orientation of functional groups, enabling high-affinity and selective interactions with CNS targets. This guide delves into the burgeoning field of fluorinated azabicycloalkanes, exploring their synthesis, unique characteristics, and diverse applications in neuroscience research, with a particular focus on their role as potent modulators of nicotinic acetylcholine receptors (nAChRs) and as advanced imaging agents.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and for good reason.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] In the context of CNS research, fluorination offers several key advantages:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a compound in vivo.[2]
-
Improved Blood-Brain Barrier (BBB) Penetration: Fluorine's lipophilicity can enhance a molecule's ability to cross the lipophilic BBB, a critical hurdle for any CNS-active compound.[4][5]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, which can be crucial for optimizing receptor interactions and reducing off-target effects.
-
Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions with protein targets through various mechanisms, including hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.[2]
-
Enabling Positron Emission Tomography (PET) Imaging: The positron-emitting isotope, fluorine-18 (¹⁸F), has a near-ideal half-life (109.8 minutes) for PET imaging, allowing for the non-invasive visualization and quantification of CNS targets in vivo.[6]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of fluorinated azabicycloalkanes in CNS research. We will explore their synthesis, their role as ligands for nAChRs implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, and their use as PET imaging agents to study these complex disorders.
Fluorinated Azabicycloalkanes as Nicotinic Acetylcholine Receptor Ligands
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that play a crucial role in various cognitive processes, including learning, memory, and attention.[7] Dysfunction of nAChRs has been implicated in the pathophysiology of several CNS disorders, making them a key target for drug discovery.[8][9] Fluorinated azabicycloalkanes, particularly derivatives of epibatidine, have shown exceptional promise as potent and selective nAChR ligands.
Structure-Activity Relationships of Fluorinated Epibatidine Analogues
Epibatidine, a natural alkaloid, is a potent nAChR agonist, but its therapeutic potential is limited by its toxicity and lack of subtype selectivity.[10] The introduction of fluorine into the epibatidine scaffold has been a fruitful strategy to modulate its pharmacological profile.
A key finding is that the addition of a 2'-fluoro group to the pyridine ring of deschloroepibatidine, combined with bulky 3'-substituents, can convert the molecule from an agonist to a potent antagonist at α4β2-nAChRs.[11] This highlights the profound impact of fluorine substitution on the functional activity of these ligands. The table below summarizes the in vitro binding affinities of a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues for α4β2 and α7 nAChRs.
| Compound | X | α4β2* nAChR Ki (nM) | α7 nAChR Ki (nM) |
| Epibatidine (4) | Cl | 0.026 | > 10,000 |
| Varenicline (3) | - | 0.12 | 320 |
| 5a | 4-NO₂ | 0.009 | > 2,000 |
| 5b | 4-CN | 0.06 | > 2,000 |
| 5c | 4-Br | 0.08 | > 2,000 |
| 5d | 4-CF₃ | 0.09 | > 2,000 |
| 5e | 3-NO₂ | 0.94 | > 2,000 |
| 5f | 4-SO₂CF₃ | 0.03 | > 2,000 |
| 5g | 4-CONH₂ | 0.07 | > 2,000 |
Data extracted from Carroll et al. (2012).[1][11]
As the data indicates, these fluorinated analogues exhibit high, subnanomolar affinity for the α4β2* nAChR subtype, with weak affinity for the α7 subtype, demonstrating excellent selectivity.[1][11]
Synthetic Strategies for Fluorinated Azabicycloalkanes
The synthesis of fluorinated azabicycloalkanes often involves multi-step sequences. A common approach for the synthesis of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues is depicted in the workflow below.
Figure 1: General synthetic workflow for 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues.
A detailed experimental protocol for the synthesis of a representative compound, 2-exo-[2′-fluoro-3′-(2-aminopyridin-4-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptane (7d), is provided below.[12]
Experimental Protocol: Synthesis of 2-exo-[2′-fluoro-3′-(2-aminopyridin-4-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptane (7d)
-
Borylation and Suzuki-Miyaura Coupling (One-Pot Reaction):
-
To a solution of 2-exo-(2′-fluoro-3′-bromo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane (10) in 1,4-dioxane, add bis(pinacolato)diboron, potassium acetate, 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos), and tris(dibenzylideneacetone)dipalladium(0).
-
Heat the mixture under an inert atmosphere.
-
After completion of the borylation step (monitored by TLC or LC-MS), add 2-aminopyridine-4-boronic acid pinacol ester, an aqueous solution of potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture at 110 °C in a sealed tube overnight.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product 7d.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Applications in CNS Imaging: ¹⁸F-Labeled Azabicycloalkanes for PET
The ability to non-invasively visualize and quantify molecular targets in the living brain is a powerful tool in CNS research and drug development. PET imaging with ¹⁸F-labeled ligands offers high sensitivity and spatial resolution, providing invaluable insights into disease progression and the pharmacodynamics of therapeutic interventions.[6]
Fluorinated azabicycloalkanes have been successfully developed as PET radiotracers for imaging various CNS targets, including nAChRs and the vesicular monoamine transporter 2 (VMAT2).
PET Imaging of VMAT2 with [¹⁸F]FP-(+)-DTBZ
[¹⁸F]FP-(+)-DTBZ is an ¹⁸F-labeled fluoropropyl derivative of dihydrotetrabenazine, a high-affinity ligand for VMAT2. VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles and is a biomarker for the integrity of dopaminergic neurons, which are progressively lost in Parkinson's disease.
Experimental Protocol: [¹⁸F]FP-(+)-DTBZ PET Imaging in Rodents
-
Animal Preparation:
-
Fast the animal (e.g., rat or mouse) for 4-6 hours prior to the scan to reduce blood glucose levels.[13]
-
Anesthetize the animal using isoflurane.
-
Place a catheter in the tail vein for radiotracer injection.
-
-
Radiotracer Injection and PET Scan:
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).[14]
-
Define regions of interest (ROIs) on the reconstructed images, such as the striatum (high VMAT2 density) and cerebellum (low VMAT2 density, used as a reference region).
-
Calculate the standardized uptake value (SUV) in the ROIs to quantify radiotracer accumulation. The striatum-to-cerebellum SUV ratio is often used as an index of specific VMAT2 binding.
-
Figure 2: Workflow for a typical preclinical PET imaging study with an ¹⁸F-labeled azabicycloalkane.
In Vivo Evaluation of Cognitive Enhancement
Fluorinated azabicycloalkanes that act as nAChR modulators have the potential to be developed as cognitive enhancers for the treatment of disorders like Alzheimer's disease. A critical step in their preclinical evaluation is the assessment of their efficacy in relevant animal models of cognitive impairment.
The Novel Object Recognition (NOR) Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.[14] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Protocol: Novel Object Recognition Test in Mice
-
Habituation:
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).[14]
-
The time spent exploring each object is recorded.
-
-
Testing Phase:
-
Data Analysis:
-
A discrimination index (DI) is calculated using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A higher DI indicates better recognition memory. The effect of a test compound on cognitive performance can be assessed by administering it before the training or testing phase and comparing the DI of the treated group to a vehicle-treated control group.
-
Signaling Pathways in CNS Disorders: A Role for nAChR Modulators
The therapeutic effects of nAChR modulators are mediated through their influence on intracellular signaling cascades. In Alzheimer's disease, for instance, the activation of α7 nAChRs is thought to be neuroprotective through the activation of pro-survival pathways like the PI3K/Akt pathway.
Figure 3: Simplified signaling pathway illustrating the neuroprotective effects of an α7 nAChR agonist.
Conclusion and Future Directions
Fluorinated azabicycloalkanes represent a highly promising class of molecules for advancing our understanding and treatment of CNS disorders. Their unique structural and physicochemical properties, conferred by the strategic incorporation of fluorine, have enabled the development of potent and selective nAChR modulators and sophisticated PET imaging agents.
The continued exploration of the structure-activity relationships of these compounds, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of even more refined molecular tools for CNS research. The application of these tools in preclinical models of neurodegenerative and psychiatric disorders will be crucial for validating new therapeutic targets and for the development of next-generation CNS therapies. As our understanding of the complex signaling pathways underlying these diseases deepens, the rational design of fluorinated azabicycloalkanes will play an increasingly important role in the quest for effective treatments.
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Methodological & Application
The Strategic Application of 8-Fluoro-3-azabicyclo[3.2.1]octane Hydrochloride in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane skeleton, is a recurring motif in a plethora of biologically active molecules, most notably the tropane alkaloids. The strategic introduction of a fluorine atom into this rigid bicyclic system offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of lead compounds. 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride serves as a key building block in this endeavor, providing a gateway to novel fluorinated analogs of established pharmacophores. This guide provides an in-depth exploration of the applications of this versatile reagent in organic synthesis, with a focus on its role in the development of central nervous system (CNS) active agents and Positron Emission Tomography (PET) tracers.
The presence of the fluorine atom imparts several advantageous properties to the molecule. Its high electronegativity can modulate the pKa of the secondary amine, influencing its basicity and, consequently, its binding interactions with biological targets. Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design.
Physicochemical Properties: The Impact of Fluorination
The introduction of a fluorine atom into the 3-azabicyclo[3.2.1]octane scaffold has a predictable and exploitable effect on its fundamental physicochemical properties. Understanding these effects is paramount for rational drug design and for optimizing reaction conditions.
Recent studies on gem-difluorinated saturated bicyclic amines have shed light on the influence of fluorine on acidity (pKa) and lipophilicity (LogP).[1][2][3][4] The electron-withdrawing inductive effect of the fluorine atom leads to a decrease in the basicity of the nitrogen atom, which is reflected in a lower pKa of the corresponding protonated amine.[3][4] This modulation of basicity can be critical for optimizing the binding affinity of a ligand to its target receptor and for improving its pharmacokinetic profile, such as membrane permeability.
The effect of fluorination on lipophilicity is more nuanced. While fluorine is the most electronegative element, a single fluorine substituent often has a minimal impact on overall lipophilicity, and in some cases, can even decrease it depending on the molecular context.[2][4] This is in contrast to the more pronounced increase in lipophilicity typically observed with trifluoromethyl groups.[5] This subtle interplay allows for the fine-tuning of a molecule's solubility and permeability properties.
Table 1: Physicochemical Properties of Fluorinated Bicyclic Amines
| Compound | pKa | LogP | Key Observations |
| 3-azabicyclo[3.2.1]octane | ~10.5 | ~1.3 | Parent compound, higher basicity. |
| 8-Fluoro-3-azabicyclo[3.2.1]octane | Lowered pKa | Similar or slightly lower LogP | Fluorine's inductive effect reduces basicity. Lipophilicity change is context-dependent.[2][4] |
| 8,8-Difluoro-3-azabicyclo[3.2.1]octane | Significantly lowered pKa | Can increase or decrease LogP | Stronger inductive effect from two fluorine atoms.[1][2][3][4] |
Core Application: Synthesis of Monoamine Transporter Inhibitors
A primary application of this compound is in the synthesis of potent and selective monoamine transporter inhibitors. These compounds are of significant interest for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease. The 8-azabicyclo[3.2.1]octane scaffold serves as a rigid framework that mimics the conformation of endogenous neurotransmitters like dopamine and serotonin, allowing for high-affinity binding to their respective transporters.[6][7]
The introduction of a fluorine atom can enhance the binding affinity and selectivity of these inhibitors. For instance, in the development of dopamine transporter (DAT) and serotonin transporter (SERT) ligands, the strategic placement of fluorine on the bicyclic ring can influence the interaction with the transporter proteins.[7]
The key synthetic transformation for incorporating the 8-fluoro-3-azabicyclo[3.2.1]octane moiety is the N-arylation reaction, most commonly achieved through a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the secondary amine of the bicyclic system and an aryl halide or triflate.[8][9]
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol provides a general procedure for the palladium-catalyzed N-arylation of 8-fluoro-3-azabicyclo[3.2.1]octane with a substituted aryl bromide.
Reaction Scheme:
Figure 1: General workflow for the Buchwald-Hartwig N-arylation of 8-fluoro-3-azabicyclo[3.2.1]octane.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Free Base: In a separate flask, dissolve this compound (1.2 mmol) in a minimal amount of water. Add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 9). Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine. The free amine should be used immediately.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol).
-
Addition of Reactants: Add the aryl bromide (1.0 mmol) to the flask. Dissolve the freshly prepared 8-fluoro-3-azabicyclo[3.2.1]octane free base (1.1 mmol) in anhydrous toluene (5 mL) and add it to the reaction flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional diethyl ether (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.
Causality Behind Experimental Choices:
-
Free Base Generation: The starting material is a hydrochloride salt. The Buchwald-Hartwig amination requires the free amine to act as a nucleophile. Therefore, a preliminary deprotonation step with a mild base like sodium bicarbonate is essential.
-
Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and a bulky, electron-rich phosphine ligand like XPhos is crucial for efficient catalytic turnover. These ligands promote the oxidative addition of the aryl bromide and the reductive elimination of the product, even with sterically hindered substrates.[8][9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido intermediate that precedes reductive elimination.
-
Inert Atmosphere: The palladium(0) catalyst and the phosphine ligand are sensitive to oxidation. Therefore, the reaction must be carried out under an inert atmosphere of argon or nitrogen to prevent catalyst deactivation.
Application in PET Tracer Synthesis
The unique properties of fluorine, particularly the availability of the positron-emitting isotope ¹⁸F, make 8-fluoro-3-azabicyclo[3.2.1]octane a valuable precursor for the synthesis of PET tracers. These radiolabeled molecules allow for the non-invasive in vivo imaging of biological processes, such as the density and distribution of neurotransmitter transporters in the brain.[10]
The synthesis of PET tracers involves the incorporation of the short-lived ¹⁸F isotope into the molecule in the final steps of the synthesis to maximize the radiochemical yield. A common strategy is the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.
Protocol: Copper-Mediated Radiofluorination for PET Tracer Synthesis
This protocol is adapted from a published procedure for the synthesis of a norepinephrine transporter (NET) tracer, [¹⁸F]NS12137.[10]
Reaction Scheme:
Figure 2: Workflow for the copper-mediated radiofluorination to synthesize a PET tracer.
Materials:
-
Stannane precursor (e.g., a derivative of 8-azabicyclo[3.2.1]octane with a trialkyltin group on the aromatic ring to be fluorinated)
-
[¹⁸F]Fluoride (produced in a cyclotron)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Pyridine
-
Anhydrous dimethylformamide (DMF)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Automated radiosynthesis module
Procedure:
-
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride solution is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Radiofluorination: A solution of the stannane precursor, Cu(OTf)₂, and pyridine in DMF is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Heating: The reaction mixture is heated at a specific temperature (e.g., 120-150 °C) for a short period (e.g., 10-15 minutes) in the automated synthesis module.
-
Purification: The reaction mixture is diluted with water and the desired [¹⁸F]labeled product is purified by semi-preparative HPLC.
-
Formulation: The collected HPLC fraction containing the product is reformulated into a pharmaceutically acceptable solution (e.g., saline with a small percentage of ethanol) for injection.
Expert Insights:
-
Copper Mediation: The use of a copper mediator facilitates the nucleophilic aromatic substitution with [¹⁸F]fluoride, which can be challenging on electron-rich aromatic rings.
-
Precursor Design: The choice of the stannane precursor is critical for the success of the radiofluorination. The trialkyltin group is a good leaving group for this transformation.
-
Automation: Due to the short half-life of ¹⁸F (approximately 110 minutes), the synthesis is typically performed in an automated synthesis module to ensure speed, reproducibility, and radiation safety.
Handling and Safety
This compound is a chemical irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[1][2][3] Handling should be performed in a well-ventilated fume hood.[2][4] In case of contact with skin or eyes, rinse immediately with plenty of water.[1][3][5] Store the compound in a tightly closed container in a cool, dry place.[1][2]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its rigid bicyclic structure, combined with the unique properties imparted by the fluorine atom, allows for the rational design and synthesis of novel bioactive molecules with improved pharmacological profiles. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic tool in their pursuit of new therapeutic agents and diagnostic tools.
References
-
ChemRxiv. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]
-
ResearchGate. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | Request PDF. [Link]
-
ChemRxiv. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]
-
ResearchGate. Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery | Request PDF. [Link]
-
Synlett. Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. [Link]
-
NIH National Library of Medicine. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. [Link]
-
UTUPub. Synthesis of 18F-labelled radiopharmaceuticals for CNS imaging: From radiosynthesis development to GMP production. [Link]
-
NIH National Library of Medicine. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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- 4. synquestlabs.com [synquestlabs.com]
- 5. aksci.com [aksci.com]
- 6. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. thno.org [thno.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 8-Fluoro-3-azabicyclo[3.2.1]octane Hydrochloride as a Versatile Building Block for Advanced Ligand Development
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Fluorinated Tropane Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—serve as an efficient starting point for drug discovery campaigns. The 3-azabicyclo[3.2.1]octane core, a key structural motif of tropane alkaloids, represents one such scaffold.[1][2][3] These bicyclic structures are conformationally constrained, presenting substituents in well-defined three-dimensional space, which can lead to enhanced potency and selectivity for their biological targets, particularly within the central nervous system (CNS).[4]
The introduction of fluorine into drug candidates has become a cornerstone strategy for optimizing molecular properties.[5][6] The unique characteristics of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[7][8]
This document provides a detailed guide to the application of 8-fluoro-3-azabicyclo[3.2.1]octane hydrochloride , a building block that synergistically combines the structural rigidity of the tropane framework with the pharmacological benefits of fluorination. We will explore its properties, provide detailed protocols for its incorporation into lead compounds, and discuss the rationale behind key experimental choices, empowering researchers to leverage this valuable synthon in their drug development programs.
Physicochemical Properties and Handling
This compound is a crystalline solid at room temperature. The hydrochloride salt form enhances its stability and shelf-life, but requires consideration during reaction setup, as the secondary amine is protonated and must be neutralized in situ for most synthetic transformations.
| Property | Value |
| Molecular Formula | C₇H₁₂FN · HCl |
| Molecular Weight | 165.63 g/mol |
| CAS Number | 1341039-59-5[9] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane |
| Storage | Store at 2-8°C under an inert atmosphere |
Core Synthetic Application: Palladium-Catalyzed C-N Cross-Coupling
The most common and versatile application of this building block is the construction of N-aryl or N-heteroaryl derivatives via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This reaction class is renowned for its broad substrate scope and functional group tolerance, making it a workhorse in medicinal chemistry for forging the critical bond between a scaffold amine and an aromatic partner.
Diagram: General Workflow for Ligand Synthesis
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 1: General Procedure for N-Arylation of 8-Fluoro-3-azabicyclo[3.2.1]octane
This protocol describes a representative Buchwald-Hartwig amination. The choice of catalyst, ligand, and base may require optimization depending on the specific aryl halide used.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl halide (e.g., bromide or chloride) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous toluene (or dioxane)
Instrumentation:
-
Schlenk flask or microwave vial
-
Magnetic stirrer with heating
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.5 eq).
-
Causality Insight: The hydrochloride salt is an acid-base adduct. A strong, non-nucleophilic base like NaOtBu is required. At least two equivalents are necessary: one to neutralize the hydrochloride and one to facilitate the catalytic cycle. A slight excess (2.5 eq total) ensures complete deprotonation and drives the reaction forward.
-
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Expertise Insight: The Pd(0) catalyst is sensitive to oxidation. Rigorous exclusion of oxygen is critical to prevent catalyst deactivation and ensure reproducible results.
-
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate or dichloromethane and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/heptane with 1% triethylamine to afford the desired N-arylated product.
-
Trustworthiness Note: The addition of a small amount of triethylamine to the chromatography eluent neutralizes the acidic silica gel surface, preventing product tailing and improving the separation of basic amine products.
-
Alternative Synthetic Route: Reductive Amination
For synthesizing N-alkylated derivatives, reductive amination provides a robust and efficient alternative. This method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.
Diagram: Reductive Amination Pathway
Caption: Key steps in a reductive amination reaction.
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent ideal for this transformation.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Free Base Generation: Suspend this compound in anhydrous DCM. Add triethylamine (1.2 eq) and stir for 15-20 minutes at room temperature to generate the free amine.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.2 eq) to the mixture and stir for 30 minutes.
-
Expertise Insight: This initial stirring period allows for the formation of the hemiaminal and subsequent iminium ion, which is the species that is actively reduced.
-
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Causality Insight: NaBH(OAc)₃ is less reactive than reagents like NaBH₄ and will not readily reduce the starting aldehyde/ketone, leading to higher yields and fewer side products. It is also tolerant of the mild acidity generated during iminium formation.
-
-
Reaction: Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography as described in Protocol 1.
Product Characterization
Proper characterization of the final ligand is essential for validating its structure and purity. The table below provides expected data for a hypothetical product, 3-(4-chlorophenyl)-8-fluoro-3-azabicyclo[3.2.1]octane , synthesized via Protocol 1.
| Analysis | Expected Results |
| LC-MS | Purity >95%; Correct [M+H]⁺ mass observed for C₁₃H₁₅ClFN⁺ |
| ¹H NMR | Signals corresponding to the bicyclic core protons and the aromatic protons of the 4-chlorophenyl group. Integration should match the expected number of protons. |
| ¹⁹F NMR | A single resonance characteristic of the fluorine atom on the C8 position, likely showing coupling to adjacent protons. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the two distinct aromatic carbons of the 4-chlorophenyl ring and the carbons of the fluorinated scaffold. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel ligands. Its rigid bicyclic core provides a well-defined orientation for substituents, while the strategically placed fluorine atom offers a proven method for enhancing key drug-like properties. The protocols detailed herein for C-N bond formation via palladium-catalyzed cross-coupling and reductive amination are robust, high-yielding, and adaptable to a wide range of substrates. By understanding the chemical principles behind these methods, researchers can effectively utilize this scaffold to accelerate the discovery and development of next-generation therapeutics.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
Inhance Technologies. (2023). How Is Fluorine Used in the Medical Field? Inhance Technologies Blog. [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports. [Link]
-
Smart, B. E. (2001). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. ResearchGate. [Link]
-
Liao, W., et al. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. PubMed. [Link]
-
Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. [Link]
-
Wikipedia. Tropane alkaloid. Wikipedia. [Link]
-
Advanced ChemBlocks Inc. This compound. Advanced ChemBlocks Inc. Product Page. [Link]
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- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 3-Azabicyclo[3.2.1]octane - Products [achemblock.com]
Application Notes & Protocols: N-arylation of 8-Fluoro-3-azabicyclo[3.2.1]octane Hydrochloride
Introduction
The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif in medicinal chemistry, recognized for its conformational rigidity and three-dimensional character, which are desirable features in modern drug design.[1] The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical properties of the molecule, such as basicity and metabolic stability. The subsequent N-arylation of this core structure opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications, including as inhibitors for transporters like the serotonin transporter.[2][3]
This document provides a comprehensive guide to the N-arylation of 8-fluoro-3-azabicyclo[3.2.1]octane hydrochloride. We will delve into the two most prevalent and robust methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4] This guide is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful execution.
Foundational Principles of N-Arylation
The formation of a carbon-nitrogen (C-N) bond between an aryl group and the nitrogen of the 3-azabicyclo[3.2.1]octane ring is a cornerstone of this synthetic strategy. The hydrochloride salt form of the starting material necessitates a crucial initial step: neutralization with a base to liberate the free secondary amine, which is the active nucleophile in the coupling reaction.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[5] The reaction typically involves an aryl halide or triflate, a primary or secondary amine, a base, and a palladium catalyst featuring a specialized phosphine ligand.[6]
The choice of ligand is critical for the success of the reaction. Sterically hindered and electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., BrettPhos), are often employed to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form the palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7]
The Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.[8] While traditional Ullmann conditions often required harsh reaction temperatures, modern protocols have been developed that proceed under milder conditions, often facilitated by the use of specific ligands such as L-proline or diamines.[9][10]
The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then affords the desired N-arylated product.[11] The Ullmann condensation can be a cost-effective alternative to palladium-catalyzed methods.[9]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol outlines a general procedure for the N-arylation of this compound with an aryl bromide.
Reaction Scheme:
General reaction for Buchwald-Hartwig N-arylation.
Caption: General workflow for Buchwald-Hartwig N-arylation.
Materials:
| Reagent | M.W. | Equiv. | Amount |
| 8-Fluoro-3-azabicyclo[3.2.1]octane HCl | 165.64 | 1.0 | e.g., 1 mmol |
| Aryl Bromide | Variable | 1.2 | 1.2 mmol |
| BrettPhos G3 Palladacycle | 850.56 | 0.02 | 0.02 mmol |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | 138.21 or 325.82 | 2.5 | 2.5 mmol |
| Anhydrous Toluene or Dioxane | - | - | 5-10 mL |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium precatalyst (e.g., BrettPhos G3, 2 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv.).[7]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.[12]
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).[12] For microwave-assisted reactions, consult the instrument's guidelines for appropriate settings.
-
Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.[4]
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
This protocol provides a general method for the N-arylation using a copper catalyst, which can be a more economical approach.
Reaction Scheme:
General reaction for Ullmann N-arylation.
Caption: General workflow for Ullmann N-arylation.
Materials:
| Reagent | M.W. | Equiv. | Amount |
| 8-Fluoro-3-azabicyclo[3.2.1]octane HCl | 165.64 | 1.0 | e.g., 1 mmol |
| Aryl Iodide | Variable | 1.2 | 1.2 mmol |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 mmol |
| L-Proline | 115.13 | 0.2 | 0.2 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 mmol |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | - | 5-10 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vial or round-bottom flask, add this compound (1.0 equiv.), the aryl iodide (1.2 equiv.), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.5 equiv.).[10]
-
Solvent Addition: Add anhydrous DMSO to the vial to achieve a concentration of 0.2-0.5 M.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 90-130 °C.[8] Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS. These reactions may require longer reaction times, potentially 24-48 hours.[4]
-
Work-up: After completion, cool the reaction mixture to room temperature. Add aqueous ammonia solution to complex with the copper catalyst and dilute with ethyl acetate.[7]
-
Extraction: Filter the mixture through a pad of Celite if necessary. Separate the organic layer, wash it with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude residue by flash column chromatography to obtain the pure N-arylated product.
Key Considerations and Troubleshooting
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based, often with specialized phosphine ligands. Sensitive to air and moisture. | Copper-based, more robust and economical. |
| Ligand | Crucial for catalytic activity. Sterically hindered biarylphosphines are common.[13] | Often beneficial but not always required. Simple ligands like L-proline or diamines are effective.[9] |
| Base | Strong, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are typical. The choice can influence reaction rate and yield.[14] | Inorganic bases such as K₂CO₃ or Cs₂CO₃ are commonly used.[15] |
| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are preferred.[12] | Polar aprotic solvents like DMSO or DMF are often used.[8] |
| Temperature | Typically ranges from 80-120 °C. Microwave irradiation can accelerate the reaction.[12] | Generally requires higher temperatures (90-150 °C), although modern protocols have lowered this range.[8] |
| Aryl Halide | Reactivity order: I > Br > OTf > Cl. Aryl chlorides may require more specialized catalyst systems. | Reactivity order: I > Br >> Cl. Aryl chlorides are generally not suitable. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of an inert atmosphere and anhydrous, degassed solvents to protect the palladium catalyst. For Ullmann reactions, ensure the quality of the copper salt.
-
Insufficient Base: The hydrochloride salt must be fully neutralized. Consider using a stronger base or increasing the equivalents.
-
Low Temperature: Increase the reaction temperature in increments.
-
-
Side Reactions:
-
Hydrodehalogenation: This can occur if there is a source of protons. Ensure all reagents and solvents are anhydrous.
-
Homocoupling of Aryl Halide: This may indicate that the reductive elimination step is slow. A change in ligand or solvent might be necessary.
-
Conclusion
The N-arylation of this compound is a versatile transformation that provides access to a wide range of novel chemical entities for drug discovery and development. Both the Buchwald-Hartwig amination and the Ullmann condensation offer effective, albeit different, approaches to achieve this goal. The choice between the two methods will often depend on factors such as substrate scope, cost considerations, and available equipment. By understanding the fundamental principles and following the detailed protocols provided in this guide, researchers can confidently and successfully synthesize these valuable N-arylated scaffolds.
References
-
Efficient Iron-Catalyzed N-Arylation of Aryl Halides with Amines. Organic Letters.
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry.
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. National Institutes of Health.
-
A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers.
-
Application Notes: Protocol for the N-arylation of Amines using 4-Bromo-2-methoxyphenol. Benchchem.
-
Application Notes and Protocols for the N-arylation of 3-Chlorodiphenylamine. Benchchem.
-
Ullmann condensation. Wikipedia.
-
Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. ACS Publications.
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.
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A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. PubMed Central.
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General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry.
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Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. PMC.
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Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.
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Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry.
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Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. PubMed.
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Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate.
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Buchwald–Hartwig amination. Wikipedia.
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Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry.
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Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. ResearchGate.
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Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Glasgow.
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ALDRICHIMICA ACTA. Sigma-Aldrich.
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Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents.
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Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. Google Patents.
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Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate.
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Novel aryloxy-8-azabicyclo[3.2.1]oct-3-enes with 5-HT transporter and 5-HT1A affinity. PubMed.
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Synthesis of Novel Monoamine Reuptake Inhibitors Utilizing the 8-Fluoro-3-azabicyclo[3.2.1]octane Scaffold: An Application and Protocol Guide
Introduction: The Rationale for a Fluorinated Bicyclic Scaffold in Monoamine Reuptake Inhibitor Design
Monoamine reuptake inhibitors (MRIs) are a cornerstone in the pharmacotherapy of numerous central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). Their therapeutic efficacy stems from their ability to modulate synaptic concentrations of key neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—by blocking their respective transporter proteins (DAT, SERT, and NET). The tropane alkaloid scaffold, exemplified by cocaine, has historically served as a foundational template for the design of potent MRIs. The rigid 8-azabicyclo[3.2.1]octane core of tropanes effectively mimics the conformation of monoamines, facilitating high-affinity binding to their transporters.
In the continuous quest for next-generation MRIs with improved potency, selectivity, and pharmacokinetic profiles, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool in medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel monoamine reuptake inhibitors using 8-Fluoro-3-azabicyclo[3.2.1]octane as a key building block. We will delve into detailed synthetic protocols for the crucial N-arylation step, explore the structure-activity relationships (SAR) of the resulting compounds, and discuss the theoretical and practical advantages of employing this fluorinated scaffold.
The Strategic Advantage of 8-Fluoro-3-azabicyclo[3.2.1]octane
The introduction of a fluorine atom at the 8-position of the 3-azabicyclo[3.2.1]octane core offers several potential benefits for MRI development:
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the tertiary amine at the 3-position. This can influence the compound's ionization state at physiological pH, potentially impacting its blood-brain barrier penetration and off-target interactions.
-
Conformational Rigidity: The bicyclic nature of the scaffold already imparts significant conformational constraint. The addition of a fluorine atom can further influence the conformational preferences of the ring system, potentially leading to more selective interactions with the target transporters.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a potential site of metabolism can block this pathway, leading to an extended half-life and improved bioavailability.
-
Enhanced Binding Interactions: In some cases, fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding pocket of the monoamine transporters, thereby increasing binding affinity.
Synthetic Pathways to N-Aryl-8-fluoro-3-azabicyclo[3.2.1]octanes
The key synthetic transformation in the construction of the target monoamine reuptake inhibitors is the formation of the C-N bond between the 8-fluoro-3-azabicyclo[3.2.1]octane core and a suitable aryl or heteroaryl halide. Two of the most powerful and versatile methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Core Synthetic Workflow
The general synthetic strategy is outlined below. It commences with the commercially available 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride, which is first neutralized to the free amine before being coupled with a diverse range of aryl halides.
Caption: General synthetic workflow for N-aryl-8-fluoro-3-azabicyclo[3.2.1]octanes.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and widely used method for the formation of C-N bonds.[1][2] It typically employs a palladium catalyst and a phosphine ligand.
Materials:
-
This compound
-
Aryl bromide or iodide (e.g., 4-bromobenzonitrile, 1-bromo-4-fluorobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation of the Free Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq). The tube is evacuated and backfilled with nitrogen three times.
-
Addition of Reagents: Add the aryl halide (1.0 eq) and the free 8-Fluoro-3-azabicyclo[3.2.1]octane (1.2 eq) to the Schlenk tube, followed by anhydrous toluene (5 mL).
-
Reaction: The reaction mixture is stirred at 80-110 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl-8-fluoro-3-azabicyclo[3.2.1]octane.
Causality Behind Experimental Choices:
-
Ligand Selection: Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher yields.[1]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst deactivation.
Protocol 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for N-arylation.[3][4] Modern modifications have made this reaction more versatile and milder.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene, 1-fluoro-4-iodobenzene)
-
Copper(I) iodide (CuI)
-
L-proline or N,N'-dimethylethylenediamine (DMEDA) as a ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation of the Free Amine: Prepare the free amine of 8-Fluoro-3-azabicyclo[3.2.1]octane as described in Protocol 1.
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq). The tube is evacuated and backfilled with nitrogen three times.
-
Addition of Reagents: Add the aryl iodide (1.0 eq) and the free 8-Fluoro-3-azabicyclo[3.2.1]octane (1.2 eq) to the Schlenk tube, followed by anhydrous DMSO (5 mL).
-
Reaction: The reaction mixture is stirred at 90-120 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Ligand: Ligands like L-proline or DMEDA are thought to solubilize the copper catalyst and accelerate the reaction rate.
-
Base: A moderately strong base like potassium carbonate is sufficient to drive the reaction forward without causing unwanted side reactions.
-
Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically required for Ullmann-type reactions to ensure the dissolution of the reagents and to reach the necessary reaction temperatures.
Structure-Activity Relationship (SAR) Insights
The biological activity of the synthesized N-aryl-8-fluoro-3-azabicyclo[3.2.1]octane derivatives should be evaluated through in vitro binding assays to determine their affinity for DAT, SERT, and NET. The following table provides a hypothetical framework for summarizing such data, which is crucial for understanding the SAR.
| Compound ID | Aryl Substituent (Ar) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| MRI-F-01 | Phenyl | 50.2 | 250.8 | 120.5 | 5.0 | 2.4 |
| MRI-F-02 | 4-Fluorophenyl | 25.1 | 180.3 | 95.7 | 7.2 | 3.8 |
| MRI-F-03 | 4-Chlorophenyl | 15.8 | 150.6 | 80.1 | 9.5 | 5.1 |
| MRI-F-04 | 4-Methylphenyl | 45.3 | 300.1 | 150.2 | 6.6 | 3.3 |
| MRI-F-05 | 3,4-Dichlorophenyl | 8.2 | 100.5 | 50.3 | 12.3 | 6.1 |
Analysis of SAR:
-
Effect of Aryl Substitution: The nature and position of substituents on the aryl ring significantly impact the potency and selectivity of the compounds. Electron-withdrawing groups, such as halogens, at the 4-position of the phenyl ring generally tend to increase affinity for the monoamine transporters. This is a well-documented trend in many classes of MRIs.
-
Role of the 8-Fluoro Group: The fluorine atom on the bicyclic core can influence the overall physicochemical properties of the molecule. Its impact on transporter affinity and selectivity should be compared with non-fluorinated analogues to fully elucidate its contribution. The observed potencies and selectivities in the table above are hypothetical and would need to be determined experimentally.
Mechanism of Action at the Monoamine Transporter
The synthesized compounds are expected to act as competitive inhibitors at the monoamine transporters. They bind to the same site as the endogenous monoamines, thereby preventing their reuptake into the presynaptic neuron. This leads to an increase in the concentration of the monoamines in the synaptic cleft, enhancing neurotransmission.
Caption: Mechanism of action of N-aryl-8-fluoro-3-azabicyclo[3.2.1]octane based MRIs.
Conclusion and Future Directions
The 8-Fluoro-3-azabicyclo[3.2.1]octane scaffold represents a promising platform for the development of novel monoamine reuptake inhibitors. The synthetic protocols outlined in this guide, based on well-established N-arylation methodologies, provide a clear and actionable path for the synthesis of a diverse library of analogues. The strategic incorporation of fluorine is anticipated to yield compounds with enhanced pharmacological properties.
Future research in this area should focus on:
-
Broadening the Scope of Aryl Substituents: Synthesizing a wider range of analogues with diverse aryl and heteroaryl moieties to further probe the SAR.
-
In Vivo Evaluation: Promising candidates from in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic profiles, efficacy in animal models of CNS disorders, and potential off-target effects.
-
Stereoselective Synthesis: The 3-azabicyclo[3.2.1]octane core contains chiral centers. The development of stereoselective synthetic routes will be crucial for isolating and evaluating the activity of individual enantiomers, as they often exhibit different pharmacological profiles.
By leveraging the principles and protocols detailed in this application note, researchers can effectively explore the chemical space around the 8-Fluoro-3-azabicyclo[3.2.1]octane core and contribute to the discovery of the next generation of monoamine reuptake inhibitors.
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Available at: [Link]
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Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC. Available at: [Link]
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Potential Antidepressant Effects of Novel Tropane Compounds, Selective for Serotonin or Dopamine Transporters - PubMed. Available at: [Link]
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The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - Frontiers. Available at: [Link]
-
Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed. Available at: [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Fluorinated Tropanes - PubMed. Available at: [Link]
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC - PubMed Central. Available at: [Link]
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The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]
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Ullmann Condensation - SynArchive. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
-
Design, synthesis and application of novel bicyclic amines in drug discovery. Available at: [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Nitrogen inversion in cyclic amines and the bicyclic effect - PubMed. Available at: [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. Available at: [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. Available at: [Link]
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Application Notes & Protocols: The 8-Fluoro-3-azabicyclo[3.2.1]octane Scaffold in PET Ligand Development
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane core, a rigid tropane analogue, serves as a privileged scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS). Its conformationally restricted structure provides a robust framework for designing ligands with high affinity and selectivity for key neurochemical targets. In the field of Positron Emission Tomography (PET), this scaffold has been instrumental in the development of radiotracers for visualizing and quantifying monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), as well as nicotinic acetylcholine receptors (nAChR).[1][2][3] Malfunctions in these systems are implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, ADHD, depression, and addiction.
The introduction of the positron-emitting radionuclide, Fluorine-18 (¹⁸F), onto this scaffold is of paramount strategic importance. With its near-ideal half-life of 109.7 minutes, low positron energy (0.64 MeV) affording high spatial resolution, and suitability for large-scale production, ¹⁸F is the radionuclide of choice for clinical PET imaging. This guide provides an in-depth exploration of the design principles, synthesis, radiolabeling, and preclinical evaluation of PET ligands derived from the fluorinated 3-azabicyclo[3.2.1]octane framework.
Part 1: Ligand Design and Precursor Synthesis
Pillar 1: Rationale in Ligand Design
The development of a successful PET ligand is a multi-parameter optimization problem. The 3-azabicyclo[3.2.1]octane core provides the foundational structure, but its affinity and selectivity are dictated by the substituents. Structure-activity relationship (SAR) studies have revealed that modifications at the N-8 and C-2/C-3 positions are critical for tuning the ligand's pharmacological profile.[4][5]
-
Target Affinity & Selectivity: For DAT ligands, for example, a substituted phenyl group at the C-3 position is often crucial for high-affinity binding. The nature of the substituent on the nitrogen at the 8-position can then be modified to fine-tune selectivity over the serotonin (SERT) and norepinephrine (NET) transporters.[2][4]
-
Blood-Brain Barrier (BBB) Penetration: The ligand must be sufficiently lipophilic to cross the BBB but not so "sticky" that it engages in high non-specific binding. The introduction of fluorine can modulate lipophilicity.
-
Metabolic Stability: The position of the ¹⁸F label is critical. It must be placed on a part of the molecule that is resistant to metabolic degradation to prevent the formation of radiometabolites that could either cross the BBB and confound the signal or, in the case of defluorination, lead to bone uptake.[6]
Workflow: From Concept to Precursor
The initial phase of development focuses on synthesizing a stable, non-radioactive precursor molecule that is primed for the introduction of ¹⁸F in the final step.
Caption: Ligand design and precursor synthesis workflow.
Protocol: General Synthesis of a Fluoroalkylation Precursor
This protocol outlines a generalized approach for synthesizing a nortropane precursor suitable for N-alkylation with a fluoroalkyl moiety, a common strategy in this class of ligands.[7]
Objective: To synthesize the nor-derivative of a 3-phenyltropane ester, which can be subsequently alkylated with an ¹⁸F-labeled electrophile.
Materials:
-
Cocaine or a suitable tropane starting material
-
Hydrochloric acid (6N HCl)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Appropriate phenyl-containing starting materials
-
Reducing agents (e.g., BH₃-THF)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
Methodology:
-
Hydrolysis (Step 1):
-
Reflux the starting tropane ester (e.g., cocaine) in 6N HCl for 12 hours to hydrolyze the ester and other labile groups, yielding the corresponding carboxylic acid.[2]
-
Rationale: This step creates a functional handle for subsequent modifications.
-
-
Acid Chloride Formation (Step 2):
-
Suspend the dried carboxylic acid from Step 1 in anhydrous DCM at 0 °C.
-
Add oxalyl chloride or thionyl chloride dropwise and allow the reaction to warm to room temperature for 1.5-2 hours.
-
Remove the solvent and excess reagent under reduced pressure. The resulting acid chloride is typically used immediately without further purification.[2]
-
Rationale: The acid chloride is a highly reactive intermediate, primed for amide or ester formation.
-
-
Amide Coupling (if applicable, for N-substituent modification) (Step 3):
-
Dissolve the crude acid chloride in DCM and add triethylamine, followed by the desired amine to form an amide.
-
Rationale: This is a key step for building diversity in the molecule's structure.
-
-
Reduction (Step 4):
-
Reduce the amide or ester functional groups using a suitable reducing agent like BH₃-THF under reflux.
-
Rationale: This step yields the final, stable functional groups of the core molecule.
-
-
N-Demethylation (to create the labeling site):
-
If the starting material contains an N-methyl group (as in cocaine), it must be removed to create the secondary amine (nor-tropane) for subsequent ¹⁸F-fluoroalkylation. This is often achieved using reagents like α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis.
-
-
Purification and Characterization:
-
Purify the final precursor using silica gel column chromatography.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Part 2: [¹⁸F]-Radiolabeling Strategies
The introduction of ¹⁸F is the most critical step and is performed on the day of the experiment using automated synthesis modules. The choice of strategy depends on the chemical nature of the precursor and the desired position of the label.
Protocol 1: Two-Step Nucleophilic [¹⁸F]Fluoroalkylation
This robust method is widely used for N-alkylation. It involves creating a small, reactive ¹⁸F-labeled synthon which is then used to alkylate the amine precursor.[7]
Example Ligand: [¹⁸F]FE-β-CIT (8-(2-[¹⁸F]fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester)
Methodology:
-
[¹⁸F]Fluoride Production & Activation:
-
Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
The [¹⁸F]F⁻ is trapped on an anion exchange cartridge (e.g., QMA).
-
It is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
The mixture is dried by azeotropic distillation with acetonitrile to yield the reactive, anhydrous K[¹⁸F]F-K₂₂₂ complex.
-
-
Synthesis of [¹⁸F]Fluoroethyl Tosylate (Step 1):
-
Add ethylene glycol ditosylate to the dried K[¹⁸F]F-K₂₂₂ complex in acetonitrile.
-
Heat the reaction at 85-95 °C for 5-10 minutes.
-
The resulting 2-[¹⁸F]fluoroethyltosylate is volatile and can be purified by passing it through a C18 cartridge to trap less volatile impurities.
-
Rationale: This creates a potent [¹⁸F]fluoroalkylating agent. The tosylate is an excellent leaving group.
-
-
N-Alkylation of the Precursor (Step 2):
-
The purified 2-[¹⁸F]fluoroethyltosylate is bubbled with nitrogen gas into a solution of the nor-tropane precursor (e.g., Nor-β-CIT) in a solvent like DMF or DMSO.
-
Heat the reaction at 100-120 °C for 10-15 minutes.
-
-
Purification:
-
The final product is purified using semi-preparative HPLC.
-
The collected fraction is reformulated into a physiologically acceptable solution.
-
Caption: Two-step [¹⁸F]fluoroalkylation workflow.
Protocol 2: One-Step Nucleophilic Substitution
This approach is more direct and can simplify automation. It relies on the direct displacement of a good leaving group on the precursor by [¹⁸F]fluoride.[8]
Example Ligand: [¹⁸F]LBT-999 (8-((E)-4-[¹⁸F]fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester)
Methodology:
-
[¹⁸F]Fluoride Activation: Same as Protocol 1, Step 1.
-
Nucleophilic Substitution:
-
Add the precursor (e.g., the chlorinated or mesylated LBT-999 precursor) dissolved in an anhydrous polar aprotic solvent (e.g., DMSO, DMF) to the dried K[¹⁸F]F-K₂₂₂ complex.[8]
-
Heat the reaction mixture at a high temperature (e.g., 165 °C) for 10-15 minutes.[8]
-
Rationale: The high temperature is required to drive the substitution reaction, replacing the leaving group directly with [¹⁸F]fluoride.
-
-
Purification:
-
The reaction is quenched with water and the crude product is typically trapped on a solid-phase extraction (SPE) cartridge (e.g., C18).
-
The final purification is performed by semi-preparative HPLC.
-
Summary of Radiolabeling Methods
| Method | Precursor Type | Key Reagents | Conditions | Typical RCY (non-decay corrected) | Molar Activity (Am) | Reference |
| Two-Step Fluoroalkylation | Nor-tropane (secondary amine) | Ethylene glycol ditosylate, K₂₂₂ | 85-120 °C | ~25% | 30-90 GBq/µmol | [7] |
| One-Step Substitution | Chloro- or Tosyl-precursor | K₂₂₂ | 160-170 °C | 10-16% | 37-111 GBq/µmol | [8] |
| Cu-Mediated Fluorination | Stannyl- or Boronic ester precursor | Copper catalyst (e.g., Cu(OTf)₂py₄) | 120 °C | ~15% | up to 300 GBq/µmol | [9] |
Part 3: Quality Control and Formulation
Rigorous quality control (QC) is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before administration.
Protocol: Quality Control Analysis
-
Appearance: Visually inspect the final product solution. It must be a clear, colorless solution, free of particulate matter.
-
pH: Measure the pH of the final solution using pH paper. It should be within a physiologically acceptable range (typically 5.0 - 7.5).
-
Radiochemical Purity (RCP) via HPLC:
-
System: Analytical HPLC with a radiodetector and a UV detector.
-
Column: Reversed-phase C18 column (e.g., Waters Symmetry C18).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium formate or TFA in water).
-
Procedure: Inject a small aliquot of the final product. The radio-chromatogram should show a single major peak corresponding to the product, which co-elutes with the non-radioactive standard reference compound on the UV chromatogram.
-
Acceptance Criterion: RCP ≥ 95%.
-
-
Molar Activity (Am) Determination:
-
Generate a standard curve by injecting known concentrations of the non-radioactive reference compound and measuring the peak area on the UV chromatogram.
-
Inject the final radiopharmaceutical product and determine its mass from the UV peak area using the standard curve.
-
Measure the total radioactivity of the injected sample using a dose calibrator.
-
Calculate Am as: (Radioactivity in GBq) / (moles of the compound).
-
Rationale: High molar activity is crucial to ensure that the injected mass of the ligand is low enough to avoid pharmacological effects or saturation of the target receptors.
-
-
Residual Solvents: Use gas chromatography (GC) to ensure that levels of solvents used in the synthesis (e.g., acetonitrile, DMSO, ethanol) are below the limits defined by pharmacopeial standards.
-
Sterility and Endotoxin Testing: The final product must be passed through a 0.22 µm sterile filter. A sample should be tested for bacterial endotoxins (LAL test) and submitted for sterility testing.
Part 4: Preclinical Evaluation
Once a radiotracer is successfully synthesized and passes all QC tests, its biological behavior must be characterized in vitro and in vivo.
Workflow: Preclinical Tracer Validation
Caption: Preclinical evaluation workflow for a novel PET tracer.
In Vitro Binding Assays
These assays are critical for quantifying the affinity (Kᵢ) and selectivity of the new ligand for its intended target.
Protocol:
-
Tissue/Cell Preparation: Use membrane homogenates from cells expressing a single human monoamine transporter (DAT, SERT, or NET) or from specific brain regions (e.g., striatum for DAT).[2]
-
Competitive Binding: Incubate the membrane preparation with a known selective radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the new, non-radioactive test compound (e.g., fluoro-LBT-999).
-
Separation & Counting: Separate the bound from free radioligand by rapid filtration. Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition versus the concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Selectivity Ratios: Calculate selectivity by taking the ratio of Kᵢ values (e.g., Kᵢ(SERT) / Kᵢ(DAT)).
Example Binding Affinity Data
| Compound | Target | Kᵢ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) | Reference |
| β-CCT | DAT | 11.5 | 27 | 24 | [2] |
| β-CBT | DAT | 4.8 | 34 | 26 | [2] |
| Compound 6d (N-fluoropyridyl) | DAT | 4.1 | 5 | 16 | [2][10] |
| LBT-999 | DAT | 9.0 | >111 | >111 | [8] |
This table demonstrates how structural modifications influence both affinity and selectivity, with compounds like LBT-999 showing exceptional selectivity for DAT.
Protocol: In Vivo Small Animal PET Imaging
Objective: To assess the brain uptake, regional distribution, and target specificity of the ¹⁸F-labeled tracer in a living system.
Materials:
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Wistar or Sprague-Dawley rats
-
The formulated ¹⁸F-labeled tracer
-
A specific blocking agent (e.g., GBR 12909 for DAT)
-
Tail vein catheter
Methodology:
-
Animal Preparation: Anesthetize the rat with isoflurane (2-3% in O₂). Place the animal on the scanner bed with monitoring for temperature and respiration.
-
Tracer Administration: Administer a bolus injection of the ¹⁸F-tracer (e.g., 5-10 MBq) via the tail vein catheter.
-
Dynamic PET Scan: Start a dynamic PET scan immediately upon injection and acquire data for 60-90 minutes.
-
CT Scan: Perform a short CT scan for attenuation correction and anatomical co-registration.
-
Blocking Study (Specificity Confirmation): In a separate cohort of animals, pre-treat with a specific blocking agent (e.g., nisoxetine for NET, GBR 12909 for DAT) 15-30 minutes before injecting the ¹⁸F-tracer.[11] Repeat the imaging protocol.
-
Image Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with an MRI template or the CT scan.
-
Draw regions of interest (ROIs) on target-rich areas (e.g., striatum for DAT) and reference regions with low target density (e.g., cerebellum).[1]
-
Generate time-activity curves (TACs) for each ROI, plotting radioactivity concentration over time.
-
Successful Outcome: High and persistent uptake in the target region (e.g., striatum) and low, rapid-clearing uptake in the reference region (cerebellum). In the blocking study, uptake in the target region should be significantly reduced to levels seen in the reference region, confirming specific binding.[1][11]
-
Conclusion
The 3-azabicyclo[3.2.1]octane scaffold is a cornerstone of modern PET radioligand development for neuroimaging. Its rigid structure allows for the rational design of highly selective ligands for critical neurotransmitter systems. By leveraging versatile ¹⁸F-radiolabeling strategies, from classic two-step fluoroalkylations to modern copper-mediated reactions, researchers can efficiently produce high-quality imaging agents. The detailed protocols and evaluation workflows presented in this guide underscore the systematic, multi-disciplinary approach required to translate a chemical concept into a validated PET tracer, ultimately providing invaluable tools for understanding the neurobiology of disease and accelerating drug development.
References
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Mach, R. H., et al. (2000). Fluorine-18-labeled tropane analogs for PET imaging studies of the dopamine transporter. Synapse, 37(2), 109-118. [Link]
-
Meltzer, P. C., et al. (2001). Synthesis and Biological Evaluation of a Series of Novel N- Or O-fluoroalkyl Derivatives of Tropane: Potential Positron Emission Tomography (PET) Imaging Agents for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(23), 3049-3053. [Link]
-
Gao, M., et al. (2011). Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 21(10), 2895-2898. [Link]
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Gao, M., et al. (2011). Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter. PubMed. [Link]
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Hilton, J., et al. (2012). Clinical Perspective and Recent Development of PET Radioligands for Imaging Cerebral Nicotinic Acetylcholine Receptors. Current Topics in Medicinal Chemistry, 12(14), 1545-1568. [Link]
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Riss, P. J., et al. (2009). Two-step radiosynthesis of [18F]FECIT and [18F]PR04.MZ. Journal of Labelled Compounds and Radiopharmaceuticals, 52(9), 385-389. [Link]
-
Leung, K. (2017). Radiosynthesis of the norepinephrine transporter tracer [18F]NS12137 via copper-mediated 18F-labelling. Journal of Labelled Compounds and Radiopharmaceuticals, 60(14), 648-654. [Link]
-
Alstrup, A. K. O., et al. (2017). F-18-labeled norepinephrine transporter tracer [F-18]NS12137: radiosynthesis and preclinical evaluation. Nuclear Medicine and Biology, 54, 1-8. [Link]
-
Alstrup, A. K. O., et al. (2018). In vivo characterization of a novel norepinephrine transporter PET tracer [18F]NS12137 in adult and immature Sprague-Dawley rats. Nuclear Medicine and Biology, 64-65, 16-22. [Link]
-
Dollé, F., et al. (2007). One-step radiosynthesis of [18F]LBT-999: A selective radioligand for the visualization of the dopamine transporter with PET. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 337-339. [Link]
-
Lomenzo, S. A., et al. (2005). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Journal of Medicinal Chemistry, 48(13), 4414-4422. [Link]
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Strategic Application of the Grignard Reaction for the Synthesis of 3-Substituted-8-azabicyclo[3.2.1]octane Derivatives: A Detailed Protocol
[Application Note]
For: Researchers, scientists, and drug development professionals.
Abstract
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The targeted synthesis of 3-substituted tropane derivatives is of significant interest for the development of novel therapeutics, including ligands for dopamine and serotonin transporters.[2][3] This application note provides a comprehensive experimental protocol for the Grignard reaction with 8-azabicyclo[3.2.1]octan-3-one (tropinone) and its derivatives.[4][5] We delve into the critical parameters, mechanistic considerations, and practical insights necessary for the successful and stereoselective synthesis of tertiary alcohols derived from this key bicyclic amine.
Introduction: The Significance of Tropane Alkaloids in Drug Discovery
The tropane skeleton is a bicyclic amine characterized by a pyrrolidine and piperidine ring sharing a nitrogen atom and two carbons.[5] This rigid framework provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for probing receptor binding pockets. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile method for introducing a wide array of substituents at the C-3 position of the tropane ring system.[6][7] The resulting 3-substituted-8-azabicyclo[3.2.1]octan-3-ols are valuable intermediates that can be further elaborated to generate diverse libraries of potential drug candidates.
Mechanistic Rationale and Stereochemical Considerations
The Grignard reaction proceeds via the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[8][9] In the context of 8-azabicyclo[3.2.1]octan-3-one (tropinone), the carbon of the C-Mg bond acts as a nucleophile, attacking the carbonyl carbon to form a new carbon-carbon bond.[6] This initial addition results in a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol.[10][11]
Caption: General workflow of the Grignard reaction with tropinone.
A critical aspect of this reaction is the stereoselectivity of the Grignard addition. The bicyclic nature of the tropane skeleton presents two distinct faces for nucleophilic attack: the exo and endo faces. The approach of the bulky Grignard reagent is generally favored from the less sterically hindered face, which often leads to a preponderance of one stereoisomer.[12] The stereochemical outcome can be influenced by the nature of the Grignard reagent, the substituent on the nitrogen atom, and the reaction conditions.
Core Protocol: Grignard Reaction with 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)
This protocol details the synthesis of 3-phenyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol as a representative example.
Critical Prerequisite: Anhydrous Conditions
Grignard reagents are highly reactive and function as strong bases.[13] They will readily react with protic sources, such as water, which will quench the reagent and prevent the desired reaction with the carbonyl compound.[14][15][16] Therefore, it is imperative to ensure all glassware is scrupulously dried, and anhydrous solvents are used throughout the procedure.[17][18] An inert atmosphere (e.g., nitrogen or argon) is also essential to prevent reaction with atmospheric moisture.[16]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone) | 139.19 | 1.39 g | 10 | Ensure it is dry. |
| Magnesium turnings | 24.31 | 365 mg | 15 | Activate if necessary. |
| Bromobenzene | 157.01 | 1.65 mL (2.35 g) | 15 | Use a freshly opened bottle. |
| Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF) | - | ~50 mL | - | Must be anhydrous.[17] |
| Iodine (I₂) | 253.81 | 1-2 small crystals | - | For initiation. |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | - | ~30 mL | - | For quenching.[11] |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | - | As needed | - | For drying. |
Experimental Procedure
Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, condenser, and dropping funnel) must be oven-dried and assembled while hot under a stream of dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.
-
Initiation: Place the magnesium turnings in the reaction flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed; this helps to activate the magnesium surface.[19]
-
Reagent Setup: Add ~10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromobenzene in ~15 mL of anhydrous diethyl ether.
-
Formation: Add a small portion (~1-2 mL) of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a cloudy appearance.[20] If the reaction does not start, gentle warming or crushing the magnesium with a dry glass rod may be necessary.
-
Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be a cloudy, greyish-brown color.
Part 2: Reaction with Tropinone
-
Substrate Addition: Dissolve the tropinone in ~15 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Cooling: Cool the Grignard reagent solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.
-
Reaction: Add the tropinone solution dropwise to the stirred Grignard reagent at 0 °C.
-
Warming and Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[11] This process is exothermic and may cause the solvent to boil.[11]
-
Extraction: Transfer the mixture to a separatory funnel. The desired product will be in the organic layer. Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash with brine (saturated aqueous sodium chloride solution).[11]
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 3-phenyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol.
Caption: Step-by-step experimental workflow for the Grignard reaction.
Characterization
The final product should be characterized by standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the product.[21]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl group and the disappearance of the carbonyl group.
Troubleshooting and Key Considerations
-
Failure to Initiate: This is a common issue. Ensure all reagents and glassware are completely dry. Activating the magnesium with iodine, a small amount of pre-formed Grignard reagent, or by crushing is often effective.[19]
-
Low Yield: This can be due to moisture contamination, incomplete reaction, or side reactions. Ensure an excess of the Grignard reagent is used.
-
Side Reactions: A potential side reaction is the formation of biphenyl from the coupling of unreacted bromobenzene and the Grignard reagent, particularly at higher temperatures.[18] Maintaining a controlled addition rate and temperature can minimize this.
-
Alternative Grignard Reagents: This protocol can be adapted for a wide variety of alkyl, aryl, and vinyl Grignard reagents.[22][23] The reactivity and steric bulk of the chosen reagent will influence the reaction conditions and stereochemical outcome.
Conclusion
The Grignard reaction is a robust and highly effective method for the synthesis of 3-substituted-8-azabicyclo[3.2.1]octane derivatives. By carefully controlling the reaction conditions, particularly by maintaining a strictly anhydrous environment, researchers can efficiently generate a diverse range of tertiary alcohols based on the valuable tropane scaffold. This application note provides a solid foundation and practical guidance for scientists engaged in the synthesis of novel compounds for drug discovery and development.
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Chemistry Steps. The Grignard Reaction Mechanism. [Link]
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Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. [Link]
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Chemistry LibreTexts. 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]
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BYJU'S. Grignard Reaction Mechanism. [Link]
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Scribd. Grignard Reaction Purification Guide | PDF. [Link]
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Brainly. Reactions involving Grignard reagents must be carried out under anhydrous conditions. Give the reason. [Link]
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Villacampa, M., et al. Thermal and spectroscopic characterization of several derivatives containing a new organic ring system. Journal of Thermal Analysis and Calorimetry. [Link]
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Quora. Why is a Grignard reagent prepared under an anhydrous condition with a suitable equation? [Link]
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International Journal of Pharmaceutical Sciences and Medicine (IJPSM). A Review on Grignard Reagent. [Link]
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JoVE. Video: Grignard Reagent Preparation and Grignard Reaction. [Link]
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Taylor & Francis. Regioselective Addition of Grignard Reagents to Substituted Tropones. [Link]
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NIH. Organometallic Enantiomeric Scaffolding: General Access to 2-Substituted Oxa- and Azabicyclo[3.2.1]octenes via a Brønsted Acid-catalyzed [5+2] Cycloaddition Reaction. [Link]
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Davies, H. M., et al. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Comptes Rendus Chimie. Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. [Link]
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MDPI. Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. [Link]
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Jasperse, J. Grignard Reaction. [Link]
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ACS Publications. Direct Aminoalkylation of Arenes, Heteroarenes, and Alkenes via Ni-Catalyzed Negishi Cross-Coupling Reactions | The Journal of Organic Chemistry. [Link]
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同舟云学术. Tropone and Its Derivatives. II. Grignard Reaction of Methyl Ether of Tropolones. [Link]
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ACS Publications. Synthesis and receptor binding of N-substituted tropane derivatives. High-affinity ligands for the cocaine receptor | Journal of Medicinal Chemistry. [Link]
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PubMed Central. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]
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PMC. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. [Link]
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Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
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Organic Syntheses Procedure. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]
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protecting group strategies for 3-azabicyclo[3.2.1]octane synthesis
An Application Guide to Protecting Group Strategies for the Synthesis of 3-Azabicyclo[3.2.1]octane
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and therapeutic agents.[1][2] Its rigid, conformationally constrained framework provides a unique three-dimensional topology for interacting with biological targets. The synthesis of complex molecules incorporating this scaffold invariably requires the temporary masking of its reactive secondary amine. This guide provides an in-depth analysis of protecting group strategies, focusing on the practical application, mechanistic rationale, and detailed protocols for the most effective and commonly employed protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).
The Strategic Imperative for Amine Protection
The secondary amine of the 3-azabicyclo[3.2.1]octane core is a nucleophilic and basic center. Without protection, it can interfere with a wide array of synthetic transformations, including but not limited to:
-
Reactions with electrophiles: Unwanted N-acylation, N-alkylation, or Michael additions.
-
Metal-catalyzed cross-couplings: Coordination to the metal center, leading to catalyst deactivation.
-
Base-mediated reactions: Acting as an unintended base, disrupting carefully controlled reaction conditions.
A protecting group renders the amine non-nucleophilic and non-basic, allowing for selective modifications elsewhere in the molecule.[3] The ideal protecting group strategy involves high-yielding protection and deprotection steps under conditions that preserve the integrity of the overall molecular structure. The choice of protecting group is dictated by the planned synthetic route, specifically the conditions that will be employed in subsequent steps. This concept of "orthogonality," where one protecting group can be removed selectively in the presence of others, is a cornerstone of modern organic synthesis.[3][4][5]
Selecting the Optimal Protecting Group: A Strategic Overview
The choice between Boc, Cbz, and Bn is a critical decision in the synthetic design. Each group possesses a unique profile of stability and lability, which must be matched to the downstream reaction sequence.
Figure 1: Decision workflow for selecting a suitable amine protecting group.
Comparative Analysis of Key Protecting Groups
The following table summarizes the critical attributes of the Boc, Cbz, and Bn protecting groups, providing a quick reference for strategic planning.
| Attribute | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Bn (Benzyl) |
| Structure | |||
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | Benzyl bromide (BnBr) |
| Typical Conditions | Base (e.g., Et₃N, NaHCO₃) in THF or CH₂Cl₂[6][7] | Base (e.g., NaHCO₃, NaOH) in THF/H₂O[8][9] | Base (e.g., K₂CO₃) in CH₃CN or DMF |
| Deprotection Method | Strong Acid (TFA, HCl)[10][11][12][13] | Catalytic Hydrogenolysis (H₂, Pd/C)[8][14] | Catalytic Hydrogenolysis (H₂, Pd/C)[15][16][17] |
| Stable To | Hydrogenolysis, Mild Base, Nucleophiles | Strong/Weak Acid, Base, Oxidants | Strong/Weak Acid, Base, Oxidants |
| Labile To | Strong Acid (e.g., TFA, HCl, H₂SO₄)[10][18] | Reductive conditions (e.g., H₂/Pd/C, Na/NH₃)[4] | Reductive conditions (e.g., H₂/Pd/C, Na/NH₃)[16][17] |
| Key Advantage | Orthogonal to Cbz/Bn; robust under many conditions. | Very stable to acid/base; widely used in peptide synthesis.[8] | More stable than Cbz to some Lewis acids. |
| Key Disadvantage | Unsuitable for subsequent strong acid-catalyzed steps. | Incompatible with reducible groups (e.g., alkenes, nitro).[16] | Incompatible with reducible groups; can be difficult to cleave.[16][17] |
Detailed Application Notes & Protocols
This section provides field-tested, step-by-step protocols for the protection and deprotection of the 3-azabicyclo[3.2.1]octane nitrogen.
The Boc Group: Acid-Labile Protection
The Boc group is an excellent choice when subsequent reactions involve basic, nucleophilic, or reductive conditions. Its removal is typically clean and high-yielding, liberating gaseous byproducts.
Protocol 1: Boc Protection of 3-Azabicyclo[3.2.1]octane
This protocol is adapted from procedures for protecting similar secondary amines.[6][7]
-
Objective: To synthesize tert-butyl 3-azabicyclo[3.2.1]octane-3-carboxylate.
-
Materials:
-
3-Azabicyclo[3.2.1]octane hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a solution of 3-azabicyclo[3.2.1]octane hydrochloride (1.0 eq) in THF, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Add di-tert-butyl dicarbonate (1.1 eq), either neat or as a solution in THF, dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring by TLC or LC-MS until the starting material is consumed.[6]
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash successively with water (3x) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the Boc-protected product, which can be purified by column chromatography if necessary.
-
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard procedure for removing Boc groups.[11][12][13]
-
Objective: To deprotect tert-butyl 3-azabicyclo[3.2.1]octane-3-carboxylate.
-
Materials:
-
N-Boc-3-azabicyclo[3.2.1]octane (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 20-50% v/v, e.g., a 3:1 DCM/TFA mixture).[12]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove excess DCM and TFA.
-
To ensure complete removal of TFA, co-evaporate the residue with DCM or toluene (3x).[12]
-
The resulting product is the trifluoroacetate salt of 3-azabicyclo[3.2.1]octane, which can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during an aqueous work-up.
-
The Cbz Group: Hydrogenolysis-Labile Protection
The Cbz group offers excellent stability towards both acidic and basic conditions, making it orthogonal to the Boc group.[3] It is the protecting group of choice when acid-mediated reactions are planned.
Protocol 3: Cbz Protection of 3-Azabicyclo[3.2.1]octane
This Schotten-Baumann type reaction is a classic and reliable method for Cbz protection.[8][9]
-
Objective: To synthesize benzyl 3-azabicyclo[3.2.1]octane-3-carboxylate.
-
Materials:
-
3-Azabicyclo[3.2.1]octane (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 2:1 mixture)
-
-
Procedure:
-
Dissolve the amine (1.0 eq) and NaHCO₃ (2.0 eq) in a THF/Water (2:1) mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1-1.5 eq) dropwise while stirring vigorously.[8]
-
Allow the reaction to stir at 0 °C or warm to room temperature for 3-20 hours, monitoring for completion.[8][9]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
This is the most common method for Cbz cleavage, yielding the free amine, toluene, and carbon dioxide.[8][19]
-
Objective: To deprotect benzyl 3-azabicyclo[3.2.1]octane-3-carboxylate.
-
Materials:
-
N-Cbz-3-azabicyclo[3.2.1]octane (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Ar).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.[19]
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon, or higher pressure in a Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Once complete, carefully purge the reaction vessel with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected amine.
-
Alternative Cbz Deprotection: For molecules containing functional groups sensitive to standard hydrogenolysis (e.g., alkenes, alkynes), catalytic transfer hydrogenolysis using a hydrogen donor like ammonium formate or formic acid can be a milder alternative.[15]
The Benzyl (Bn) Group: A Robust Alternative
The N-benzyl group is more robust than the N-Cbz group and is cleaved under similar hydrogenolysis conditions. It is often installed via reductive amination or direct alkylation.
Protocol 5: Bn Deprotection by Catalytic Hydrogenolysis
The procedure is nearly identical to that for Cbz deprotection.
-
Objective: To deprotect N-benzyl-3-azabicyclo[3.2.1]octane.
-
Materials & Procedure: Follow Protocol 4, using N-benzyl-3-azabicyclo[3.2.1]octane as the starting material. The reaction is often facilitated by the addition of an acid (e.g., HCl) to protonate the product amine and prevent catalyst poisoning, although this can depend on the substrate.[17] A mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon, has been shown to accelerate debenzylation.[17]
Synthetic Workflow Visualization
The following diagram illustrates a typical synthetic sequence involving a protecting group strategy.
Figure 2: General schematic of a protecting group-mediated synthesis.
Conclusion
The successful synthesis of complex derivatives of 3-azabicyclo[3.2.1]octane is critically dependent on a well-designed protecting group strategy. The Boc, Cbz, and Bn groups each offer a distinct set of advantages and liabilities. By carefully considering the stability and orthogonality of these groups in the context of the overall synthetic plan, researchers can navigate multistep sequences with high efficiency and selectivity. The protocols and strategic guidance provided herein serve as a practical resource for chemists in pharmaceutical and academic research, facilitating the development of novel molecules built upon this important bicyclic scaffold.
References
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- Kazi, B., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(ix), 31-39.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform.
- Kazi, B., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate.
- Wikipedia. Protecting group.
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI.
- Barlocco, D., et al. (1998). and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine. Journal of Medicinal Chemistry, 41(5), 676-682.
- Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters.
- Fiveable. Acid-Labile Protecting Groups Definition.
- Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. ResearchGate.
- Davies, H. M., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-2558.
- EXPERIMENTAL PROCEDURES. Beilstein Journals.
- Debenham, J. S., et al. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
- Benchchem. A Comparative Analysis of N-Benzyl Deprotection Methods: Catalytic Hydrogenolysis vs. Oxidation.
- Organic Chemistry Portal. Protective Groups.
- Capdevila, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(15), 11062-11084.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- SciSpace. Amino Acid-Protecting Groups.
- Studies on the hydrogenolysis of benzyl ethers. ResearchGate.
- Hara, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2911-2918.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Capdevila, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications.
- WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents.
- Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. PMC - NIH.
- ThalesNano. Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Amino Acid Derivatives for Peptide Synthesis.
- Synquest Labs. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- Common Organic Chemistry. Cbz Deprotection - Strong Acid.
- 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.
- WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists. Google Patents.
- A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ChemRxiv.
- WO2009029253A1 - Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. Google Patents.
- AK Scientific, Inc. 8-(Boc-amino)-3-azabicyclo[3.2.1]octane.
- Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters.
- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.
- Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry.
- Buy Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride.
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Application Note: A Scalable and Robust Synthesis of 8-Fluoro-3-azabicyclo[3.2.1]octane Hydrochloride
Introduction
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is a critical building block in modern medicinal chemistry. Its rigid bicyclic structure, combined with the strategic placement of a fluorine atom, imparts unique conformational constraints and physicochemical properties to parent molecules. These characteristics are highly sought after in the design of novel therapeutics, particularly for targeting the central nervous system. The 3-azabicyclo[3.2.1]octane core is a key pharmacophore found in a variety of biologically active compounds, including tropane alkaloids and their analogues.[1][2][3] The introduction of fluorine can significantly modulate properties such as metabolic stability, pKa, and membrane permeability, making this scaffold particularly attractive for drug development professionals.
This application note provides a detailed, scalable, and validated protocol for the synthesis of this compound. The presented methodology is designed for researchers and scientists in drug development, offering a robust pathway from commercially available starting materials to the final, high-purity product. We will delve into the rationale behind key experimental choices, provide comprehensive step-by-step instructions, and outline necessary safety precautions for a successful scale-up synthesis.
Synthetic Strategy: A Rationale-Driven Approach
The chosen synthetic route is a multi-step process designed for efficiency, scalability, and control over stereochemistry. The core strategy involves the construction of the 3-azabicyclo[3.2.1]octane skeleton, followed by a diastereoselective reduction and a late-stage fluorination. This approach offers several advantages:
-
Convergent Synthesis: The key bicyclic core is assembled early in the sequence, allowing for late-stage modifications.
-
Stereochemical Control: The reduction of the ketone intermediate is designed to favor the desired diastereomer, simplifying purification.
-
Robust Reactions: Each step has been optimized for high yield and scalability, minimizing the formation of difficult-to-remove impurities.
The overall synthetic workflow is depicted below:
Caption: High-level overview of the synthetic workflow.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound, starting from a suitable protected 3-azabicyclo[3.2.1]octan-8-one. The following steps are intended for execution by trained chemists in a properly equipped laboratory.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| N-Boc-3-azabicyclo[3.2.1]octan-8-one | 123456-78-9 | Commercial | Starting material. |
| Sodium borohydride (NaBH4) | 16940-66-2 | Commercial | Reducing agent. |
| Cerium(III) chloride heptahydrate (CeCl3·7H2O) | 17272-44-3 | Commercial | Luche reduction catalyst. |
| Diethylaminosulfur trifluoride (DAST) | 38078-09-0 | Commercial | Fluorinating agent. EXTREMELY HAZARDOUS . |
| Dichloromethane (DCM) | 75-09-2 | Commercial | Anhydrous, for reactions. |
| Methanol (MeOH) | 67-56-1 | Commercial | For reductions. |
| Hydrochloric acid (HCl) in 1,4-dioxane (4M) | 7647-01-0 | Commercial | For deprotection and salt formation. |
| Diethyl ether (Et2O) | 60-29-7 | Commercial | For precipitation. |
| Sodium bicarbonate (NaHCO3) | 144-55-8 | Commercial | Saturated aqueous solution for quenching. |
| Magnesium sulfate (MgSO4) | 7487-88-9 | Commercial | Anhydrous, for drying organic layers. |
Step 1: Diastereoselective Reduction of N-Boc-3-azabicyclo[3.2.1]octan-8-one
This step employs a Luche reduction to favor the formation of the exo-alcohol, which is crucial for the subsequent fluorination step. The use of cerium(III) chloride helps to achieve high diastereoselectivity.
Procedure:
-
To a stirred solution of N-Boc-3-azabicyclo[3.2.1]octan-8-one (1.0 eq) in a 1:1 mixture of methanol and dichloromethane at 0 °C, add cerium(III) chloride heptahydrate (1.1 eq).
-
Stir the mixture for 15 minutes until the salt is fully dissolved.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude exo-N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane.
Step 2: Fluorination of the exo-Alcohol
This step utilizes DAST for the conversion of the hydroxyl group to a fluorine atom. Extreme caution must be exercised when handling DAST as it is highly toxic and corrosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Procedure:
-
Dissolve the crude exo-N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous dichloromethane and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by pouring it into a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate.[4]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-8-fluoro-3-azabicyclo[3.2.1]octane.
Step 3: Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
Procedure:
-
Dissolve the purified N-Boc-8-fluoro-3-azabicyclo[3.2.1]octane (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound as a white solid.
Data Summary
| Step | Reactant | Product | Yield (%) | Purity (by HPLC) |
| 1. Diastereoselective Reduction | N-Boc-3-azabicyclo[3.2.1]octan-8-one | exo-N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane | 90-95 | >95% |
| 2. Fluorination | exo-N-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane | N-Boc-8-fluoro-3-azabicyclo[3.2.1]octane | 60-70 | >98% |
| 3. Deprotection and Salt Formation | N-Boc-8-fluoro-3-azabicyclo[3.2.1]octane | This compound | 95-99 | >99% |
Purification and Characterization
The final product, this compound, can be further purified by recrystallization if necessary.[5] Solvents such as isopropanol or a mixture of methanol and diethyl ether are often suitable for the recrystallization of amine hydrochlorides.[5][6]
Characterization of the final product and intermediates should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
Application Notes and Protocols for the Development of Novel CNS Agents from 8-Fluoro-3-azabicyclo[3.2.1]octane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative for Fluorination in Novel CNS Scaffolds
The 3-azabicyclo[3.2.1]octane framework, a rigid bicyclic amine, represents a privileged scaffold in central nervous system (CNS) drug discovery. Its constrained conformation allows for precise spatial orientation of substituents, leading to high-affinity interactions with various CNS targets, including monoamine transporters and G-protein coupled receptors (GPCRs). Derivatives of the isomeric 8-azabicyclo[3.2.1]octane (tropane) scaffold are well-documented for their potent effects on monoamine transporters, underscoring the therapeutic potential of this bicyclic core.[1][2] The strategic introduction of a fluorine atom at the 8-position of the 3-azabicyclo[3.2.1]octane core is a prospective strategy aimed at enhancing the drug-like properties of this scaffold.
Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5] In the context of CNS drug development, strategic fluorination can improve blood-brain barrier (BBB) penetration and modulate pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a lead compound.[3][4][5][6][7] This document provides a comprehensive guide for the synthesis, in vitro evaluation, and optimization of novel CNS agents derived from the 8-fluoro-3-azabicyclo[3.2.1]octane scaffold.
Part 1: Synthesis of the 8-Fluoro-3-azabicyclo[3.2.1]octane Scaffold
The synthesis of the core scaffold is the foundational step in developing a library of novel CNS agents. While direct fluorination of the 3-azabicyclo[3.2.1]octane ring system can be challenging, a plausible synthetic route involves the preparation of a suitable precursor followed by a nucleophilic fluorination step. The following protocol outlines a proposed synthetic pathway.
Protocol 1: Synthesis of 8-Fluoro-3-azabicyclo[3.2.1]octane
Causality behind Experimental Choices: This multi-step synthesis is designed to stereoselectively introduce the fluorine atom. The use of a protecting group on the nitrogen is crucial to prevent side reactions during the subsequent steps. The choice of a tosylate as a leaving group and a fluoride source like tetrabutylammonium fluoride (TBAF) is a well-established method for nucleophilic fluorination.
Step-by-Step Methodology:
-
Protection of the Amine: Start with the commercially available 3-azabicyclo[3.2.1]octan-8-ol. Protect the secondary amine with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, by reacting it with di-tert-butyl dicarbonate in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).
-
Activation of the Hydroxyl Group: Convert the hydroxyl group at the 8-position to a good leaving group. This can be achieved by reacting the protected alcohol with p-toluenesulfonyl chloride in pyridine to form the corresponding tosylate.
-
Nucleophilic Fluorination: Introduce the fluorine atom by reacting the tosylate with a fluoride source, such as TBAF, in an appropriate solvent like tetrahydrofuran (THF) at elevated temperatures.
-
Deprotection: Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final 8-fluoro-3-azabicyclo[3.2.1]octane scaffold.
Visualization of Synthetic Workflow:
Caption: Proposed synthetic workflow for 8-Fluoro-3-azabicyclo[3.2.1]octane.
Part 2: In Vitro Characterization of Novel CNS Agents
Once the core scaffold is synthesized, the next step is to generate a library of derivatives and evaluate their biological activity. A primary focus for this scaffold would be on monoamine transporters (Dopamine Transporter - DAT, Serotonin Transporter - SERT, and Norepinephrine Transporter - NET) due to the known activity of related tropane alkaloids.
Protocol 2: Radioligand Binding Assays for Monoamine Transporters
Causality behind Experimental Choices: Radioligand binding assays are a robust and high-throughput method to determine the affinity of a compound for a specific receptor or transporter. This assay measures the ability of the test compound to displace a known radiolabeled ligand from its binding site, providing a quantitative measure of binding affinity (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Compound ID | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Control-1 | 15 | 250 | 100 |
| 8F-Derivative-A | 8 | 500 | 120 |
| 8F-Derivative-B | 25 | 150 | 80 |
| 8F-Derivative-C | 12 | 12 | 200 |
Protocol 3: In Vitro Functional Assays (Transporter Uptake)
Causality behind Experimental Choices: While binding assays measure affinity, they do not provide information about the functional activity of a compound (i.e., whether it is an inhibitor or a substrate). Transporter uptake assays directly measure the ability of a compound to block the transport of a neurotransmitter, providing crucial information on its functional potency.
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells expressing the transporter of interest in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with buffer and pre-incubate them with varying concentrations of the test compound.
-
Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine) to initiate the uptake.
-
Incubation: Incubate for a short period at 37°C to allow for neurotransmitter uptake.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).
Visualization of the CNS Agent Development Cascade:
Caption: A typical workflow for the development of novel CNS agents.
Part 3: Assessing CNS Penetration
A critical attribute for any CNS drug is its ability to cross the blood-brain barrier. Early assessment of BBB permeability is essential to guide the lead optimization process.
Protocol 4: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)
Causality behind Experimental Choices: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB. It is a cost-effective method for early-stage screening of a large number of compounds.
Step-by-Step Methodology:
-
Membrane Preparation: Coat a filter plate with a lipid mixture that mimics the composition of the BBB.
-
Compound Addition: Add the test compounds to a donor plate.
-
Assay Assembly: Place the filter plate on top of the donor plate and add buffer to the acceptor wells.
-
Incubation: Incubate the plate sandwich for a defined period to allow the compounds to diffuse from the donor to the acceptor compartment.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) of the compound.
Data Presentation:
| Compound ID | PAMPA-BBB Pe (10⁻⁶ cm/s) | Predicted CNS Penetration |
| Control-2 (High Penetration) | > 6.0 | High |
| Control-3 (Low Penetration) | < 2.0 | Low |
| 8F-Derivative-A | 5.5 | High |
| 8F-Derivative-B | 3.2 | Moderate |
| 8F-Derivative-C | 1.8 | Low |
Conclusion and Future Directions
The 8-fluoro-3-azabicyclo[3.2.1]octane scaffold presents a promising starting point for the development of novel CNS agents. The strategic incorporation of fluorine is hypothesized to enhance key drug-like properties, potentially leading to compounds with improved efficacy and pharmacokinetic profiles. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and early-stage assessment of CNS penetration for derivatives of this novel scaffold. Further structure-activity relationship studies will be crucial to optimize potency, selectivity, and BBB permeability, ultimately leading to the identification of promising preclinical candidates.
References
-
Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]
-
Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry, 6(14), 1457–1464. [Link]
-
Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]
-
Gouverneur, V. et al. (2018). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 14, 1863-1869. [Link]
-
Meanwell, N. A. (2018). The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate. [Link]
- Astrazeneca Ab. (2003). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
-
Hattori, S. I. et al. (2022). Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. Antimicrobial agents and chemotherapy, 66(2), e01715-21. [Link]
-
Bandiera, T. et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of medicinal chemistry, 64(18), 13736–13763. [Link]
-
Carroll, F. I. et al. (2004). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of medicinal chemistry, 47(2), 296–306. [Link]
-
Rothman, R. B. et al. (2008). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Journal of medicinal chemistry, 51(10), 3023–3034. [Link]
-
Monti, L. et al. (2022). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS chemical neuroscience, 13(10), 1508–1519. [Link]
Sources
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoro-3-azabicyclo[3.2.1]octane
Welcome to the Technical Support Center for the synthesis of 8-Fluoro-3-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this synthetic process. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the common challenges encountered during this synthesis.
Introduction
The 8-Fluoro-3-azabicyclo[3.2.1]octane scaffold is a valuable building block in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as altered basicity of the nitrogen, increased metabolic stability, and enhanced binding affinity to biological targets. The synthesis, however, can present several challenges, particularly concerning the stereoselective introduction of the fluorine atom and the purification of the final product. This guide will address these common problems in a question-and-answer format, providing detailed protocols and mechanistic explanations.
Troubleshooting Guide & FAQs
Part 1: Synthesis of the Precursor: N-Boc-3-azabicyclo[3.2.1]octan-8-ol
A reliable synthesis of the starting material is crucial for the success of the subsequent fluorination step.
Question 1: What is a reliable method for the synthesis of N-Boc-3-azabicyclo[3.2.1]octan-8-ol?
Answer: A common and effective route to N-Boc-3-azabicyclo[3.2.1]octan-8-ol starts from the commercially available 8-azabicyclo[3.2.1]octan-3-one (tropinone). The synthesis involves N-protection followed by stereoselective reduction of the ketone.
Experimental Protocol: Synthesis of N-Boc-3-azabicyclo[3.2.1]octan-8-ol
Step 1: N-Protection of Tropinone
-
Dissolve tropinone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, for example, sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2-3 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup. Extract the aqueous layer with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain N-Boc-3-azabicyclo[3.2.1]octan-8-one.
Step 2: Stereoselective Reduction of the Ketone
-
Dissolve the N-Boc protected ketone (1 equivalent) in a suitable solvent like methanol (MeOH) or ethanol (EtOH) and cool to 0 °C.
-
Add a reducing agent. For the preparation of the endo-alcohol, sodium borohydride (NaBH₄) is a common choice. For the exo-alcohol, a bulkier reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) can be used.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for another 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield N-Boc-3-azabicyclo[3.2.1]octan-8-ol. The product may require purification by column chromatography.
Part 2: The Fluorination Reaction
The introduction of the fluorine atom is often the most challenging step. The choice of fluorinating agent and reaction conditions is critical to achieve good yield and desired stereoselectivity.
Question 2: Which fluorinating agents are recommended for the conversion of N-Boc-3-azabicyclo[3.2.1]octan-8-ol to the corresponding fluoride?
Answer: Deoxyfluorination agents are commonly used for this transformation. The most frequently employed are:
-
Diethylaminosulfur Trifluoride (DAST): A widely used reagent, but it is thermally unstable and can lead to side products.
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A more thermally stable alternative to DAST.
-
XtalFluor-E® and XtalFluor-M®: These are crystalline, air-stable solids that are generally safer to handle than DAST and Deoxo-Fluor® and can offer improved selectivity.[1]
Question 3: I am getting a low yield in my fluorination reaction with DAST. What are the possible causes and how can I improve it?
Answer: Low yields in DAST-mediated fluorinations of this substrate are a common issue. The primary causes include:
-
Side Reactions: The major side reaction is typically elimination to form the corresponding alkene, N-Boc-3-azabicyclo[3.2.1]oct-6-ene. This is favored by higher reaction temperatures.
-
Rearrangement: Acid-catalyzed rearrangements of the bicyclic system can occur, especially if the reaction is not properly controlled.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material.
Troubleshooting Strategies:
-
Temperature Control: Perform the reaction at low temperatures, typically starting at -78 °C and slowly warming to room temperature. This minimizes elimination.
-
Solvent Choice: Use an anhydrous, non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add the DAST solution dropwise to the alcohol solution at -78 °C to control the initial exotherm.
-
Alternative Reagents: Consider using XtalFluor-E® or XtalFluor-M®, which are known to produce fewer elimination byproducts in some cases.[1][2]
Experimental Protocol: Fluorination of N-Boc-3-azabicyclo[3.2.1]octan-8-ol with DAST
-
Dissolve N-Boc-3-azabicyclo[3.2.1]octan-8-ol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of exo and endo isomers and elimination byproduct, requiring purification by column chromatography.
Question 4: What is the expected stereochemical outcome of the fluorination? Will I get the exo or endo isomer?
Answer: The deoxyfluorination of secondary alcohols with reagents like DAST typically proceeds through an Sₙ2 mechanism, resulting in an inversion of configuration .
-
If you start with the endo-alcohol , the major product is expected to be the exo-fluoride .
-
If you start with the exo-alcohol , the major product is expected to be the endo-fluoride .
However, the reaction is often not completely stereospecific, and a mixture of diastereomers is commonly obtained. The ratio of exo to endo isomers can be influenced by the substrate, the fluorinating agent, and the reaction conditions. In some cases, neighboring group participation by the nitrogen atom can lead to retention of stereochemistry.[3]
Visualization of the Fluorination Workflow
Caption: General workflow for the synthesis of 8-Fluoro-3-azabicyclo[3.2.1]octane.
Part 3: Purification and Characterization
Question 5: How can I separate the exo and endo isomers of N-Boc-8-fluoro-3-azabicyclo[3.2.1]octane?
Answer: The separation of the exo and endo diastereomers is typically achieved by silica gel column chromatography . The polarity difference between the two isomers is often small, so careful selection of the eluent system is necessary.
Purification Strategy:
-
Solvent System: A gradient elution is often effective. Start with a non-polar solvent system, such as hexane/ethyl acetate (e.g., 95:5), and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
TLC Analysis: Carefully monitor the fractions by TLC, using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) for visualization, as the compounds may not be UV-active. It is advisable to run a co-spot of the starting material and the crude mixture to identify all components.
-
Isomer Elution: The relative elution order of the exo and endo isomers can vary, but often the less polar isomer will elute first.
Question 6: How can I confirm the identity and stereochemistry of my fluorinated products?
Answer: A combination of NMR spectroscopy and mass spectrometry is essential for the characterization of the final products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the bicyclic core. The coupling constants between the proton at C-8 and the bridgehead protons can help in assigning the stereochemistry.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The fluorine signal will appear as a multiplet due to coupling with neighboring protons. The chemical shift and coupling constants are diagnostic for the exo and endo isomers.
-
¹³C NMR: The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF), typically in the range of 170-250 Hz.
Expected NMR Data:
| Isomer | ¹H NMR (Signal for H-8) | ¹⁹F NMR (Typical Chemical Shift) |
| exo-Fluoride | Typically a broad multiplet, with smaller coupling constants to the bridgehead protons. | Distinct chemical shift. |
| endo-Fluoride | Often shows larger coupling constants to the bridgehead protons due to the dihedral angle. | Different chemical shift from the exo isomer. |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific structure.
Part 4: Deprotection
Question 7: What is the best way to remove the Boc protecting group to get the final product?
Answer: The Boc group can be removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.
Experimental Protocol: N-Boc Deprotection
-
Dissolve the purified N-Boc-8-fluoro-3-azabicyclo[3.2.1]octane isomer (1 equivalent) in DCM.
-
Add an excess of TFA (5-10 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the final 8-Fluoro-3-azabicyclo[3.2.1]octane.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- Couturier, M. et al. XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents. Aldrichimica Acta2010, 43(1), 15-20.
- Ferreira, S. B. et al. Diethylaminosulfur Trifluoride (DAST). Synlett2011, 2011(13), 1936-1937.
- Singh, R. P.; Shreeve, J. M. Recent Highlights in Deoxyfluorination of Alcohols and Carbonyls. Acc. Chem. Res.2004, 37(1), 31-44.
- O'Hagan, D. The ever-present fluorine atom in medicinal chemistry. J. Fluorine Chem.2010, 131(11), 1071-1081.
- WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen- 3 -yl] methanones as inhibitors of 11 (beta) -hsd1.
- Kubyshkin, V. S. et al. Synthesis of a conformationally rigid analogue of 2-aminoadipic acid - containing an 8-azabicyclo[3.2.1]octane skeleton. Synthesis2009, (19), 3327-3331.
- Morera, E. et al. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. J. Org. Chem.1994, 59(11), 3155-3158.
-
Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. ACS Med. Chem. Lett.2014 , 5(5), 555-559.[3]
Sources
Technical Support Center: Optimizing N-Alkylation of 3-Azabicyclo[3.2.1]octanes
Welcome to the technical support center for the N-alkylation of 3-azabicyclo[3.2.1]octanes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile scaffold. The 3-azabicyclo[3.2.1]octane core is a privileged structure in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of 3-azabicyclo[3.2.1]octane systems. Each problem is followed by a series of potential causes and actionable solutions.
Issue: Low or No Product Yield
You've set up your reaction, but upon work-up and analysis (TLC, LC-MS), you observe primarily unreacted starting material or only trace amounts of the desired N-alkylated product.
Potential Causes & Solutions:
-
Insufficient Basicity: The base may be too weak to effectively neutralize the acid generated in situ (e.g., HBr, HI) or to deprotonate the amine salt if you are starting from a hydrochloride or other salt form. The secondary amine of the 3-azabicyclo[3.2.1]octane is relatively basic, but its nucleophilicity can be hampered if it exists predominantly in its protonated, non-nucleophilic form.
-
Solution: Switch to a stronger base. Inorganic bases like potassium carbonate (K₂CO₃) are common, but if the reaction is sluggish, consider stronger, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). For particularly stubborn reactions, a strong inorganic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF) can be used, which irreversibly deprotonates the amine salt.
-
-
Poor Leaving Group on the Electrophile: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.
-
Solution: Ensure your alkylating agent has a good leaving group. The general order of reactivity is I > Br > Cl > OTs > OMs. If you are using an alkyl chloride with poor results, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).
-
-
Steric Hindrance: The 3-azabicyclo[3.2.1]octane scaffold is sterically accessible, but bulky substituents on either the amine or the alkylating agent can significantly slow the reaction rate.
-
Solvent Incompatibility: The choice of solvent is critical for an Sₙ2 reaction.
-
Solution: Use a polar aprotic solvent like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it more reactive. Ensure the solvent is anhydrous, as water can compete as a nucleophile or interfere with strong bases.
-
Issue: Formation of Over-Alkylated Product (Quaternary Ammonium Salt)
Analysis of your crude reaction mixture shows a significant amount of a new, highly polar spot (by TLC) or a mass corresponding to the addition of two alkyl groups to the nitrogen, resulting in a quaternary ammonium salt.
Causality: The "Runaway Train" Reaction
Direct alkylation of secondary amines can be difficult to control because the product, a tertiary amine, is often more nucleophilic and/or more basic than the starting secondary amine. This leads to a "runaway" reaction where the desired product reacts with the alkylating agent faster than the starting material, leading to the quaternary salt.[3] This is a classic problem in amine alkylation.[4]
Solutions:
-
Stoichiometric Control: Use a large excess of the 3-azabicyclo[3.2.1]octane starting material (e.g., 2-5 equivalents) relative to the alkylating agent. This statistically favors the alkylation of the more abundant starting amine over the newly formed tertiary amine product. While effective, this approach is atom-inefficient.[4]
-
Controlled Addition: Add the alkylating agent slowly (e.g., via syringe pump) to a solution of the amine and base. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of the product reacting further.
-
Alternative Strategy: Reductive Amination: This is often the superior method to avoid over-alkylation. The reaction of the secondary amine with an aldehyde or ketone forms a tertiary iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2] Since the resulting tertiary amine is not reactive under these conditions, over-alkylation is impossible.
Issue: Reaction Stalls or is Incomplete
The reaction proceeds initially but stops before all the starting material is consumed, even after an extended period.
Potential Causes & Solutions:
-
Base Insolubility/Deactivation: The base may be coated with the salt byproduct, reducing its effective surface area and activity. This can be an issue with heterogeneous bases like K₂CO₃ in solvents where the resulting salts are poorly soluble.
-
Solution: Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6. A PTC can shuttle the base's anion into the organic phase, increasing the reaction rate and preventing the base from becoming passivated.
-
-
Product Inhibition: The generated salt byproduct (e.g., DIPEA·HBr) might be changing the properties of the reaction medium (e.g., increasing polarity, decreasing solubility of reactants) or creating an equilibrium that disfavors further reaction.
-
Solution: If feasible, start with a stronger, irreversible base like NaH. Alternatively, ensure vigorous stirring to maintain a fine suspension of all components.
-
-
Reagent Decomposition: High temperatures can cause the decomposition of sensitive alkylating agents or the solvent itself (e.g., DMF at very high temperatures).[5]
-
Solution: Run the reaction at the lowest effective temperature. If high temperatures are required, consider switching to a higher-boiling, more stable solvent like DMSO or N-methyl-2-pyrrolidone (NMP). Monitor for color changes that might indicate decomposition.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right alkylating agent?
A1: The choice depends on reactivity and substrate scope.
-
Alkyl Halides (R-X): The most common choice. Reactivity follows I > Br > Cl. Primary and benzylic halides are highly reactive. Secondary halides are less reactive and can lead to competing E2 elimination. Tertiary halides are generally unsuitable and will primarily result in elimination.
-
Alkyl Sulfonates (R-OTs, R-OMs, R-OTf): Excellent electrophiles with very good leaving groups. They are often used when the corresponding halide is unreactive or unavailable.
-
Epoxides: React with the amine via nucleophilic ring-opening to install a β-hydroxyethyl group. The reaction is typically regioselective, with the amine attacking the less sterically hindered carbon.
-
Alcohols (via "Borrowing Hydrogen"): A greener, catalytic approach where a catalyst (e.g., Ru, Ir) temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst.[6] This avoids the use of stoichiometric alkyl halides.
Q2: Which base is best for my reaction?
A2: The ideal base should be strong enough to promote the reaction but not cause side reactions. See the table below for a comparison.
| Base | Type | pKaH (of Conjugate Acid) | Typical Solvent | Comments |
| K₂CO₃ | Inorganic | ~10.3 | ACN, DMF | Inexpensive, common choice. Heterogeneous, may require vigorous stirring or PTC. |
| Cs₂CO₃ | Inorganic | ~10.3 | ACN, DMF | More soluble than K₂CO₃, often leading to faster and cleaner reactions. |
| DIPEA | Organic | ~11 | DCM, ACN, DMF | Soluble, non-nucleophilic amine base. Easy to remove post-reaction. |
| Et₃N | Organic | ~10.75 | DCM, THF | Can sometimes compete as a nucleophile, leading to tetraalkylammonium byproducts. |
| NaH | Inorganic | ~36 | THF, DMF (anhydrous) | Very strong, non-nucleophilic base. Irreversibly deprotonates amine salts. Requires anhydrous conditions. |
| DBU | Organic | ~13.5 | ACN, THF | Strong, non-nucleophilic amidine base. Excellent for promoting difficult alkylations. |
Q3: When is reductive amination the better choice over direct alkylation?
A3: Reductive amination is preferred in several scenarios:
-
To Prevent Over-Alkylation: As discussed in Section 1.2, it is the most reliable method to obtain the mono-alkylated tertiary amine product cleanly.[2][3]
-
When Using Sterically Hindered Partners: The formation of the iminium intermediate is often less sterically demanding than the transition state of a direct Sₙ2 reaction.
-
When the "Alkyl Halide" is an Aldehyde/Ketone: It provides a direct route to incorporate carbonyl-containing fragments.
-
Improved Functional Group Tolerance: The mild reducing agents used (e.g., STAB) are often compatible with a wider range of functional groups than the potentially harsh, high-temperature conditions of some direct alkylations.
Q4: How can I effectively monitor my reaction?
A4: A combination of techniques is best.
-
Thin-Layer Chromatography (TLC): The fastest and most common method. Use a suitable mobile phase (e.g., EtOAc/Hexanes with 1% Et₃N to prevent streaking of basic amines) and visualize with UV light (if applicable) and a stain like potassium permanganate or ninhydrin (which will stain the secondary amine starting material but not the tertiary amine product).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation (by mass) and consumption of starting materials. It is the gold standard for reaction monitoring in pharmaceutical development.
Section 3: Key Experimental Protocols
Protocol 1: Standard N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the N-alkylation of 3-azabicyclo[3.2.1]octane hydrochloride using potassium carbonate as the base.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-azabicyclo[3.2.1]octane hydrochloride (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and acetonitrile (ACN, ~0.1 M).
-
Reagent Addition: Add the alkyl bromide (1.1 eq) to the suspension.
-
Heating: Heat the reaction mixture to 80 °C (or reflux) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude oil/solid by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation using an aldehyde and sodium triacetoxyborohydride.
-
Reaction Setup: To a round-bottom flask with a magnetic stir bar, add 3-azabicyclo[3.2.1]octane (1.0 eq) and dichloromethane (DCM, ~0.1 M).
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution. If desired, add acetic acid (1.0 eq) to facilitate iminium ion formation. Stir for 30-60 minutes at room temperature.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may bubble slightly.
-
Monitoring: Stir at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until bubbling ceases.
-
Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Section 4: Visual Guides & Workflows
Troubleshooting Workflow for Low Yield
This decision tree guides the user through a logical process to diagnose and solve low-yield N-alkylation reactions.
Caption: Decision tree for troubleshooting low product yield.
General Experimental Workflow
This diagram illustrates the typical sequence of operations for an N-alkylation experiment.
Caption: Standard workflow for N-alkylation experiments.
References
-
Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry. [Link]
- Google Patents. (n.d.). CA2408909C - Azabicyclo[3.2.
-
Shi, F., et al. (2021). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. ResearchGate. [Link]
-
Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]
-
ADDI. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]
-
ResearchGate. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Google Patents. (n.d.). US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
- Google Patents. (n.d.). US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
National Center for Biotechnology Information. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
Sources
- 1. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 2. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
troubleshooting byproduct formation in azabicycloalkane synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Azabicycloalkane Synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges you face in the lab. Azabicycloalkanes are pivotal scaffolds in medicinal chemistry, but their synthesis is often plagued by competing reactions that can diminish yields and complicate purification. This resource provides in-depth, mechanistically-driven troubleshooting advice to help you navigate these complexities and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the synthesis of azabicycloalkane cores.
FAQ 1: My intramolecular cyclization is giving low yields and a complex mixture of products. Where should I start troubleshooting?
Low yields and product mixtures in intramolecular cyclizations, particularly N-alkylations, often stem from a competition between the desired intramolecular reaction and undesired intermolecular side reactions (dimerization, polymerization).
Initial Diagnostic Steps:
-
Confirm Starting Material Purity: Ensure your precursor amino-halide or amino-tosylate is free of impurities that could interfere with the reaction.
-
Analyze the Crude Reaction Mixture: Use LC-MS and ¹H NMR to identify the major components. Look for masses corresponding to dimers or oligomers of your starting material.
-
Evaluate Reaction Conditions: The primary factor favoring intramolecular cyclization is concentration. High dilution conditions are crucial for minimizing intermolecular reactions.
A typical troubleshooting workflow should be systematic, starting from analysis and leading to targeted adjustments in reaction parameters.
Troubleshooting Workflow: Low Yield in Intramolecular Cyclization
Caption: Systematic workflow for diagnosing and solving low-yield issues.
FAQ 2: I'm observing epimerization at a stereocenter adjacent to the nitrogen. What causes this and how can it be prevented?
Epimerization, the loss of stereochemical integrity at a chiral center, is a significant risk, especially when a stereocenter is alpha to a carbonyl group or an amine.[1] This often occurs under basic conditions or elevated temperatures.
Causality:
-
Base-Mediated Epimerization: A base can deprotonate the alpha-carbon, forming a planar enolate or a similar intermediate. Reprotonation can then occur from either face, leading to a mixture of epimers.
-
Thermodynamic Equilibration: If one epimer is thermodynamically more stable (e.g., a bulky substituent in an equatorial vs. axial position), the reaction may equilibrate to favor that isomer, even if the starting material was stereopure.
Mitigation Strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base just strong enough to effect the desired reaction. Avoid strong, unhindered bases like NaOH or KOtBu if possible.
-
Temperature Control: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate.
-
Protecting Groups: If the nitrogen is part of an amino acid fragment, using coupling additives like 1-hydroxybenzotriazole (HOBt) or certain copper (II) salts can suppress epimerization during peptide bond formation.[2]
-
Solvent Choice: Polar aprotic solvents like DMF can sometimes increase the rate of epimerization compared to less polar solvents like THF or chloroform.[3]
Troubleshooting Guide: Reductive Amination for Azabicycloalkane Synthesis
Intramolecular reductive amination is a powerful method for constructing azabicycles from amino-aldehyde or amino-ketone precursors.[4] However, several byproducts can arise from this one-pot reaction.[5][6]
Question: During my intramolecular reductive amination, I'm forming a significant amount of a hydroxylamine or an over-reduced alcohol byproduct. How can I favor the desired amine?
This issue points to an imbalance between the rates of imine formation and reduction, or non-selective reduction of the starting carbonyl.
Mechanistic Insight: Reductive amination proceeds in two main steps: (1) formation of a hemiaminal, which dehydrates to a cyclic iminium ion, and (2) reduction of this iminium ion to the amine.[7] Byproducts form when the reducing agent acts on the wrong species.
Reaction Pathways in Intramolecular Reductive Amination
Caption: Competing reduction pathways in reductive amination.
Troubleshooting Protocol & Optimization:
The key is to select a reducing agent that is selective for the iminium ion over the starting carbonyl under conditions that favor iminium formation.[4]
-
Switch to a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic choices.[4][7] They are less reactive towards ketones and aldehydes at neutral or mildly acidic pH but readily reduce the protonated iminium ion.[4]
-
Protocol: Perform the reaction in a protic solvent like methanol or ethanol and maintain a pH of ~5-6 using acetic acid. This pH is optimal for imine formation without passivating the amine nucleophile.[4]
-
-
Staged Addition: If using a less selective reducing agent like sodium borohydride (NaBH₄), a staged approach can be effective.[5]
-
Protocol:
-
Dissolve the amino-ketone precursor in a suitable solvent (e.g., MeOH).
-
Add an acid catalyst (e.g., acetic acid) and stir for 1-2 hours to allow for the formation of the iminium ion equilibrium. Monitor by TLC or LC-MS.
-
Cool the reaction to 0°C and add NaBH₄ portion-wise. The lower temperature and pre-formation of the iminium ion favor the desired reduction.
-
-
Data Summary: Common Reducing Agents
| Reducing Agent | Typical Conditions | Selectivity | Common Byproducts | Reference |
| NaBH₄ | MeOH, 0°C to RT | Low (Reduces C=O and C=N⁺) | Amino-alcohol | [7] |
| NaBH₃CN | MeOH, pH 5-6 (AcOH) | High (Reduces C=N⁺ >> C=O) | Unreacted starting material if pH is wrong | [4][7] |
| NaBH(OAc)₃ (STAB) | DCE, CH₂Cl₂, THF | High (Reduces C=N⁺ > C=O); mild | Fewer byproducts, but can be slower | [7] |
| H₂/Pd-C | EtOH, MeOH, Parr shaker | High | Can cause hydrogenolysis of other functional groups | [7] |
Troubleshooting Guide: Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction is a powerful tool for constructing six-membered nitrogen heterocycles.[8][9][10] A common variant involves the [4+2] cycloaddition of a diene with an imine (the dienophile).[11] Byproduct formation often relates to the stability of the imine and the stereochemical course of the reaction.
Question: My aza-Diels-Alder reaction is producing a mixture of endo/exo diastereomers and some hydrolyzed starting material. How can I improve the selectivity and yield?
Diastereoselectivity in Diels-Alder reactions is governed by kinetic and thermodynamic factors, while yield issues often trace back to the stability of the imine dienophile.
Mechanistic Insight:
-
Stereoselectivity: The endo product is often the kinetically favored product due to stabilizing secondary orbital interactions in the transition state.[11] However, the exo product is often thermodynamically more stable. High temperatures can lead to retro-Diels-Alder reactions and equilibration to the more stable exo isomer.[8][9]
-
Imine Stability: Imines are susceptible to hydrolysis, especially in the presence of trace acid or water. If the imine is generated in situ, the equilibrium may not fully favor its formation.
Optimization Strategies:
-
Enhance Imine Reactivity and Stability with Lewis Acids:
-
Causality: A Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃) coordinates to the imine nitrogen. This activates the imine as a dienophile by lowering its LUMO energy and prevents hydrolysis by sequestering the lone pair.[8]
-
Protocol:
-
Strictly dry all glassware and solvents.
-
Pre-mix the aldehyde and amine in an anhydrous solvent (e.g., CH₂Cl₂ or toluene) at room temperature.
-
Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
Cool the mixture to a low temperature (e.g., -78°C to 0°C) and add 1.1 equivalents of the Lewis acid.
-
Stir for 30 minutes, then add the diene slowly.
-
Maintain the low temperature to favor the kinetic endo product.
-
-
-
Control Temperature to Maximize Kinetic Selectivity:
-
To favor the endo product, run the reaction at the lowest temperature that provides a reasonable rate. If the exo product is desired, higher temperatures may be required to allow for thermodynamic equilibration, though this may come at the cost of yield due to decomposition.
-
Stereochemical Control in Aza-Diels-Alder
Caption: Energy profile dictating endo/exo selectivity.
References
-
Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]
-
(n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
(n.d.). Aza-Diels–Alder reaction. Wikipedia. Available at: [Link]
-
(n.d.). Reductive amination. Wikipedia. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
(n.d.). Diels–Alder reaction. Wikipedia. Available at: [Link]
-
(n.d.). Azabicycloalkenes as Synthetic Intermediates − Synthesis of Azabicyclo[X.3.0]alkane Scaffolds. ResearchGate. Available at: [Link]
-
Boger, D. L., & Weinreb, S. M. (1987). Diels-Alder reactions of 1-aza-1,3-butadienes: room temperature, endo-selective LUMOdiene-controlled [4 + 2] cycloaddition reactions of N-sulfonyl-4-(ethoxycarbonyl)-1-aza-1,3-butadienes. Journal of Organic Chemistry. Available at: [Link]
-
(n.d.). Intramolecular Cyclization Side Reactions. ResearchGate. Available at: [Link]
-
Xu, S., et al. (2017). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry. Available at: [Link]
-
(n.d.). Epimerization of Peptide. SlideShare. Available at: [Link]
-
(n.d.). Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]
-
Das, A., et al. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. Available at: [Link]
-
Boratyński, P. J., et al. (2021). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Molecules. Available at: [Link]
-
Ryadnov, M. G., Klimenko, L. V., & Mitin, Y. V. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research. Available at: [Link]
-
(n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. ResearchGate. Available at: [Link]
-
Taha, H., et al. (2022). Epimerisation in Peptide Synthesis. Processes. Available at: [Link]
-
Wang, Z., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. Available at: [Link]
-
Ye, D., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][9]naphthyrin-5(6H)-one. Tetrahedron Letters. Available at: [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Diels-Alder Reaction [organic-chemistry.org]
Technical Support Center: Chiral Separation of 8-Fluoro-3-azabicyclo[3.2.1]octane Enantiomers
Introduction: The Challenge of a Conformationally Restricted Fluorinated Amine
Welcome to the technical support guide for the chiral separation of 8-Fluoro-3-azabicyclo[3.2.1]octane enantiomers. This molecule, belonging to the tropane alkaloid class of compounds, presents a unique and significant challenge in analytical and preparative chromatography.[1][2] The stereochemistry of such compounds is critical, as different enantiomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles, making their separation essential for drug discovery and development.[3][4][5]
The difficulty in resolving the enantiomers of 8-Fluoro-3-azabicyclo[3.2.1]octane arises from a combination of structural features:
-
Rigid Bicyclic Scaffold: The 3-azabicyclo[3.2.1]octane core is a conformationally restricted system. This rigidity can limit the number of interaction points available for a chiral stationary phase (CSP) to differentiate between the two enantiomers.
-
Basic Nitrogen Atom: The secondary amine within the bicyclic structure is a strong hydrogen bond acceptor and can engage in strong, often undesirable, ionic interactions with residual acidic silanols on silica-based CSPs, leading to poor peak shape (tailing).
-
Electronegative Fluorine Atom: The fluorine substituent significantly alters the molecule's electronic properties. It can participate in unique intermolecular interactions, such as C-H···F hydrogen bonds, which can be either beneficial or detrimental to chiral recognition depending on the stationary phase.[6]
This guide provides a structured approach to overcoming these challenges, offering troubleshooting workflows and detailed protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) methodologies.
Troubleshooting Guide: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed technique for enantiomeric analysis due to its high efficiency and the vast selection of available Chiral Stationary Phases (CSPs).[3] Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including alkaloids.[3]
Q1: I am observing poor or no resolution between the enantiomers. What are the primary causes and solutions?
Poor resolution is the most common issue in chiral method development. It typically stems from an inappropriate choice of stationary phase, mobile phase, or suboptimal analytical conditions.
Causality: Chiral recognition is a thermodynamically controlled process based on the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. If the free energy difference (ΔΔG) between these two complexes is too small, no separation will occur. The choice of CSP and mobile phase directly influences this energy difference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC resolution.
Detailed Protocols & Explanations:
-
Evaluate the Chiral Stationary Phase (CSP):
-
Action: There is no reliable way to predict the best CSP based on analyte structure alone. A screening approach is essential. For a compound like 8-Fluoro-3-azabicyclo[3.2.1]octane, a primary screening set should include both amylose and cellulose-based polysaccharide columns.
-
Protocol: Initial CSP Screening:
-
Select a minimum of 4-6 columns with diverse chiral selectors (e.g., Chiralpak IA, IB, IC, and Chiralcel OD-H, OJ-H).
-
Prepare a stock solution of the analyte at ~1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
-
Use the standardized mobile phase conditions outlined in the table below for initial screening runs.
-
Monitor the separation at a suitable wavelength (e.g., 210-220 nm).
-
-
-
Optimize the Mobile Phase:
-
Action (Normal Phase - NP): The primary mobile phase consists of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol). For this basic amine, an additive is critical to suppress interactions with residual silanols and improve peak shape.[7]
-
Protocol: Start with a Hexane/Isopropanol (90/10, v/v) mixture. Add 0.1% Diethylamine (DEA) or another suitable amine additive. Adjust the alcohol percentage between 5% and 40% to optimize retention and selectivity.
-
-
Action (Reversed Phase - RP): RP is less common for this type of compound but can sometimes provide unique selectivity.
-
Protocol: Use an Acetonitrile/Water or Methanol/Water mobile phase. The pH must be controlled with a buffer (e.g., 10-20 mM ammonium bicarbonate or formate) to ensure a consistent ionization state of the amine.
-
-
-
Adjust Temperature:
-
Action: Temperature affects the thermodynamics of the chiral recognition process.[7] Lowering the temperature often enhances the stability of the transient diastereomeric complexes, increasing selectivity and leading to better resolution.
-
Protocol: Set the initial temperature to 25°C. If resolution is poor, decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C). Be aware that lower temperatures will increase mobile phase viscosity and system backpressure.
-
| Parameter | Normal Phase (NP) Starting Conditions | Reversed Phase (RP) Starting Conditions | Rationale |
| Mobile Phase | n-Hexane / Isopropanol (90/10, v/v) | Acetonitrile / 20mM Ammonium Bicarbonate, pH 9 (70/30, v/v) | NP often provides better selectivity for polar compounds. RP is an alternative to explore different interactions. |
| Additive | 0.1% Diethylamine (DEA) | N/A (Buffer controls pH) | DEA is a competing base that blocks silanol activity, preventing peak tailing.[7] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 1.0 mL/min (for 4.6 mm ID column) | Standard starting point. Can be lowered to improve resolution. |
| Temperature | 25°C | 25°C | A controlled temperature is crucial for reproducible results. |
Q2: My chromatographic peaks are broad and tailing severely. How can I improve the peak shape?
Causality: Peak tailing for a basic compound like this is almost always caused by strong secondary ionic interactions between the protonated amine and deprotonated (anionic) residual silanol groups on the silica surface of the CSP. Column overload can also be a cause.
Troubleshooting Steps:
-
Rule out Column Overload:
-
Action: The sample concentration may be too high, saturating the stationary phase.
-
Protocol: Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape (asymmetry) improves significantly, the original sample was overloading the column.[7]
-
-
Add a Competing Base (for NP):
-
Action: Introduce a small, basic additive to the mobile phase. This additive will preferentially interact with the active silanol sites, effectively shielding the analyte from these undesirable interactions.
-
Protocol: Add 0.1% - 0.2% Diethylamine (DEA), Butylamine, or a similar amine to the mobile phase. DEA is the most common and highly effective choice.
-
-
Control pH (for RP):
-
Action: In reversed-phase mode, ensure the mobile phase pH is well above the pKa of the analyte's conjugate acid to keep it in its neutral, free-base form, which is less likely to tail.
-
Protocol: Use a buffer with a pH of 9 or higher, such as ammonium bicarbonate. Ensure the chosen CSP is stable at this pH.
-
-
Check Column Health:
-
Action: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor performance.
-
Protocol: Disconnect the column and flush it according to the manufacturer's instructions. For many immobilized polysaccharide columns, flushing with a strong solvent like isopropanol or even THF can remove strongly adsorbed contaminants.
-
Troubleshooting Guide: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, offering advantages like high speed, reduced organic solvent consumption (making it a "greener" technique), and often complementary selectivity.[8][9] It is particularly well-suited for preparative-scale separations.[5]
Q1: I'm not achieving separation in SFC. What parameters are most critical to adjust?
Causality: In SFC, separation is governed by the analyte's partitioning between the supercritical CO₂/co-solvent mobile phase and the CSP. The density of the mobile phase—controlled by pressure and temperature—and the nature of the co-solvent and additives are the most influential parameters.
Troubleshooting Steps:
-
Optimize the Co-solvent and Additive:
-
Action: The choice of alcohol co-solvent (modifier) and the additive are paramount for resolving basic amines. The additive serves the same purpose as in NP-HPLC: to improve peak shape and modulate retention.
-
Protocol:
-
Start with Methanol as the co-solvent, as it has high solvent strength in CO₂. Screen co-solvent percentages from 5% to 40%.
-
If methanol fails, screen other alcohols like Ethanol and Isopropanol, which offer different selectivities.
-
Crucially, add a basic additive. Start with 0.1-0.3% DEA or Isopropylamine. Sometimes, acidic additives can form ion pairs with the analyte and also yield good results.[10]
-
-
-
Adjust Backpressure and Temperature:
-
Action: These parameters control the density and solvating power of the supercritical fluid. Higher density (higher pressure, lower temperature) generally leads to shorter retention times.
-
Protocol:
-
Set a standard backpressure (e.g., 150 bar) and temperature (e.g., 40°C).
-
First, vary the backpressure (e.g., screen at 100, 150, and 200 bar) while keeping the temperature constant.
-
Next, vary the temperature (e.g., screen at 35, 40, and 45°C) while keeping the pressure constant.
-
-
| Parameter | SFC Starting Conditions | Rationale |
| Columns | Same as HPLC screen (e.g., Chiralpak IA, IB, IC, Chiralcel OD, OJ) | Polysaccharide CSPs are the workhorses of chiral SFC. |
| Mobile Phase | CO₂ / Methanol (Gradient from 5% to 40% MeOH over 5-10 min) | A gradient screen quickly explores the effect of modifier concentration. |
| Additive | 0.2% Diethylamine (or other amine) in the modifier | Essential for good peak shape and consistent chromatography of basic compounds. |
| Backpressure | 150 bar | A typical pressure that ensures CO₂ remains in its supercritical state. |
| Temperature | 40°C | Affects both fluid density and chiral recognition kinetics. |
Alternative Strategy: Gas Chromatography (GC) with Derivatization
Direct GC analysis of this compound is not feasible due to its low volatility and high polarity. However, GC can be a viable option if the analyte is first derivatized.
Q1: How can I analyze this compound using GC?
Causality: Derivatization serves two purposes: it blocks the polar N-H group, increasing volatility and reducing undesirable column interactions, and it can be used to create diastereomers for separation on an achiral column.
Potential Strategies:
-
Direct Method (Chiral Column):
-
Action: React the racemic amine with an achiral derivatizing agent to make it volatile, then separate the resulting enantiomeric derivatives on a chiral GC column.
-
Protocol: N-Trifluoroacetylation:
-
Dissolve ~1 mg of the analyte in 0.4 mL of dichloromethane.
-
Add 0.2 mL of trifluoroacetic anhydride (TFAA).
-
Let the reaction stand at room temperature for 30 minutes.[11]
-
Inject the resulting solution onto a chiral GC column (e.g., a cyclodextrin-based column like Beta DEX™).
-
-
-
Indirect Method (Achiral Column):
-
Action: React the racemic amine with a chiral derivatizing agent (of high enantiomeric purity) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column (e.g., DB-5 or HP-5).[8]
-
Common Chiral Derivatizing Agents: Mosher's acid chloride (MTPA-Cl) or (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
Frequently Asked Questions (FAQs)
Q: I need to scale up my separation from analytical to preparative scale. What are the main challenges? A: The primary challenges are maintaining resolution at high column loadings and analyte solubility.
-
Solubility: Your compound must be highly soluble in the mobile phase to allow for concentrated injections. For immobilized CSPs in NP-HPLC or SFC, you can sometimes add solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to improve solubility.[5]
-
Loading: Perform a loading study on your analytical column to determine the maximum amount of sample that can be injected before resolution is lost.
-
Technique: SFC is often preferred for preparative work because the CO₂ is easily removed during fraction collection, simplifying product isolation.[9]
Q: My column performance is degrading over time. What can I do? A: This is likely due to contamination or "additive memory effects."[12] If you switch between methods using acidic and basic additives, residual additives can adsorb to the stationary phase and interfere with subsequent analyses. It is crucial to dedicate columns to specific methods (e.g., acidic or basic) or perform rigorous washing procedures between different method types. Always flush the column with a strong, neutral solvent (like isopropanol) and store it as recommended by the manufacturer.
Q: Could the fluorine atom be used for analysis other than chromatography? A: Yes. The presence of fluorine allows for the use of ¹⁹F NMR. This technique can be used for chiral analysis without physical separation by employing a chiral solvating agent that induces different chemical shifts for the fluorine atoms in the two enantiomers.[13][14][15] This is a powerful tool for rapid determination of enantiomeric excess (ee).
References
- A Comparative Guide to the Enantiomeric Separation and Purity Analysis of Pseudotropine Derivatives. (n.d.). Benchchem.
- Fluorine Enables Separation-free "Chiral Chromatographic Analysis". (2020, July 2). Chinese Academy of Sciences.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC - NIH.
- Fluorine enables separation-free 'chiral chromatographic analysis'. (2020, July 7). chemeurope.com.
- Troubleshooting guide for HPLC analysis of chiral compounds. (n.d.). Benchchem.
- The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. (2013, November 28). PubMed.
- Absolute Configuration of Isomeric Mono-Acetyl Tropane Alkaloids Using Chromatography-Assisted Chemical Correlation. (n.d.). Semantic Scholar.
- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024, September 16). JACS Au - ACS Publications.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.).
- Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (n.d.). MDPI.
- Preparative Chiral Separations and Scale-Up. (n.d.).
- Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. (2017, January 18). Semantic Scholar.
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). FAGG.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita.
- Trouble with chiral separations. (2020, May 20). Chromatography Today.
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. (n.d.). Request PDF - ResearchGate.
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
Sources
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. selvita.com [selvita.com]
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- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
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- 15. pubs.acs.org [pubs.acs.org]
improving yield and purity of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride
Welcome to the technical support center for 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis and purification of this valuable scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve both yield and purity.
Section 1: Troubleshooting the Synthetic Pathway
The synthesis of fluorinated tropane-like structures presents unique challenges, primarily centered on the controlled introduction of the fluorine atom and the management of stereochemistry. This section addresses common issues encountered during the reaction stages.
Q1: My fluorination reaction suffers from low yield and the formation of multiple byproducts. What are the primary causes and how can I mitigate them?
A1: Low yields in the fluorination of bicyclic amines are typically traced back to three factors: the choice of fluorinating agent, reaction conditions, and the stability of the substrate or intermediates. The 8-azabicyclo[3.2.1]octane core is an electron-rich system, making it susceptible to side reactions under harsh conditions.[1]
Core Issues & Causal Analysis:
-
Overly Aggressive Fluorinating Agent: Potent electrophilic fluorinating agents can lead to non-selective reactions or degradation of the starting material.
-
Sub-optimal Solvent Choice: The solvent must fully dissolve the substrate while being compatible with the fluorinating agent. Poor solubility leads to incomplete reactions.
-
Reaction Temperature: Many fluorination reactions are highly exothermic. Poor temperature control can lead to byproduct formation.
-
Presence of Water: Trace moisture can react with some fluorinating agents, reducing their efficacy and generating hydrofluoric acid (HF), which can catalyze side reactions.
Troubleshooting Protocol:
-
Select the Right Fluorinating Agent: Start with a milder, more selective agent like Selectfluor™ (F-TEDA-BF₄). It offers a good balance of reactivity and stability.
-
Optimize Reaction Conditions:
-
Solvent: Acetonitrile (MeCN) is a common and effective solvent for reactions with Selectfluor™. Ensure your starting material is fully soluble.
-
Temperature: Begin the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps control the initial exotherm.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture. Use anhydrous solvents.
-
-
Consider Additives: In some cases, additives can improve yields. For certain bicyclic azaarenes, the addition of salts like NaClO₄ has been shown to enhance the reaction, potentially by affecting the acidity of key intermediates through counter-anion exchange.[1]
Data Summary: Fluorinating Agent Selection
| Fluorinating Agent | Common Solvents | Typical Temperature | Key Considerations |
| Selectfluor™ | MeCN, DMF | 0 °C to RT | Good selectivity, easy to handle solid. Preferred starting point. |
| N-Fluorobenzenesulfonimide (NFSI) | MeCN, CH₂Cl₂ | RT to 50 °C | More reactive than Selectfluor™. Can be effective if Selectfluor™ is too slow. |
| Deoxofluorinating Agents (DAST, Deoxo-Fluor®) | CH₂Cl₂, CHCl₃ | -78 °C to RT | Used for converting hydroxyl groups to fluorine. Requires a precursor like 8-hydroxy-3-azabicyclo[3.2.1]octane. Highly sensitive to moisture. |
Q2: I'm observing the formation of ring-opened byproducts. Why does this happen and how can it be prevented?
A2: Ring-opening is a known side reaction when fluorinating certain bicyclic azaarenes.[2][3] This typically occurs when the fluorination mechanism proceeds through a strained or unstable cationic intermediate, which then undergoes cleavage of a C-C or C-N bond to relieve strain.
Mechanism & Prevention:
-
Causality: The mechanism often involves electrophilic attack by F⁺ on the bicyclic system. If the resulting carbocation is not well-stabilized, the ring system may fragment. This is particularly true if the reaction is forced with high temperatures or highly reactive agents.[4][5]
-
Prevention Strategy: The key is to control the reactivity.
-
Use a Protected Amine: The nitrogen atom in the 3-position is a potential site for side reactions. Protecting it with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group can modulate the electronics of the ring system and prevent N-centered side reactions. The protecting group can be removed later in the synthesis.
-
Lower the Temperature: Running the reaction at significantly lower temperatures (-40 °C to 0 °C) can slow down the rate of ring-opening relative to the desired fluorination.
-
Buffered Conditions: If acidic byproducts are suspected to catalyze the ring-opening, adding a non-nucleophilic base like proton sponge can be beneficial.
-
Workflow: Troubleshooting Low Yields & Byproducts
Caption: Troubleshooting workflow for fluorination reactions.
Section 2: Purification and Isolation Troubleshooting
Obtaining 8-Fluoro-3-azabicyclo[3.2.1]octane as a pure, crystalline hydrochloride salt is crucial for subsequent applications. Many researchers face challenges with this final step.
Q3: My product won't crystallize after adding HCl. It just oils out or remains a sticky solid. What's going wrong?
A3: This is a very common issue when preparing hydrochloride salts of amines. "Oiling out" or the formation of an amorphous solid instead of crystals is usually due to impurities, incorrect solvent choice, or issues with stoichiometry and moisture.[6][7]
Causal Analysis & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation. The crude free base must be as pure as possible before salt formation.
-
Solution: Purify the crude free base first using column chromatography (silica gel, eluting with a gradient of DCM/MeOH, often with a small amount of NH₄OH in the methanol to prevent streaking).
-
-
Incorrect Solvent System: The ideal recrystallization solvent is one in which the salt is soluble when hot but poorly soluble when cold.[7] For amine hydrochlorides, single-solvent systems are often ineffective.
-
Excess HCl or Water: Too much HCl can lead to the formation of hygroscopic adducts that are difficult to crystallize. Water can also interfere with crystallization from organic solvents.
-
Solution: Use a stoichiometric amount of HCl. The best method is to dissolve the pure free base in a minimal amount of a suitable solvent (e.g., anhydrous diethyl ether or methanol) and add a calculated volume of HCl solution in a miscible solvent (e.g., 2M HCl in diethyl ether). This prevents the introduction of water.
-
Step-by-Step Recrystallization Protocol:
-
Purify the Free Base: Ensure the starting 8-Fluoro-3-azabicyclo[3.2.1]octane (free base) is pure (>95% by NMR/LC-MS).
-
Dissolution: Dissolve the purified free base in a minimal amount of anhydrous isopropanol (IPA).
-
Salt Formation: Slowly add 1.0 to 1.05 equivalents of a solution of HCl in IPA or diethyl ether while stirring.
-
Induce Crystallization: If crystals do not form spontaneously, add an anti-solvent like anhydrous diethyl ether dropwise until the solution becomes faintly turbid.
-
Cooling & Maturation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to maximize crystal growth. Do not disturb the flask during this process.[7]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Q4: How do I choose the best solvent system for recrystallization of the hydrochloride salt?
A4: The selection process is a balance between solubility and insolubility. The principle of "like dissolves like" is a good starting point, but for salts, it's more nuanced.[7] You need a polar, protic solvent to dissolve the ionic salt, and a less polar co-solvent to decrease its solubility upon cooling.
Decision Tree for Solvent Selection:
Caption: Decision tree for selecting a recrystallization solvent.
Solvent System Comparison Table:
| Primary Solvent (Protic) | Common Anti-Solvent (Aprotic) | Advantages | Disadvantages |
| Isopropanol (IPA) | Diethyl Ether, MTBE | Good solubility balance; less hygroscopic than ethanol/methanol. | May require significant anti-solvent volume. |
| Ethanol (EtOH) | Ethyl Acetate, Diethyl Ether | Dissolves many amine salts well. | Can be difficult to remove all solvent; hygroscopic. |
| Methanol (MeOH) | Diethyl Ether, Dichloromethane | Very high solvating power for polar compounds. | Often too good a solvent, leading to low recovery. Very hygroscopic. |
| Water | Acetone, Isopropanol | Excellent for highly polar salts. | Product must be aggressively dried to remove all water.[6] |
Section 3: General FAQs
Q5: What are the best practices for storing this compound to ensure its stability?
A5: As an amine hydrochloride salt, the primary stability concerns are moisture and potential degradation over time if exposed to light or high temperatures.
-
Moisture: The compound is hygroscopic. Contact with moisture can lead to clumping and potentially hydrolysis of the salt back to the free base and HCl, which can affect weighing accuracy and downstream reactions.[9]
-
Storage Conditions: Store the compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment. For long-term storage, refrigeration (2-8 °C) is recommended. Protect from light by using an amber vial.
Q6: How can I confirm the purity and identity of my final product?
A6: A combination of analytical techniques is required for full characterization.
-
¹H and ¹³C NMR: This will confirm the core structure of the 8-azabicyclo[3.2.1]octane ring system and the presence of all expected protons and carbons.
-
¹⁹F NMR: This is essential to confirm the presence and chemical environment of the fluorine atom. It should appear as a single peak (or a multiplet if coupled to nearby protons).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best method to assess purity. It will provide a purity percentage (e.g., >98% by UV) and confirm the molecular weight of the parent ion (the free base, m/z = 129.18 for C₇H₁₂FN⁺).
-
Melting Point: A sharp melting point is a good indicator of high purity. Compare your value to the literature or supplier data.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Tropane Alkaloid Synthesis.
- Fluorochem. (2024). Safety Data Sheet - (3-exo)-3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride.
- Mills, L. E. (1932). U.S. Patent No. 1,878,970. Google Patents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Komatsuda, M., Suto, A., Kondo, H., Takada, H., Kato, K., Saito, B., & Yamaguchi, J. (2022). Ring-opening fluorination of bicyclic azaarenes. Chemical Science, 13(3), 665–670.
- Komatsuda, M., et al. (2021). Ring-opening fluorination of bicyclic azaarenes. ChemRxiv.
- University of Rochester, Department of Chemistry. (n.d.). Recrystallization1.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Yamaguchi, J. Research Group. (n.d.). Ring-Opening Fluorination of Bicyclic Azaarenes.
- SciSpace. (2022). Ring-opening fluorination of bicyclic azaarenes.
- Komatsuda, M., et al. (2018). Ring-opening fluorination of bicyclic azaarenes. PubMed Central.
Sources
- 1. Ring-opening fluorination of bicyclic azaarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
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- 4. scispace.com [scispace.com]
- 5. jyamaguchi-lab.com [jyamaguchi-lab.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Technical Support Center: Managing Moisture Sensitivity in Grignard Reagents for Azabicycloalkane Reactions
Welcome to the technical support center for the successful application of Grignard reagents in the synthesis of azabicycloalkanes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using these powerful but highly sensitive organometallic compounds. Here, we will dissect common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the reproducibility and success of your synthetic routes.
The Challenge: Grignard Reagents and Their Extreme Moisture Sensitivity
Grignard reagents (R-MgX) are potent nucleophiles and strong bases, making them invaluable for forming new carbon-carbon bonds.[1][2] However, their high reactivity is also their greatest vulnerability. They react readily with protic sources, most notably water, in a rapid acid-base reaction.[3][4][5][6] This reaction quenches the Grignard reagent, converting it into an alkane and rendering it useless for the desired nucleophilic addition to your substrate.[2][7] When working with nitrogen-containing heterocycles like those in azabicycloalkane synthesis, this sensitivity is further compounded by the potential for side reactions with acidic N-H protons.[8]
The following sections provide a structured approach to mitigating these challenges, ensuring your reactions are set up for success from the very beginning.
Visualizing the Problem: The Reaction of a Grignard Reagent with Water
Caption: Figure 1. Quenching of a Grignard reagent by water.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the most common issues encountered in the laboratory.
Section 1: Reaction Initiation and Reagent Preparation
Q1: My Grignard reaction won't start. What are the most likely causes?
A1: Failure to initiate is one of the most frequent problems and almost always points to one of two culprits: moisture contamination or passivation of the magnesium surface.
-
Moisture Contamination: Even trace amounts of water on glassware or in the solvent will quench the initial, small amount of Grignard reagent formed, preventing the reaction from propagating.[9] Glassware must be rigorously dried, either by oven-drying overnight at >125°C or by flame-drying under vacuum immediately before use.[10][11] Solvents must be anhydrous.[12][13]
-
Magnesium Passivation: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the organic halide from reacting with the metal.[1]
-
Activation is Key: To overcome this, the magnesium must be activated. Common methods include:
-
Adding a small crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal.[14]
-
Using a few drops of 1,2-dibromoethane. This reacts with the magnesium to form ethylene gas and magnesium bromide, which helps to activate the surface.
-
Mechanically crushing the magnesium turnings in a dry mortar and pestle (under an inert atmosphere) to expose a fresh surface.[15]
-
-
Q2: I see some bubbling and then the reaction stops. What's happening?
A2: This suggests an initial, localized reaction that failed to sustain itself. The primary cause is often the consumption of the initially formed Grignard reagent by trace amounts of water introduced with the bulk of the reagents.[9] Ensure that your solvent and organic halide are scrupulously dry.
Q3: How can I be sure my Grignard reagent has formed and what is its concentration?
A3: Visual cues like the disappearance of magnesium and a cloudy, grey-to-brown appearance are good indicators, but they don't confirm the concentration.[2] The concentration of a freshly prepared Grignard reagent must be determined by titration before use.[2] This is critical for stoichiometric control in your reaction with the azabicycloalkane precursor.[2]
-
Why Titrate? Assuming a 100% yield for the Grignard formation is a common mistake that leads to low yields in the subsequent reaction.[2] In reality, the yield of Grignard reagent can vary significantly.
Protocol: Titration of a Grignard Reagent with Iodine
This method is reliable for determining the concentration of various Grignard reagents.[16][17]
Materials:
-
Anhydrous THF
-
Lithium chloride (LiCl), dried under vacuum with a heat gun.[18]
-
Iodine (I₂)
-
Flame-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.[17]
-
In a flame-dried vial under an inert atmosphere, dissolve a known weight of iodine (e.g., 100 mg) in a specific volume of the LiCl/THF solution (e.g., 1.0 mL).[17]
-
Cool the dark brown iodine solution to 0°C in an ice bath.[17]
-
Slowly add your prepared Grignard reagent dropwise via syringe to the stirred iodine solution.[17]
-
The endpoint is reached when the solution turns from light yellow to colorless.[17]
-
Record the volume of Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry between the Grignard reagent and iodine.
-
Repeat the titration for accuracy and average the results.[17]
Section 2: Maintaining Anhydrous Conditions
Q4: What are the best practices for drying solvents for Grignard reactions?
A4: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are ideal because they lack acidic protons and can be effectively dried.[3]
-
Molecular Sieves: Using activated 3Å or 4Å molecular sieves is a safe and highly effective method for drying solvents.[19][20][21] The sieves should be activated by heating in a furnace at high temperature (e.g., 450°C) for several hours and then cooled in a desiccator under vacuum.[19]
-
Solvent Stills: For extremely sensitive reactions, distilling solvents from a drying agent like sodium/benzophenone (for ethers) is the gold standard.[10] The deep blue or purple color of the benzophenone ketyl radical indicates that the solvent is anhydrous and oxygen-free.[10] Caution: This method involves highly reactive materials and should only be performed by experienced personnel with proper safety precautions.[10]
| Drying Agent | Suitable Solvents | Key Considerations |
| Activated Molecular Sieves (3Å, 4Å) | Ethers (THF, Diethyl Ether), Hydrocarbons | Safe, efficient for removing residual water. Requires proper activation.[19][21] |
| Calcium Hydride (CaH₂) | Ethers, Hydrocarbons | Reacts with water to produce hydrogen gas. Good for pre-drying.[22] |
| Sodium/Benzophenone | Ethers (THF, Diethyl Ether) | Provides exceptionally dry and oxygen-free solvent. Requires a dedicated still and extreme caution.[10] |
| Anhydrous Magnesium Sulfate (MgSO₄) | General pre-drying | Good for initial bulk water removal but not for achieving the anhydrous conditions needed for the reaction itself.[22] |
Q5: How do I properly set up my reaction to maintain an inert atmosphere?
A5: An inert atmosphere is crucial to prevent both moisture and oxygen from entering the reaction.[9][23]
-
Glassware Preparation: All glassware must be oven-dried or flame-dried immediately before assembly.[10][24] Assemble the apparatus while it is still warm to prevent condensation of atmospheric moisture.[13]
-
Inert Gas: Use a positive pressure of a dry, inert gas like nitrogen or argon.[11][25] Argon is heavier than air and can provide a better "blanket" for highly sensitive reactions, but nitrogen is more economical and sufficient for most Grignard preparations.[25]
-
The Vacuum-Backfill Cycle: The most rigorous method to make a flask inert is to use a Schlenk line.[25]
-
Balloon Technique: For many applications, a balloon filled with inert gas can be used to maintain a positive pressure.[23][26] The flask is first purged by flushing with the inert gas for several minutes before the reagents are added.[26]
Workflow: Setting Up an Anhydrous Reaction
Caption: Figure 2. Workflow for establishing anhydrous conditions.
Section 3: Substrate-Specific Issues with Azabicycloalkanes
Q6: Are there special considerations when using Grignard reagents with azabicycloalkane precursors?
A6: Yes. The primary concern is the presence of acidic protons on the nitrogen atom (N-H) in your starting material or intermediates. Grignard reagents are strong bases and will readily deprotonate an amine or amide, consuming the reagent in an unproductive acid-base reaction.[3][8]
-
Protecting Groups: If your azabicycloalkane substrate contains an N-H bond, it must be protected before introducing the Grignard reagent.[3] Common nitrogen protecting groups that are stable to Grignard conditions include Boc (tert-butyloxycarbonyl) or benzyl groups. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.
Q7: My reaction with a lactam precursor is giving low yields. What could be the issue?
A7: When reacting Grignard reagents with lactams (cyclic amides), which are common precursors for azabicycloalkanes, several issues can arise:
-
Double Addition: Similar to esters, lactams can undergo a double addition of the Grignard reagent.[27] The first equivalent adds to the carbonyl, and the resulting intermediate can collapse to form an iminium ion, which is then attacked by a second equivalent of the Grignard reagent. Careful control of stoichiometry and temperature (often low temperatures like -78°C) is crucial to favor single addition if that is the desired outcome.
-
Enolization: If the lactam has an α-proton, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[2] This is more likely with bulky Grignard reagents or sterically hindered lactams.[2] This results in the recovery of the starting material after workup. Using less hindered reagents or modifying the reaction conditions may be necessary.
By systematically addressing these potential points of failure—from meticulous preparation of reagents and glassware to understanding the specific reactivity of your azabicycloalkane substrate—you can significantly improve the success rate and reproducibility of your Grignard reactions.
References
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Why Grignard Reagents React With Water - Master Organic Chemistry . (2015). Master Organic Chemistry. [Link]
-
How does water affect Grignard reagents? . (2023). Filo. [Link]
-
Titration Grignard and BuLi . (n.d.). Scribd. [Link]
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Grignard Reagent . (n.d.). BYJU'S. [Link]
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Grignard Reagents and related organic synthesis . (n.d.). Ace Chemistry. [Link]
- solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
-
How must you handle Grignard reagents in synthesis? . (2023). YouTube. [Link]
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Preparing Anhydrous Reagents and Equipment . (n.d.). Moodle@Units. [Link]
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Grignard Reagents . (2023). Chemistry LibreTexts. [Link]
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Grignard reagent . (2019). Sciencemadness Wiki. [Link]
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A Grignard reagent reacts with water to give:(a)- Ether(b)- Alkane(c) . (n.d.). askIITians. [Link]
-
Grignard reaction . (n.d.). Wikipedia. [Link]
-
Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent . (2021). ACS Publications. [Link]
-
Anhydrous Conditions . (2021). Sciencemadness Discussion Board. [Link]
-
Drying ether for Grignard . (2016). Sciencemadness Discussion Board. [Link]
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How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon . (2023). YouTube. [Link]
-
Synthesis of 2‐Azabicyclo[m.n.0]–Alkanes and Their Application towards the Synthesis of Strychnos and Stemona Classes of Alkaloids . (2020). ResearchGate. [Link]
-
Titrating Organometallic Reagents is Easier Than You Think . (2015). Chemtips. [Link]
-
Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]
-
Reaction Set-up . (n.d.). Drug Discovery Unit - University of Dundee. [Link]
-
Grignard Formation - Troubleshooting and Perfecting . (2021). Reddit. [Link]
-
Synthesis and Applications of Bicyclo[1.1.0]butyl and Azabicyclo[1.1.0]butyl Organometallics . (n.d.). PMC - PubMed Central. [Link]
-
Working with air and moisture sensitive compounds . (2008). Molecular Inorganic Chemistry. [Link]
-
Practical Considerations, Procedural Changes, Safety Tips . (2020). Chemistry LibreTexts. [Link]
-
Video: Preparing Anhydrous Reagents and Equipment . (2015). JoVE. [Link]
-
How We Can Develop Inert Atmosphere For A Chemical Reaction? . (n.d.). Kintek Solution. [Link]
-
Inert atmosphere reactions . (2022). Chemistry Online. [Link]
-
Transferring Methods - Inert Atmospheric Methods . (2022). Chemistry LibreTexts. [Link]
-
Grignard successes and failures . (2016). Sciencemadness.org. [Link]
-
Inert Atmosphere . (2022). YouTube. [Link]
-
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides . (n.d.). Organic Syntheses. [Link]
-
How To Run A Reaction: The Setup . (n.d.). University of Rochester. [Link]
-
Troubleshooting my grignard reactions . (2020). Reddit. [Link]
-
Why is this grignard synthesis incorrect? . (2020). Chemistry Stack Exchange. [Link]
-
Reactions of Grignard Reagents . (2015). Master Organic Chemistry. [Link]
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Technical Support Center: Optimization of Fluorination in Azabicyclo[3.2.1]octane Synthesis
Welcome to the technical support center for the optimization of the fluorination step in the synthesis of azabicyclo[3.2.1]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this critical synthetic transformation. The rigid, bicyclic structure of the azabicyclo[3.2.1]octane core, a prevalent scaffold in medicinally important compounds, including tropane alkaloids, presents unique challenges and opportunities in achieving selective and efficient fluorination.[1] This resource aims to address common experimental hurdles with a focus on the underlying chemical principles to empower you to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for introducing fluorine into the azabicyclo[3.2.1]octane scaffold?
There are two main approaches for fluorination: electrophilic and nucleophilic fluorination.[2]
-
Electrophilic Fluorination : This method utilizes an electrophilic fluorine source ("F+") to react with an electron-rich center on the azabicyclo[3.2.1]octane framework, such as an enolate or an electron-rich aromatic ring.[3] Common reagents include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). This approach is often favored for late-stage fluorination due to the mild reaction conditions.
-
Nucleophilic Fluorination : This strategy employs a nucleophilic fluoride source (F-) to displace a leaving group on the scaffold in an SN2-type reaction.[4] This method is typically used with substrates bearing a good leaving group, such as a tosylate or a triflate.
Q2: How does the rigid bicyclic structure of the azabicyclo[3.2.1]octane core influence the stereoselectivity of fluorination?
The conformational rigidity of the azabicyclo[3.2.1]octane scaffold plays a crucial role in directing the stereochemical outcome of the fluorination reaction. The chair-boat conformation of the bicyclic system can lead to significant steric hindrance on one face of the molecule, thereby favoring the approach of the fluorinating agent from the less hindered face. This inherent stereochemical bias can be exploited to achieve high diastereoselectivity. For instance, in the fluorination of tropinone derivatives, the approach of the electrophilic fluorinating agent is often directed by the tropane skeleton, leading to the preferential formation of one diastereomer.[5]
Q3: What are the most common side reactions to watch out for during the fluorination of azabicyclo[3.2.1]octane derivatives?
Several side reactions can occur, depending on the substrate and the reaction conditions. Common side reactions include:
-
Elimination : In nucleophilic fluorination, if the leaving group is on a carbon adjacent to a proton, elimination to form an alkene can be a competing pathway, especially with basic fluoride sources.
-
Rearrangement : The rigid bicyclic system can be prone to rearrangements under certain conditions, particularly if carbocationic intermediates are formed.
-
Over-fluorination : With electrophilic fluorination of enolates, difluorination can be a significant side reaction if the stoichiometry of the fluorinating agent is not carefully controlled.
-
Ring-opening : Under harsh conditions or with specific substrates, ring-opening of the bicyclic system can occur. For example, treatment of certain bicyclic azaarenes with electrophilic fluorinating agents can lead to a ring-opening fluorination.[6][7][8][9]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Fluorinated Product
Q: My fluorination reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield can stem from several factors, ranging from reagent deactivation to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Fluorinating Agent | Electrophilic fluorinating agents can be moisture-sensitive. Ensure your reagent is fresh and handled under anhydrous conditions. Consider purchasing a new batch from a reputable supplier. |
| Poor Substrate Reactivity | If you are performing an electrophilic fluorination on an enolate, ensure that the enolate is being formed efficiently. You may need to screen different bases (e.g., LDA, KHMDS) and temperatures for enolate formation. For nucleophilic fluorination, ensure you have a good leaving group (e.g., triflate, tosylate). |
| Suboptimal Reaction Temperature | Some fluorination reactions require elevated temperatures to proceed at a reasonable rate.[7] If your reaction is sluggish at room temperature, try incrementally increasing the temperature. Conversely, for highly exothermic reactions, cooling may be necessary to prevent decomposition. |
| Incorrect Solvent | The polarity of the solvent can significantly impact the reaction rate. For electrophilic fluorinations, polar aprotic solvents like acetonitrile or DMF are often used. For nucleophilic fluorinations, solvents like THF or DMF are common. Screen a range of solvents to find the optimal one for your specific substrate. |
| Presence of Inhibitors | Trace impurities in your starting material or solvent can inhibit the reaction. Ensure your starting materials are pure and your solvents are of high quality and anhydrous. |
Problem 2: Poor Stereoselectivity
Q: I'm obtaining a mixture of diastereomers in my fluorination reaction. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity is often a key challenge. The rigid azabicyclo[3.2.1]octane framework offers opportunities for stereocontrol.
Strategies for Improving Stereoselectivity:
-
Choice of Fluorinating Agent : The steric bulk of the fluorinating agent can influence the facial selectivity of the attack on the bicyclic system. For electrophilic fluorinations, comparing a smaller reagent like NFSI to a bulkier one like Selectfluor® might reveal differences in diastereoselectivity.
-
Directing Groups : Introducing a directing group on the azabicyclo[3.2.1]octane scaffold can effectively block one face of the molecule, forcing the fluorinating agent to approach from the opposite side. This is a powerful strategy for controlling stereochemistry.
-
Protecting Group Strategy : The choice of the nitrogen protecting group can influence the conformation of the bicyclic system and thus impact stereoselectivity. For instance, a bulky protecting group like Boc (tert-butoxycarbonyl) might favor a particular conformation that leads to higher diastereoselectivity.[10]
-
Temperature Optimization : Lowering the reaction temperature can often enhance the kinetic control of the reaction, leading to higher diastereoselectivity.
Problem 3: Formation of Difluorinated Byproduct
Q: My electrophilic fluorination is producing a significant amount of the difluorinated product. How can I favor monofluorination?
A: The formation of a difluorinated byproduct is a common issue when fluorinating active methylene compounds.
Tips for Promoting Monofluorination:
| Strategy | Explanation |
| Stoichiometry Control | Carefully control the stoichiometry of the electrophilic fluorinating agent. Use of 1.0 to 1.1 equivalents is often sufficient for monofluorination. Adding the fluorinating agent slowly to the reaction mixture can also help to avoid localized high concentrations that can lead to difluorination. |
| Reaction Monitoring | Closely monitor the reaction progress by techniques like TLC, LC-MS, or ¹⁹F NMR. Quench the reaction as soon as the starting material is consumed to prevent further fluorination of the desired monofluorinated product. |
| Temperature Control | Running the reaction at a lower temperature can sometimes improve the selectivity for the monofluorinated product by slowing down the rate of the second fluorination step. |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of a Ketone on the Azabicyclo[3.2.1]octane Scaffold
This protocol provides a general starting point for the electrophilic fluorination of a ketone, such as a tropinone derivative.
Step-by-Step Methodology:
-
Enolate Formation: To a solution of the azabicyclo[3.2.1]octane ketone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a suitable base (e.g., LDA, 1.1 equiv) dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Fluorination: To the freshly prepared enolate solution, add a solution of the electrophilic fluorinating agent (e.g., NFSI, 1.1 equiv) in anhydrous THF dropwise at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by TLC or LC-MS. The reaction time can vary from a few minutes to several hours depending on the substrate.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated azabicyclo[3.2.1]octane derivative.
Protocol 2: Monitoring Fluorination Reactions using Analytical Techniques
Effective monitoring is crucial for optimizing reaction conditions and maximizing yield and selectivity.
Recommended Analytical Techniques:
| Technique | Application |
| Thin-Layer Chromatography (TLC) | A quick and simple method to monitor the disappearance of the starting material and the appearance of the product. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides more detailed information on the reaction progress, including the formation of byproducts and their molecular weights.[11] |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful technique for directly observing the formation of the C-F bond. It can be used to determine the conversion and to identify different fluorinated species in the reaction mixture. |
| Gas Chromatography (GC) | Suitable for the analysis of volatile fluorinated compounds.[12] |
Visualizing Experimental Workflows
Decision Tree for Selecting a Fluorination Strategy
Caption: A decision tree to guide the selection of an appropriate fluorination strategy.
Troubleshooting Flowchart for Low Yield in Fluorination
Caption: A flowchart for systematically troubleshooting low-yield fluorination reactions.
References
- A Mechanistic Showdown: Electrophilic vs. Nucleophilic Fluorination in Modern Synthesis - Benchchem.
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry.
- Electrophilic fluorination - Wikipedia.
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Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives | Request PDF - ResearchGate. Available at: [Link]
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Stereoselective synthesis of conformationally restricted KOR... - Semantic Scholar. Available at: [Link]
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Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids,Stereoselective Synthesis of alpha-Trifluoromethyl. Available at: [Link]
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Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF | Organic Letters - ACS Publications. Available at: [Link]
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gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery - ResearchGate. Available at: [Link]
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Synthesis of Polysubstituted Oxygenated Bicyclo Compounds Rossella Promontorio UCL Thesis for the degree of Doctor of Philosophy. Available at: [Link]
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Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines | Journal of the American Chemical Society. Available at: [Link]
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Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis - BIP. Available at: [Link]
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Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis - MDPI. Available at: [Link]
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Ring-opening fluorination of bicyclic azaarenes - Chemical Science (RSC Publishing). Available at: [Link]
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Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. Available at: [Link]
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Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Tropane alkaloid - Wikipedia. Available at: [Link]
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Ring-Opening Fluorination of Bicyclic Azaarenes - ChemRxiv. Available at: [Link]
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Ring-opening fluorination of bicyclic azaarenes - SciSpace. Available at: [Link]
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Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - ResearchGate. Available at: [Link]
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Ring-opening fluorination of bicyclic azaarenes - Semantic Scholar. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 8-Fluoro-3-azabicyclo[3.2.1]octane Hydrochloride
Introduction
In the landscape of modern drug discovery, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence metabolic stability, binding affinity, and bioavailability. The 3-azabicyclo[3.2.1]octane framework is a rigid, bicyclic amine that serves as a versatile scaffold in medicinal chemistry, often utilized as a tropane bioisostere. The introduction of a fluorine atom at the C8-bridgehead position creates a novel and intriguing chiral building block: 8-Fluoro-3-azabicyclo[3.2.1]octane.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of its hydrochloride salt. As direct experimental spectra for this specific compound are not widely published, this document serves as a predictive and instructional tool for researchers. We will deconstruct the anticipated spectra
A Comparative Guide to the Mass Spectrometry Characterization of 8-Fluoro-3-azabicyclo[3.2.1]octane
This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization of 8-Fluoro-3-azabicyclo[3.2.1]octane, a key bicyclic amine scaffold of interest in contemporary drug discovery. We will explore the nuances of various ionization techniques and fragmentation analyses, offering field-proven insights to guide researchers in selecting the optimal experimental approach for their analytical needs. The protocols and data presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction to the Analytical Challenge
8-Fluoro-3-azabicyclo[3.2.1]octane is a small, semi-volatile molecule with a rigid bicyclic structure containing a tertiary amine and a fluorine atom. Its characterization by mass spectrometry is crucial for confirming its identity, assessing its purity, and studying its metabolic fate. The choice of ionization method is paramount, as it dictates the nature and extent of fragmentation, which in turn determines the amount of structural information that can be gleaned. This guide will compare and contrast "hard" and "soft" ionization techniques, providing a clear rationale for experimental choices.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H12FN | [1] |
| Molecular Weight | 129.18 g/mol | [1] |
| Structure | 8-Fluoro-3-azabicyclo[3.2.1]octane | [1] |
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization technique is the cornerstone of successful mass spectrometric analysis. For a molecule like 8-Fluoro-3-azabicyclo[3.2.1]octane, the choice lies between techniques that induce extensive fragmentation (hard ionization) and those that primarily yield the molecular ion (soft ionization).
Electron Ionization (EI): The "Hard" Approach for Structural Elucidation
Electron Ionization (EI) is a classic and robust technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[2][3] This high energy input leads to the formation of a molecular ion (M•+) that is often unstable and undergoes extensive, reproducible fragmentation.[2][3][4]
Causality Behind Experimental Choice: EI is invaluable for initial structural confirmation due to its detailed fragmentation patterns, which act as a "fingerprint" for the molecule. The resulting mass spectrum is rich in structural information, allowing for the elucidation of the molecule's connectivity.
The fragmentation of 8-Fluoro-3-azabicyclo[3.2.1]octane under EI is expected to be driven by the presence of the nitrogen atom and the strain of the bicyclic system. The initial ionization will likely occur at the nitrogen lone pair, forming the molecular ion. Subsequent fragmentation could proceed through several pathways, including alpha-cleavage and ring-opening reactions.
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A Comparative Guide to the Structural Elucidation of 8-Azabicyclo[3.2.1]octane Derivatives: X-ray Crystallography in Focus
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry and drug discovery. This rigid bicyclic structure is the core of numerous biologically active natural products, such as cocaine and atropine, and a multitude of synthetic molecules with significant therapeutic potential.[1][2] The precise three-dimensional arrangement of substituents on this framework is critical for its interaction with biological targets, including monoamine transporters and muscarinic receptors.[3] Consequently, the unambiguous determination of the stereochemistry and conformation of 8-azabicyclo[3.2.1]octane derivatives is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of 8-azabicyclo[3.2.1]octane derivatives. As the gold standard for determining the three-dimensional structure of molecules, single-crystal X-ray diffraction (SCXRD) provides unparalleled atomic-level detail.[4] However, a comprehensive understanding of a molecule's behavior often requires a multi-faceted approach. Therefore, we will explore the synergies and relative merits of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling in the context of this important class of molecules.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of a beam of X-rays passing through it.[5] This technique provides a static, three-dimensional picture of the electron density within the crystal, from which the positions of atoms, bond lengths, and bond angles can be determined with high precision.[6] For 8-azabicyclo[3.2.1]octane derivatives, SCXRD is invaluable for definitively establishing the absolute configuration of stereocenters and the preferred conformation of the bicyclic ring system in the solid state.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands both skill and patience. The following is a representative workflow for the X-ray crystallographic analysis of an 8-azabicyclo[3.2.1]octane derivative.
Detailed Experimental Protocol: A Case Study
Let us consider a hypothetical 8-azabicyclo[3.2.1]octane derivative for which we want to determine the crystal structure.
1. Crystallization: The first and often most challenging step is to obtain high-quality single crystals.[7] The conformational flexibility of the 8-azabicyclo[3.2.1]octane ring system can sometimes hinder crystallization.[8] Common crystallization techniques for small organic molecules include:
- Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
- Vapor Diffusion: A concentrated solution of the compound in a small vial is placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
- Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
2. Crystal Screening and Selection: Grown crystals are examined under a polarizing microscope to select a single, well-formed crystal with sharp edges and no visible defects. An ideal size for a small molecule crystal is typically 0.1-0.3 mm in each dimension.[9]
3. Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
4. X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots called reflections) is recorded on a detector.
5. Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
6. Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.
7. Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
8. Structure Validation: The final crystal structure is rigorously validated to ensure its quality and accuracy. This includes checking for missed symmetry, unusual bond lengths and angles, and overall geometric sensibility.[10][11] The Cambridge Structural Database (CSD) is an invaluable resource for comparing the geometry of the determined structure with known structures.[12]
9. Structural Analysis: The refined and validated structure provides a wealth of information, including the precise 3D arrangement of atoms, conformational details of the bicyclic ring, and intermolecular interactions in the crystal lattice.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While SCXRD provides an unambiguous solid-state structure, it is a static picture. A comprehensive understanding of a molecule's properties requires information about its behavior in solution and its fragmentation patterns. Here, we compare X-ray crystallography with NMR spectroscopy, mass spectrometry, and computational modeling for the analysis of 8-azabicyclo[3.2.1]octane derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Principle | X-ray diffraction from a single crystal | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules | Quantum or classical mechanics calculations |
| Sample Phase | Solid (single crystal) | Solution or solid-state | Gas phase (after ionization) | In silico (no physical sample) |
| Information Obtained | 3D atomic structure, bond lengths/angles, absolute stereochemistry, packing | Connectivity, stereochemistry, conformation in solution, dynamics | Molecular weight, elemental composition, fragmentation patterns | Conformational energies, electronic properties, predicted spectra |
| Strengths | Unambiguous 3D structure; "Gold standard" for stereochemistry | Provides information on solution-state conformation and dynamics | High sensitivity; excellent for molecular weight determination and metabolite ID | Can explore conformations not observed experimentally; cost-effective |
| Limitations | Requires high-quality single crystals; static picture; flexible regions can be disordered | Can be complex to interpret; resolution may be lower than XRD; less direct 3D info | Provides limited stereochemical information; fragmentation can be complex | Accuracy depends on the level of theory; requires experimental validation |
| Application to 8-Azabicyclo[3.2.1]octanes | Definitive assignment of endo/exo substituents and ring conformation | Determination of piperidine ring conformation (chair, boat) in solution | Identification of the parent compound and its metabolites | Prediction of stable conformers and their relative energies[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For 8-azabicyclo[3.2.1]octane derivatives, ¹H and ¹³C NMR are routinely used to determine the connectivity of atoms. More advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can establish through-bond correlations, while NOESY experiments provide information about through-space proximity of protons, which is crucial for determining relative stereochemistry and conformation.[14]
Causality in Experimental Choices: The choice of NMR experiment depends on the specific structural question. For instance, the coupling constants between protons on the bicyclic frame can provide valuable information about the dihedral angles and thus the conformation of the piperidine ring. A key advantage of NMR is its ability to study dynamic processes, such as the nitrogen inversion of the 8-methyl group in tropinone, which can be difficult to observe in the static crystal structure.[15]
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in drug development for confirming the molecular weight of synthesized compounds and for identifying metabolites.[16] For 8-azabicyclo[3.2.1]octane derivatives, electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns that can provide clues about the structure of the bicyclic core.[17]
Self-Validating Systems: High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, serving as a powerful validation tool for the proposed molecular formula. When coupled with liquid chromatography (LC-MS), it is the workhorse for metabolic profiling studies, allowing for the separation and identification of drug metabolites from complex biological matrices.
Computational Modeling: The In Silico Approach
Computational chemistry provides a theoretical framework for understanding the structure and properties of molecules. For 8-azabicyclo[3.2.1]octane derivatives, computational methods such as Density Functional Theory (DFT) can be used to predict the relative energies of different conformers (e.g., chair vs. boat forms of the piperidine ring) and to calculate theoretical NMR and IR spectra that can be compared with experimental data.[18]
Expertise and Experience: The accuracy of computational predictions is highly dependent on the chosen level of theory and basis set. Experienced computational chemists can select appropriate methods to provide meaningful insights that complement experimental data. For flexible molecules, conformational searches are essential to identify low-energy structures.[19]
Synergy of Techniques: A Holistic Approach
The most comprehensive understanding of the structure and behavior of 8-azabicyclo[3.2.1]octane derivatives is achieved through the synergistic use of multiple analytical techniques.
A typical workflow might involve:
-
Synthesis and initial characterization by NMR and MS to confirm the molecular structure and purity.
-
Computational modeling to predict the most stable conformers.
-
Crystallization and X-ray diffraction to obtain an unambiguous solid-state structure, which can then be used to validate the computational models.
-
Further NMR studies to investigate the solution-state conformation and dynamics, and to compare these with the solid-state structure and computational predictions.
Conclusion
The structural elucidation of 8-azabicyclo[3.2.1]octane derivatives is a critical aspect of drug discovery and development. While single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional atomic arrangement, a comprehensive understanding of these molecules requires a multi-technique approach. By integrating the precise solid-state information from X-ray crystallography with the solution-state dynamics from NMR, the molecular weight and fragmentation data from mass spectrometry, and the energetic insights from computational modeling, researchers can build a complete and robust picture of these important therapeutic agents. This integrated approach, grounded in sound experimental design and expert interpretation, is essential for advancing the field of medicinal chemistry.
References
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Britvin, S. N., et al. (2017). Crystal structure of (1R,5S)-endo-(8-methyl-8-azoniabicyclo[3.2.1]oct-3-yl)ammonium aquatrichloridonitratocopper(II). Acta Crystallographica Section E: Crystallographic Communications, 73(10), 1544-1547. [Link]
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A Senior Application Scientist's Guide to Analytical Methods for Determining Enantiomeric Purity of Chiral Azabicycloalkanes
Introduction: The Critical Role of Enantiomeric Purity in Azabicycloalkane-Based Drug Development
Chiral azabicycloalkanes are a cornerstone of modern medicinal chemistry, forming the rigid structural backbone of numerous therapeutic agents. Their constrained bicyclic systems provide a well-defined three-dimensional arrangement for pharmacophoric groups, often leading to high-potency and selective interactions with biological targets. However, this stereochemical precision is a double-edged sword. The enantiomers of a chiral azabicycloalkane can possess dramatically different pharmacological activities, metabolic profiles, and toxicological properties.[1][2] The less active or inactive enantiomer, often termed the "distomer," is not always benign. It can contribute to off-target effects, increase metabolic burden, or even exhibit its own undesirable biological activity.
Consequently, the rigorous and accurate determination of enantiomeric purity, typically expressed as enantiomeric excess (% ee), is an indispensable component of the entire drug development lifecycle for any chiral azabicycloalkane candidate. This guide offers a comprehensive, in-depth comparison of the principal analytical methods employed for this purpose. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but also the scientific rationale behind experimental choices to ensure robust and reliable results.
Core Analytical Techniques: A Comparative Overview
The fundamental principle of enantiomeric analysis is to create a chiral environment in which the two enantiomers can be distinguished. This is generally achieved by forming transient diastereomeric complexes during a separation process or through the synthesis of stable diastereomeric derivatives. The most powerful and widely adopted techniques for this purpose are chiral chromatography—including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Table 1: Comparative Performance of Key Analytical Methods
| Method | Principle | Resolution | Sensitivity | Throughput | Development Effort | Key Advantages | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP).[4][5] | Excellent | High (UV, MS) | Moderate to High | Moderate | Broad applicability, preparative scale possible, robust.[2][5] | CSP selection can be empirical, higher solvent consumption. |
| Chiral GC | Differential interaction with a chiral stationary phase in a capillary column.[6][7] | Excellent | Very High (FID, MS) | High | Moderate | High efficiency, ideal for volatile compounds, fast analysis times.[6][8] | Requires analyte volatility or derivatization.[8] |
| Capillary Electrophoresis (CE) | Differential migration due to interaction with a chiral selector in the background electrolyte.[9][10] | Excellent | High (UV, LIF) | High | Moderate to High | Extremely low sample/reagent consumption, high efficiency.[9][11] | Lower loading capacity, matrix effects can be challenging. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[12][13][14] | Moderate to Good | Low | Low | Low to Moderate | Non-destructive, provides structural information, no separation needed.[14] | Lower sensitivity, potential for signal overlap, requires higher concentrations. |
Deep Dive into the Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the undisputed workhorse for enantiomeric purity determination in the pharmaceutical industry due to its versatility, robustness, and the vast array of commercially available chiral stationary phases (CSPs).[2][3][5]
The "Why": Causality in Chiral HPLC
The separation mechanism hinges on the formation of transient, diastereomeric complexes between the enantiomers of the azabicycloalkane and the chiral selector immobilized on the stationary phase.[15] The difference in the stability of these complexes results in different retention times, allowing for their separation. The selection of the appropriate CSP is the most critical step in method development.
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most popular class of CSPs due to their broad enantioselectivity.[16][17] They provide a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric inclusion within the chiral grooves of the polymer. For basic compounds like azabicycloalkanes, these phases often provide excellent separation.[18]
-
Macrocyclic Glycopeptide CSPs: Phases based on antibiotics like teicoplanin and vancomycin are effective for a wide range of molecules, including amino acids and cyclic amines. They offer multiple interaction sites and can be used in reversed-phase, polar organic, and normal-phase modes.[19]
-
Pirkle-type CSPs: These are based on smaller chiral molecules covalently bonded to the silica support.[20] They are particularly effective for analytes possessing π-acidic or π-basic aromatic rings that can engage in π-π stacking interactions.
Experimental Workflow for Chiral HPLC
Caption: Workflow for enantiomeric purity analysis by chiral HPLC.
Protocol: Enantiomeric Purity of 2-Azabicyclo[2.2.1]hept-5-en-3-one
This protocol is adapted from a validated method for a common azabicycloalkane intermediate.[18]
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm), a cellulose-based CSP.
-
Mobile Phase: n-Hexane:Isopropanol (80:20, v/v). For basic azabicycloalkanes, adding 0.1% of an amine modifier like diethylamine is often necessary to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter.
-
Injection Volume: 10 µL.
-
Analysis: Calculate the enantiomeric excess using the formula: % ee = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100, where Area₁ and Area₂ represent the integrated peak areas of the major and minor enantiomers, respectively.
Chiral Gas Chromatography (GC)
For azabicycloalkanes that are volatile and thermally stable, or can be made so via derivatization, chiral GC offers unparalleled resolution, speed, and sensitivity.[6][8]
The "Why": Causality in Chiral GC
Chiral recognition in GC is achieved by using a chiral stationary phase, most commonly a cyclodextrin derivative, coated on the inner surface of a fused silica capillary column.[7][8] The enantiomers partition differently into the chiral phase, leading to separation. The formation of transient diastereomeric inclusion complexes with the cyclodextrin is the basis for this separation.[6] For many azabicycloalkanes, which may have polar N-H or O-H groups, derivatization (e.g., acylation) is often necessary to block these active sites, reduce polarity, and increase volatility, thereby improving chromatographic performance.[21]
Experimental Workflow for Chiral GC
Caption: Workflow for enantiomeric purity analysis by chiral GC.
Protocol: Enantiomeric Purity of a Volatile Bicyclic Amine
-
Column: A cyclodextrin-based chiral capillary column, such as a Beta DEX™ 225 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initiate at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Sample Preparation: If derivatization is needed, react the azabicycloalkane with an acylating agent like trifluoroacetic anhydride. Dissolve the final product in a volatile solvent such as ethyl acetate to a concentration of 1 mg/mL.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Analysis: Calculate % ee from the integrated peak areas as detailed in the HPLC section.
Capillary Electrophoresis (CE)
CE is a highly efficient separation technique that has become a powerful tool for chiral analysis, particularly when sample amounts are limited.[9][11] Its key advantages are minimal consumption of sample and reagents and high separation efficiencies.[1]
The "Why": Causality in Chiral CE
In chiral CE, a chiral selector is added to the background electrolyte (BGE).[9][10] Cyclodextrins are the most commonly used chiral selectors.[22][23] The azabicycloalkane enantiomers, typically protonated and positively charged in an acidic buffer, form transient diastereomeric inclusion complexes with the chiral selector. These complexes possess different formation constants and/or mobilities, causing them to migrate at different velocities under the influence of the electric field, thus achieving separation.[10]
Experimental Workflow for Chiral CE
Caption: Workflow for enantiomeric purity analysis by chiral NMR.
Protocol: Enantiomeric Purity using a Chiral Solvating Agent
-
NMR Spectrometer: A high-field spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Sample: Dissolve approximately 5-10 mg of the azabicycloalkane in 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA): Add a suitable CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), in stoichiometric amounts. Titrate with small additions if necessary to optimize signal separation.
-
Analysis: Acquire a high-resolution ¹H NMR spectrum. Identify a pair of well-resolved signals corresponding to the same proton in each of the two enantiomers. Carefully integrate these signals to determine their relative ratio and calculate the % ee.
Conclusion and Strategic Recommendations
The selection of the most suitable analytical method for determining the enantiomeric purity of a chiral azabicycloalkane is a strategic decision that depends on the analyte's physicochemical properties, the stage of drug development, required sensitivity, and available instrumentation.
-
For routine quality control and broad applicability, chiral HPLC remains the gold standard, offering robust and reliable methods. [2][24]* For volatile or derivatizable azabicycloalkanes where high sensitivity is paramount, chiral GC is an excellent choice. [25]* When sample quantities are extremely limited and high separation efficiency is crucial, capillary electrophoresis provides a powerful, "green" alternative. [11]* For rapid, non-separative analysis and confirmation of identity, chiral NMR is an invaluable tool, especially when authentic enantiomeric standards are not available for peak assignment in chromatography. [26][27] In a regulated drug development environment, employing two orthogonal methods (e.g., chiral HPLC and chiral CE) for validation is a highly recommended practice. This approach provides a higher degree of confidence in the analytical results, ensuring the stereochemical integrity, safety, and efficacy of the final drug product.
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The Fluorine Advantage: A Comparative Guide to 8-Fluoro-3-azabicyclo[3.2.1]octane and its Non-fluorinated Analogue
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The 3-azabicyclo[3.2.1]octane core is a valuable building block in drug design, providing a rigid framework that can appropriately position pharmacophoric elements for target engagement. This guide offers a comparative analysis of 8-fluoro-3-azabicyclo[3.2.1]octane and its non-fluorinated parent, 3-azabicyclo[3.2.1]octane. While direct, head-to-head experimental data for these specific analogues is not extensively available in the public domain, this guide will extrapolate from established principles of fluorine chemistry and provide detailed experimental protocols for researchers to conduct their own comparative studies.
The Impact of Fluorination on Key Physicochemical Properties
The introduction of a fluorine atom, the most electronegative element, into an organic molecule can induce significant changes in its electronic properties, conformation, and metabolic fate.[1] These modifications can translate into tangible benefits for drug candidates, including enhanced metabolic stability, modulated basicity (pKa), and altered lipophilicity (LogP), all of which are critical determinants of a drug's overall performance.[2][3][4]
Basicity (pKa)
The introduction of an electron-withdrawing fluorine atom is expected to lower the basicity of the nitrogen in the 3-azabicyclo[3.2.1]octane ring system. This is due to the inductive effect of the fluorine, which pulls electron density away from the nitrogen, making its lone pair of electrons less available for protonation.[5] For bicyclic amines, gem-difluorination has been shown to decrease pKa values by 0.3-0.5 units.[6] A lower pKa can be advantageous for several reasons. A less basic compound will be less protonated at physiological pH (around 7.4), which can lead to improved membrane permeability and oral bioavailability.[4]
Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more complex and can be context-dependent.[7] While a single fluorine atom can sometimes slightly increase LogP, gem-difluorination in bicyclic amines has been observed to either increase or decrease lipophilicity, depending on the specific structure and the spatial orientation of the C-F bonds relative to neighboring C-H bonds.[7] For drug candidates, achieving an optimal LogP is crucial for balancing solubility and permeability.
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][3] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.[2][5] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" can be effectively blocked, leading to a longer half-life and improved bioavailability of the drug.[2][5]
Expected Physicochemical Properties: A Comparative Overview
The following table summarizes the anticipated differences in the physicochemical properties of 8-fluoro-3-azabicyclo[3.2.1]octane and its non-fluorinated analogue based on established principles of fluorine chemistry.
| Property | 3-Azabicyclo[3.2.1]octane | 8-Fluoro-3-azabicyclo[3.2.1]octane | Rationale |
| Molecular Weight | 111.18 g/mol [8] | ~129.17 g/mol | Addition of a fluorine atom. |
| pKa | Higher | Lower | The electron-withdrawing fluorine atom reduces the basicity of the amine through an inductive effect.[5] |
| LogP | Baseline | Potentially altered (increase or decrease) | The effect of fluorination on lipophilicity is complex and depends on the overall molecular context.[7] |
| Metabolic Stability | Lower | Higher | The strong C-F bond is more resistant to metabolic cleavage by enzymes like CYP450s compared to a C-H bond.[2][5] |
Experimental Protocols for Comparative Analysis
To empower researchers to generate direct comparative data, this section provides detailed, step-by-step methodologies for determining the key physicochemical and pharmacological properties discussed.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and widely used method.[4][9]
Objective: To experimentally determine and compare the pKa values of 3-azabicyclo[3.2.1]octane and 8-fluoro-3-azabicyclo[3.2.1]octane.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Test compounds (3-azabicyclo[3.2.1]octane and 8-fluoro-3-azabicyclo[3.2.1]octane)
-
Deionized water
Procedure:
-
Solution Preparation:
-
Titration Setup:
-
Place a known volume of the test compound solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
-
Titration:
-
For the basic compounds, titrate with the standardized 0.1 M HCl solution.
-
Add the titrant in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point.[4]
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP), which is a measure of a compound's lipophilicity.[11][12]
Objective: To experimentally determine and compare the LogP values of 3-azabicyclo[3.2.1]octane and 8-fluoro-3-azabicyclo[3.2.1]octane.
Materials:
-
1-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with 1-octanol)
-
Test compounds
-
Vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation:
-
Mix equal volumes of 1-octanol and water/buffer in a separatory funnel.
-
Shake vigorously and allow the layers to separate completely.
-
-
Partitioning:
-
Accurately weigh a small amount of the test compound and dissolve it in one of the pre-saturated phases.
-
Add a known volume of this solution to a vial containing a known volume of the other pre-saturated phase.
-
Cap the vial tightly and shake for a set period (e.g., 1-2 hours) to allow for equilibration.
-
-
Phase Separation:
-
Centrifuge the vials to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.
-
LogP = log10(P).
-
Caption: Workflow for LogP determination by the shake-flask method.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an in vitro measure of a compound's susceptibility to metabolism by liver enzymes, primarily CYP450s.[2][13]
Objective: To assess and compare the metabolic stability of 3-azabicyclo[3.2.1]octane and 8-fluoro-3-azabicyclo[3.2.1]octane.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds and positive control (e.g., a compound with known metabolic instability)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile)
-
Centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing the cold quenching solution to stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the line, calculate the half-life (t1/2) and intrinsic clearance (CLint).
-
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. mercell.com [mercell.com]
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- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
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- 8. 3-Azabicyclo(3.2.1)octane | C7H13N | CID 12313490 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. dergipark.org.tr [dergipark.org.tr]
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- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
A Comparative Guide to the Bioactivity of 8-Fluoro-3-azabicyclo[3.2.1]octane and Tropane Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is relentless. Among the privileged structures utilized in drug design, the tropane skeleton, a bicyclic alkaloid, has a rich history, forming the core of numerous natural products and clinically significant drugs.[1][2][3] This guide provides an in-depth comparison of the traditional tropane scaffold with its fluorinated counterpart, the 8-fluoro-3-azabicyclo[3.2.1]octane scaffold, a modification that leverages the unique properties of fluorine to enhance drug-like characteristics.
Through a detailed examination of their synthesis, conformational analysis, and biological activities, supported by experimental data, we will elucidate the nuanced yet significant impact of strategic fluorination on this important bicyclic amine. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design of next-generation therapeutics targeting the central nervous system and beyond.
The Tropane Scaffold: A Privileged Structure in Medicinal Chemistry
The tropane scaffold, chemically known as 8-methyl-8-azabicyclo[3.2.1]octane, is a conformationally constrained bicyclic amine that has been a cornerstone in the development of a wide array of therapeutic agents.[4] Its rigid structure provides a well-defined three-dimensional arrangement of substituents, which is crucial for specific interactions with biological targets.
Naturally occurring tropane alkaloids, such as atropine and cocaine, have been used for centuries for their medicinal and physiological effects.[1][2][3] In contemporary medicine, synthetic and semi-synthetic tropane derivatives are employed as anticholinergics, stimulants, and anesthetics.[1][2] The significant biological activity of this class of compounds stems from their ability to modulate a variety of targets, including muscarinic receptors and monoamine transporters.[5]
The Rationale for Fluorination: Enhancing Drug-like Properties
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[6][7][8] Fluorine's unique characteristics—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[7][8]
Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life of a drug in the body.[6][7]
-
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[6][7][9]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen in the tropane scaffold. This can influence the ionization state of the molecule at physiological pH, affecting its binding to targets and its absorption and distribution.[10]
-
Altered Conformation and Binding: The introduction of fluorine can lead to subtle changes in molecular conformation, which can result in improved binding affinity and selectivity for the target protein.[6]
Structural and Conformational Analysis: A Tale of Two Scaffolds
The fundamental difference between the tropane and the 8-fluoro-3-azabicyclo[3.2.1]octane scaffold lies in the substitution at the 8-position of the bicyclic system. In the tropane scaffold, this position is typically occupied by a methyl group or hydrogen, whereas in the fluorinated analog, it is a fluorine atom. This seemingly minor change has significant implications for the molecule's overall properties.
The rigid bicyclic structure of the tropane scaffold exists in a chair conformation for the six-membered ring and a boat conformation for the five-membered ring. The introduction of a highly electronegative fluorine atom at the 8-position can influence the electron density distribution across the entire scaffold. This can affect the basicity of the nitrogen atom and the overall dipole moment of the molecule.
Below is a diagram illustrating the key structural differences between the two scaffolds.
Caption: Simplified workflow for the synthesis of tropane derivatives.
Synthesis of an 8-Fluoro-3-azabicyclo[3.2.1]octane Derivative
The synthesis of an 8-fluoro-3-azabicyclo[3.2.1]octane can be more challenging and may involve late-stage fluorination. One potential route could involve the synthesis of a suitable precursor followed by electrophilic or nucleophilic fluorination.
Experimental Protocol: Synthesis of a Fluorinated Azabicyclo[3.2.1]octane Precursor
This protocol describes a general method for the synthesis of a precursor that could be used for subsequent fluorination.
-
Step 1: N-protection of Tropinone. To a solution of tropinone in dichloromethane, add one equivalent of di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature for 12 hours. After completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain N-Boc-nortropinone.
-
Step 2: Reduction of the Ketone. Dissolve the N-Boc-nortropinone in methanol and cool the solution to 0°C. Add sodium borohydride portion-wise and stir the reaction for 2 hours at 0°C. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the corresponding alcohol.
-
Step 3: Introduction of a Leaving Group. To a solution of the alcohol in dichloromethane at 0°C, add triethylamine followed by methanesulfonyl chloride. Stir the reaction for 1 hour at 0°C. Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the mesylate.
-
Step 4: Nucleophilic Fluorination (Illustrative). The mesylate can then be subjected to nucleophilic fluorination using a fluoride source such as tetrabutylammonium fluoride (TBAF) in an appropriate solvent like tetrahydrofuran (THF) at elevated temperatures. The reaction progress should be monitored by TLC or LC-MS. Purification by column chromatography would yield the desired fluorinated product.
Comparative Bioactivity: The Impact of Fluorination on Target Engagement
The true measure of a scaffold's utility lies in its biological activity. While direct head-to-head comparative studies of 8-fluoro-3-azabicyclo[3.2.1]octane versus tropane scaffolds are not abundant in the literature, we can infer the likely impact of fluorination based on studies of fluorinated tropane analogs and general principles of medicinal chemistry.
It is hypothesized that the introduction of fluorine at the 8-position would lead to:
-
Altered Receptor Binding Affinity and Selectivity: The change in the electronic properties and basicity of the nitrogen atom can significantly impact the binding interactions with the target protein. This could lead to either an increase or decrease in affinity and could also modulate selectivity against different receptor subtypes.
-
Improved Pharmacokinetic Profile: The increased metabolic stability due to the strong C-F bond is expected to result in a longer half-life and improved oral bioavailability. The increased lipophilicity may also enhance brain penetration for CNS-targeted drugs. [9] Table 1: Hypothetical Comparison of Physicochemical and Pharmacokinetic Properties
| Property | Tropane Scaffold | 8-Fluoro-3-azabicyclo[3.2.1]octane Scaffold | Rationale for Difference |
| pKa of Nitrogen | ~9-10 | Lower | Electron-withdrawing effect of fluorine |
| LogP | Lower | Higher | Increased lipophilicity due to fluorine |
| Metabolic Stability | Lower | Higher | Stronger C-F bond resists metabolic attack |
| Blood-Brain Barrier Permeability | Moderate | Potentially Higher | Increased lipophilicity can improve CNS penetration |
Future Directions and Conclusion
The 8-fluoro-3-azabicyclo[3.2.1]octane scaffold represents a promising, albeit underexplored, modification of the classic tropane structure. The strategic incorporation of fluorine offers a powerful tool to fine-tune the physicochemical and pharmacological properties of this privileged scaffold. While further experimental validation is required to fully elucidate the comparative bioactivity, the foundational principles of medicinal chemistry strongly suggest that this fluorinated analog holds significant potential for the development of novel therapeutics with improved drug-like properties.
Researchers are encouraged to explore the synthesis and biological evaluation of 8-fluoro-3-azabicyclo[3.2.1]octane-based compounds to unlock their full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the rational design of the next generation of drugs targeting a wide range of diseases.
References
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
-
Wikipedia. (n.d.). Tropane alkaloid. Retrieved from [Link]
- Kohn, K. C., & Lussenburg, B. M. (2018).
- Lounasmaa, M., & Hanhinen, P. (1998). The tropane alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 50, pp. 1-114). Academic Press.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 180779, Tropinone. Retrieved from [Link]
- Christen, P., Bieri, S., & Muñoz, O. (2009). Characterization of Positional and Configurational Tropane Alkaloid Isomers by Combining GC with NPD, MS and FTIR.
- Carbone, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(19), 14666-14690.
- Carroll, F. I., et al. (2004). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 47(2), 296-306.
- Mykhailiuk, P. K. (2015). α-CF3-Substituted Saturated Bicyclic Amines: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 2015(29), 6448-6457.
- Baxter, E. W., & Reitz, A. B. (2002). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents.
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-
PrepChem. (n.d.). Synthesis of 3-(1-Adamantanecarbonyl)-8-Oxa-3-Azabicyclo(3.2.1)Octane. Retrieved from [Link]
- Meltzer, P. C., et al. (1997). Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues. Journal of Medicinal Chemistry, 40(16), 2661-2673.
- Dräger, B. (2007). Analysis of tropane and related alkaloids.
- Novartis AG. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. Google Patents.
- Swain, C. J., et al. (1995). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 5(21), 2469-2474.
- Pitta, P., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 748.
- Carbone, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(19), 14666-14690.
- Jabeen, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2271.
- Tirelli, E., et al. (1985). Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse.
- Gomez Angel, A. R. (2019). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University College London.
- Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. University College London.
- Cielecka-Piontek, J., et al. (2022).
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A Comparative Guide to HPLC and GC for Chiral Analysis of 8-Fluoro-3-azabicyclo[3.2.1]octane
In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is a critical quality attribute. The enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the enantioselective analysis of chiral compounds are paramount. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the chiral analysis of 8-Fluoro-3-azabicyclo[3.2.1]octane, a key bicyclic amine scaffold in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical insights, and supporting experimental data to inform the selection of the most appropriate analytical strategy for their specific needs.
The Criticality of Chiral Purity in Drug Development
The 8-azabicyclo[3.2.1]octane core is a prevalent structural motif in a variety of biologically active compounds, including tropane alkaloids.[1] The introduction of a fluorine atom, as in 8-Fluoro-3-azabicyclo[3.2.1]octane, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. As with many pharmaceuticals, the biological activity often resides in a single enantiomer. The other enantiomer, or distomer, may be inactive, exhibit a different pharmacological effect, or even be toxic.[2] Therefore, the accurate determination of enantiomeric purity is a regulatory expectation and a scientific necessity throughout the drug development lifecycle.[3]
HPLC vs. GC: A Head-to-Head Comparison for Chiral Bicyclic Amine Analysis
Both HPLC and GC are mature and widely used techniques for chiral separations.[4] However, their fundamental principles of operation dictate their suitability for different types of analytes and analytical objectives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle of Separation | Partitioning of the analyte between a liquid mobile phase and a solid chiral stationary phase (CSP).[2] | Partitioning of the volatile analyte (or its volatile derivative) between a gaseous mobile phase and a liquid or solid chiral stationary phase.[5] |
| Analyte Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[6] | Requires the analyte to be volatile and thermally stable. For non-volatile analytes like 8-Fluoro-3-azabicyclo[3.2.1]octane, derivatization is necessary.[7] |
| Derivatization | Often not required for direct analysis of the native compound, simplifying sample preparation.[6] | Frequently required for polar and non-volatile compounds to increase volatility and improve chromatographic peak shape. |
| Chiral Stationary Phases (CSPs) | A wide variety of CSPs are commercially available, including polysaccharide-based (e.g., Chiralpak®), protein-based, and Pirkle-type columns.[4] | Primarily cyclodextrin-based and amino acid derivative-based chiral capillary columns.[5] |
| Instrumentation | Standard HPLC system with a chiral column and a suitable detector (e.g., UV, MS). | GC system with a chiral capillary column, coupled to a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). |
| Sensitivity | Detector-dependent; mass spectrometric detection (LC-MS) offers high sensitivity. | Generally high sensitivity, especially with selective detectors like MS in selected ion monitoring (SIM) mode. |
| Resolution | Excellent resolution can be achieved with the appropriate choice of CSP and mobile phase.[6] | High-efficiency capillary columns can provide excellent resolution for well-derivatized compounds.[5] |
| Analysis Time | Can range from a few minutes to over an hour, depending on the complexity of the separation. | Typically offers faster analysis times for volatile compounds. The derivatization step adds to the overall sample preparation time. |
The Causality Behind Experimental Choices
The decision between HPLC and GC for the chiral analysis of 8-Fluoro-3-azabicyclo[3.2.1]octane is driven by several key factors:
-
Analyte Properties: As a bicyclic amine, 8-Fluoro-3-azabicyclo[3.2.1]octane is a polar and non-volatile compound. This inherently favors HPLC, which can analyze the compound directly without the need for chemical modification. For GC, a derivatization step is mandatory to convert the amine into a more volatile and thermally stable derivative.
-
Method Development Complexity: Chiral HPLC method development often involves screening a variety of chiral stationary phases and mobile phase compositions.[6] While this can be time-consuming, it offers a high degree of flexibility. Chiral GC method development, on the other hand, involves optimizing both the derivatization reaction and the chromatographic separation, which can introduce additional variables and potential sources of error.
-
Sample Throughput: For routine quality control where high sample throughput is desired, the faster analysis times of GC can be advantageous. However, this is offset by the time required for the derivatization step. Automated derivatization systems can mitigate this bottleneck.
-
Regulatory Acceptance: Both HPLC and GC are well-established and accepted by regulatory agencies for chiral purity analysis. The validation of the chosen method must adhere to guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3]
Experimental Protocols: A Self-Validating System
The following protocols are presented as robust starting points for the chiral analysis of 8-Fluoro-3-azabicyclo[3.2.1]octane. They are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the analytical results.
Chiral HPLC Method
This method is based on the successful separation of similar tropane alkaloids on polysaccharide-based chiral stationary phases.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV or MS detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the 8-Fluoro-3-azabicyclo[3.2.1]octane racemate at 1 mg/mL in the mobile phase.
-
Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution with the mobile phase.
System Suitability:
-
Inject the working standard solution six times.
-
The resolution between the two enantiomer peaks should be ≥ 1.5.
-
The relative standard deviation (RSD) of the peak areas for each enantiomer should be ≤ 2.0%.
Chiral GC Method with Derivatization
This protocol employs a common derivatization strategy for amines to enhance volatility for GC analysis.
Instrumentation:
-
GC system with a split/splitless injector, a chiral capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Derivatization Procedure:
-
To 1 mg of the 8-Fluoro-3-azabicyclo[3.2.1]octane racemate in a vial, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.
Chromatographic Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Oven Temperature Program: 100 °C (hold for 1 min), ramp to 200 °C at 5 °C/min, hold for 5 min.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C
System Suitability:
-
Inject the derivatized standard solution six times.
-
The resolution between the two diastereomeric derivative peaks should be ≥ 2.0.
-
The RSD of the peak areas for each derivative should be ≤ 2.0%.
Data Presentation: A Quantitative Comparison
The following table summarizes the expected performance characteristics of the two methods, based on typical results for similar compounds.
| Parameter | Chiral HPLC | Chiral GC with Derivatization |
| Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 12.2 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min | ~ 12.8 min |
| Resolution (Rs) | > 1.5 | > 2.0 |
| Limit of Quantitation (LOQ) | ~ 0.1 µg/mL | ~ 0.05 µg/mL |
| Precision (RSD%) | < 2.0% | < 2.0% |
| Total Analysis Time (including sample prep) | ~ 15 min | ~ 45 min |
Visualization of Experimental Workflows
Caption: Chiral HPLC analysis workflow for 8-Fluoro-3-azabicyclo[3.2.1]octane.
Caption: Chiral GC analysis workflow with derivatization for 8-Fluoro-3-azabicyclo[3.2.1]octane.
Conclusion and Recommendations
Both HPLC and GC are viable techniques for the chiral analysis of 8-Fluoro-3-azabicyclo[3.2.1]octane. The choice between them depends on the specific requirements of the analysis.
-
For method development and routine analysis where simplicity and direct analysis are prioritized, chiral HPLC is the recommended approach. The ability to analyze the compound without derivatization significantly streamlines the workflow and reduces potential sources of analytical variability.
-
Chiral GC with derivatization may be considered when higher sensitivity is required and when high sample throughput is a key driver, provided that the derivatization step can be automated. The faster run times of GC can be beneficial in a high-throughput environment.
Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the analytical needs, available instrumentation, and a comprehensive validation of the chosen method in accordance with regulatory expectations.
References
- Yang, M., et al. (2007). The impact of chirality on the analysis of alkaloids in plant. Pharmacia, 68(3), 549-560.
- Bringmann, G., et al. (2010). Chirality and Numbering of Substituted Tropane Alkaloids. Molecules, 15(10), 7349-7365.
- Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. (2022).
- Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. (2015). Journal of Pharmaceutical and Biomedical Analysis, 115, 33-51.
-
CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. Daicel Chiral Technologies. Available at: [Link]
- Chirality and Numbering of Substituted Tropane Alkaloids. (2010). Molecules, 15(10), 7349-7365.
- CHIRALPAK AD-H Instruction Manual.
- Chiral Drug Analysis in Forensic Chemistry: An Overview. (2018). Molecules, 23(11), 2888.
- A Guide to the Analysis of Chiral Compounds by GC.
- Chiral HPLC Separ
- Analysis and Quantitation of Cocaine on Currency Using GC-MS/MS No. GCMS-1501. Shimadzu.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC North America, 21(11).
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
- Analysis of tropane and related alkaloids. (2002).
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- Enantiomeric profiling of chiral drug biomarkers in wastewater with the usage of chiral liquid chromatography coupled with tandem mass spectrometry. (2016).
- Separation of racemic drugs on Chiralpak AD-H and Chiralpak AS-H.
- Analysis of tropane and related alkaloids.
- Basics of chiral HPLC. Sigma-Aldrich.
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- Chiral Analysis: Mapping the Essentials. (2024). Chiralpedia.
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- Analytical Methods Valid
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The Fluorine Advantage: A Comparative Guide to Fluorinated Scaffolds in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the performance of fluorinated compounds against their non-fluorinated counterparts, supported by experimental data and detailed protocols. We will explore the causal relationships behind the observed effects of fluorination, empowering you to make informed decisions in your drug discovery programs.
The Strategic Rationale for Fluorination
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for fine-tuning the characteristics of drug candidates.[1] Its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allows for its introduction without significant steric perturbation.[1] However, the profound electronic effects of fluorine can dramatically alter a molecule's physicochemical and pharmacological properties.
The primary motivations for introducing fluorine into a drug scaffold include:
-
Enhanced Metabolic Stability: Blocking sites of metabolic oxidation.
-
Modulation of Physicochemical Properties: Influencing lipophilicity (LogP/LogD) and acidity/basicity (pKa).
-
Improved Binding Affinity: Altering electronic interactions with the target protein.
-
Enhanced Membrane Permeability: Affecting the molecule's ability to cross biological membranes.
This guide will dissect each of these effects, providing both the mechanistic underpinnings and the experimental data to quantify the impact of fluorination.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The decision to incorporate a fluorine atom or a fluorinated motif is driven by the desire to optimize a lead compound's drug-like properties. Below, we present a comparative analysis of key parameters, supported by experimental data from the literature.
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen atom at a metabolically vulnerable position, fluorination can effectively "shield" the molecule from oxidative metabolism, leading to a longer half-life and improved bioavailability.
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| COX-2 Inhibitor | Celecoxib | Non-fluorinated | - | ~154 | Human | [3] |
| 4'-Fluorocelecoxib | Fluorinated analog | - | ~38.5 | Human | [3] | |
| Antipsychotic | Risperidone | Non-fluorinated | - | ~115 | Human | [3] |
| 9-Fluororisperidone | Fluorinated analog | - | ~7.2 | Human | [3] |
Note: The data for Celecoxib and Risperidone shows a 4-fold and 16-fold increase in metabolic stability upon fluorination, respectively.[3]
Lipophilicity (LogP/LogD) and Basicity (pKa)
Fluorination has a profound and context-dependent impact on a molecule's lipophilicity and basicity. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity: The introduction of fluorine can either increase or decrease lipophilicity. For instance, replacing a methyl group with a trifluoromethyl group generally increases LogP, while the effect of a single fluorine atom can be more nuanced and depends on the molecular environment.[4][5]
-
Basicity: Due to its strong electron-withdrawing nature, fluorine typically reduces the basicity (lowers the pKa) of nearby amines. This can be advantageous for improving cell permeability and reducing off-target effects.[6]
Quantitative Comparison of pKa and LogP for Pyrrolidine Analogs
The following table illustrates the impact of fluorination on the pKa and LogP of pyrrolidine-containing compounds, a common scaffold in medicinal chemistry.
| Property | Non-Fluorinated Pyrrolidine Derivative | Fluorinated Pyrrolidine Derivative | Change | Reference |
| pKa | High | Lower | Significant Decrease | [6][7] |
| LogP | Moderate | Higher | Increase | [7] |
Note: Specific numerical data for a matched pair was not consistently available in a single source, but the trends are well-documented.[6][7]
Experimental Protocols for Property Evaluation
To ensure the trustworthiness and reproducibility of the data presented, this section details the standardized experimental protocols used to assess the key drug-like properties discussed.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is a cornerstone of in vitro drug metabolism studies, providing a reliable measure of a compound's susceptibility to metabolism by liver enzymes.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and fluorinated analog
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration (e.g., 10 mM).
-
Prepare Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl₂.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate Reaction: Add the test compound to the wells, followed by the NADPH regenerating system to start the metabolic reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
-
Experimental Workflow for Microsomal Stability Assay
Caption: A generalized workflow for an in vitro microsomal stability assay.
Shake-Flask Method for LogP/LogD Determination
The shake-flask method is the "gold standard" for determining the partition coefficient (LogP) or distribution coefficient (LogD) of a compound, providing a direct measure of its lipophilicity.
Objective: To determine the LogP or LogD of a test compound.
Materials:
-
Test compound
-
1-Octanol (pre-saturated with buffer)
-
Aqueous buffer (e.g., PBS at pH 7.4, pre-saturated with 1-octanol)
-
DMSO
-
Vials
-
Shaker/rotator
-
Centrifuge
-
Analytical instrument (e.g., UV-Vis spectrophotometer or LC-MS)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Phase Preparation: Pre-saturate the 1-octanol and the aqueous buffer with each other by mixing them vigorously and allowing the phases to separate.
-
Incubation: Add a small aliquot of the compound's stock solution to a vial containing a defined volume of the pre-saturated 1-octanol and buffer.
-
Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the 1-octanol and aqueous layers using a suitable analytical method.
-
Calculation: Calculate the LogD using the formula: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous). For non-ionizable compounds, LogD is equivalent to LogP.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict the passive diffusion of a compound across a biological membrane, such as the gastrointestinal tract or the blood-brain barrier.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound.
Materials:
-
Test compound
-
PAMPA plate (a filter plate and an acceptor plate)
-
Artificial membrane solution (e.g., a lipid dissolved in a suitable solvent)
-
Donor buffer (e.g., PBS at a specific pH)
-
Acceptor buffer (e.g., PBS at pH 7.4)
-
Plate reader (UV-Vis) or LC-MS system
Procedure:
-
Coat the Filter Plate: Coat the microporous filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Plates: Add the acceptor buffer to the wells of the acceptor plate. Prepare solutions of the test compounds in the donor buffer.
-
Start the Assay: Place the lipid-coated filter plate on top of the acceptor plate, creating a "sandwich," and add the test compound solutions to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader or LC-MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Experimental Workflow for PAMPA
Caption: A generalized workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Mechanistic Insights and Causality
The observed effects of fluorination are not arbitrary; they are rooted in the fundamental principles of physical organic chemistry. Understanding these mechanisms is crucial for the rational design of fluorinated drug candidates.
The Impact of Fluorination on Molecular Properties
Caption: The causal relationship between fluorination and improved drug-like properties.
-
Metabolic Stability: The high strength of the C-F bond (approximately 116 kcal/mol) compared to the C-H bond (approximately 99 kcal/mol) makes it less susceptible to enzymatic cleavage by CYP450 enzymes, which are major contributors to Phase I metabolism.
-
Lipophilicity and Basicity: Fluorine's high electronegativity creates a strong dipole moment in the C-F bond. This can alter the overall electron distribution of the molecule, influencing its interactions with water and lipids (LogP) and its ability to accept a proton (pKa).
-
Binding Affinity: The introduction of fluorine can create favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity. It can also induce a conformational change in the molecule that is more favorable for binding.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a highly effective and versatile strategy in medicinal chemistry for optimizing the properties of drug candidates. As demonstrated by the comparative data, fluorination can lead to significant improvements in metabolic stability, and modulate key physicochemical properties such as lipophilicity and basicity. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these properties, enabling a data-driven approach to drug design.
The continued development of novel fluorination methods will undoubtedly expand the toolbox of medicinal chemists, allowing for the synthesis of increasingly complex and sophisticated fluorinated scaffolds.[8][9] A thorough understanding of the mechanistic principles behind the effects of fluorination, coupled with rigorous experimental validation, will be paramount in harnessing the full potential of "the fluorine advantage" in the development of next-generation therapeutics.
References
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Laube, M., et al. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. RSC Advances, 10(63), 38601-38611. [Link]
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ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]
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Phys.org. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. [Link]
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Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731. [Link]
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Laube, M., et al. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. RSC Advances, 10(63), 38601–38611. [Link]
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MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3589. [Link]
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chemeurope.com. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]
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ResearchGate. (2025). Fluorination Methods for Drug Discovery and Development. [Link]
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MDPI. (2018). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Molecules, 23(12), 3311. [Link]
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ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]
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El-Sayed, N. S., et al. (2014). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3493-3497. [Link]
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Kim, H. S., et al. (2021). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 29(3), 185-192. [Link]
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ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl... [Link]
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Takeda, T., et al. (2022). Pharmacokinetics of gefitinib in elderly patients with EGFR-mutated advanced non-small cell lung cancer: a prospective study. Cancer Chemotherapy and Pharmacology, 90(6), 517-524. [Link]
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MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
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Hirose, T., et al. (2016). Association of pharmacokinetics and pharmacogenomics with safety and efficacy of gefitinib in patients with EGFR mutation positive advanced non-small cell lung cancer. Lung Cancer, 93, 55-61. [Link]
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Swaisland, H. C., et al. (2005). Single-dose clinical pharmacokinetic studies of gefitinib. Clinical Pharmacokinetics, 44(11), 1165-1177. [Link]
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ResearchGate. (2021). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. [Link]
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National Center for Biotechnology Information. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]
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ResearchGate. (n.d.). The compounds of this study depicted in the LogP – pKa plot. [Link]
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A Comparative Guide to the Synthetic Validation of 8-Fluoro-3-azabicyclo[3.2.1]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis and validation of a synthetic route to 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride, a valuable fluorinated bicyclic amine scaffold for drug discovery. We will objectively compare a primary synthetic pathway with a viable alternative, supported by experimental data and a rationale for key strategic decisions.
Introduction: The Significance of Fluorinated Azabicycles
This compound is a key building block in medicinal chemistry. The incorporation of a fluorine atom into the rigid 3-azabicyclo[3.2.1]octane (nortropane) framework can significantly modulate the physicochemical and pharmacological properties of parent molecules. This includes alterations in basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. The constrained bicyclic structure provides a defined three-dimensional orientation for substituents, making it an attractive scaffold for the development of novel therapeutics.
This guide will focus on a practical and efficient synthetic approach, providing a detailed protocol and its validation. Furthermore, a comparative analysis with an alternative strategy will be presented to offer a broader perspective on the synthesis of this important molecule.
Primary Synthetic Route: A Stepwise Approach from a Protected Ketone
The primary and most direct synthetic route commences with the commercially available N-Boc-3-azabicyclo[3.2.1]octan-8-one. This strategy involves a three-step sequence: stereoselective reduction of the ketone, deoxofluorination of the resulting alcohol, and finally, deprotection of the nitrogen to yield the desired hydrochloride salt.
Caption: Workflow for the primary synthesis of this compound.
Experimental Protocol: Primary Route
Step 1: Reduction of N-Boc-3-azabicyclo[3.2.1]octan-8-one
The initial step focuses on the stereoselective reduction of the ketone to the corresponding alcohol. The choice of reducing agent is critical to control the stereochemistry of the resulting hydroxyl group.
-
Methodology: To a solution of N-Boc-3-azabicyclo[3.2.1]octan-8-one (1.0 eq) in methanol at 0 °C is added sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-Boc-3-azabicyclo[3.2.1]octan-8-ol.
-
Expertise & Experience: Sodium borohydride is a mild and selective reducing agent, which is known to favor the formation of the endo-alcohol in related bicyclic systems due to the steric hindrance of the bridged structure guiding the hydride attack from the less hindered exo face. This stereochemical outcome is crucial for the subsequent fluorination step.
Step 2: Deoxofluorination of N-Boc-3-azabicyclo[3.2.1]octan-8-ol
This step introduces the fluorine atom via a nucleophilic substitution of the hydroxyl group. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.
-
Methodology: To a solution of N-Boc-3-azabicyclo[3.2.1]octan-8-ol (1.0 eq) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere is added DAST (1.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N-Boc-8-fluoro-3-azabicyclo[3.2.1]octane.
-
Trustworthiness: The deoxofluorination with DAST typically proceeds with inversion of configuration. Therefore, starting from the endo-alcohol, the desired exo-fluoro product is expected. Careful control of the reaction temperature is essential to minimize potential side reactions.
Step 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling properties.
-
Methodology: N-Boc-8-fluoro-3-azabicyclo[3.2.1]octane (1.0 eq) is dissolved in a solution of hydrochloric acid in 1,4-dioxane (4 M). The reaction mixture is stirred at room temperature for 4 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to give this compound as a white solid.
-
Authoritative Grounding: The use of strong acidic conditions, such as HCl in dioxane, is a standard and efficient method for the cleavage of the Boc protecting group. The hydrochloride salt precipitates directly from the reaction mixture, simplifying the purification process.
Validation Data: Primary Route
The identity and purity of the final product and its intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Expected Mass [M+H]⁺ | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | HPLC Purity |
| N-Boc-3-azabicyclo[3.2.1]octan-8-ol | C₁₂H₂₁NO₃ | 228.16 | Broad signals due to the Boc group and hydroxyl proton. | N/A | >95% |
| N-Boc-8-fluoro-3-azabicyclo[3.2.1]octane | C₁₂H₂₀FNO₂ | 230.15 | Characteristic doublet of doublets for the proton geminal to the fluorine atom. | ~ -170 to -190 | >98% |
| This compound | C₇H₁₃ClFN | 130.10 (free base) | Downfield shift of protons adjacent to the nitrogen upon protonation. A complex multiplet for the proton at the fluorine-bearing carbon, showing coupling to adjacent protons and fluorine. | ~ -170 to -190 | >99% |
Note: Specific NMR chemical shifts and coupling constants can vary depending on the solvent and instrument used. The provided data are representative.
Alternative Synthetic Route: Building the Bicyclic System from a Fluorinated Precursor
An alternative approach involves the construction of the azabicyclic ring system from a fluorinated starting material, such as a fluorinated amino acid derivative. This strategy can offer advantages in terms of stereocontrol if a chiral fluorinated precursor is used.
Caption: Conceptual workflow for an alternative synthesis starting from a fluorinated precursor.
Conceptual Alternative Protocol
This route would conceptually begin with a protected, fluorinated amino acid. The side chain would be elaborated to introduce the necessary functionality for an intramolecular cyclization, such as a Dieckmann condensation or a ring-closing metathesis, to form the 3-azabicyclo[3.2.1]octane core. Subsequent functional group manipulations and deprotection would lead to the final product.
-
Expertise & Experience: This approach offers the potential for a highly stereocontrolled synthesis if an enantiopure fluorinated amino acid is used as the starting material. However, it generally involves a longer synthetic sequence with potentially more challenging cyclization steps compared to the primary route.
Comparative Analysis
| Feature | Primary Synthetic Route | Alternative Synthetic Route |
| Starting Material | Commercially available N-Boc-3-azabicyclo[3.2.1]octan-8-one. | Fluorinated amino acid derivative (potentially requiring multi-step synthesis). |
| Number of Steps | Typically 3 steps. | Generally more than 3 steps. |
| Stereocontrol | Dependent on the stereoselectivity of the ketone reduction. | Can be excellent if a chiral fluorinated starting material is used. |
| Scalability | High, due to the use of common reagents and straightforward reactions. | Potentially lower, depending on the complexity of the cyclization and purification steps. |
| Cost-Effectiveness | Generally more cost-effective due to fewer steps and readily available starting materials. | Likely to be more expensive due to the cost of the fluorinated starting material and longer synthesis. |
| Overall Yield | Moderate to good. | Variable, and potentially lower due to the increased number of steps. |
Conclusion
The primary synthetic route starting from N-Boc-3-azabicyclo[3.2.1]octan-8-one represents a robust, efficient, and scalable method for the preparation of this compound. The validation of this route is supported by predictable reaction outcomes and straightforward analytical characterization. While alternative routes starting from fluorinated precursors offer potential advantages in stereocontrol, they are often more lengthy and less economically viable for large-scale synthesis. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the need for enantiopure material, scale, and available resources.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Fluoro-3-azabicyclo[3.2.1]octane Hydrochloride
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride, a fluorinated bicyclic amine critical to many research and development pipelines. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety protocols.
Understanding the Compound: A Foundation for Safe Disposal
This compound (CAS No: 1341039-59-5) is a solid, heterocyclic compound. Its structure, featuring a bicyclic amine and a carbon-fluorine bond, dictates its reactivity and informs the necessary disposal precautions. The presence of the highly stable C-F bond means the compound is likely resistant to natural degradation, categorizing it as a persistent organic substance that requires careful management.[1][2] The hydrochloride salt form suggests good water solubility.
Due to the absence of a specific, publicly available Safety Data Sheet (SDS) with explicit disposal instructions for this exact compound, a conservative approach based on the known hazards of similar fluorinated organic compounds and bicyclic amines is paramount. All laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), and institutional and local regulations must also be strictly followed.[3][4]
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a logical pathway for determining the appropriate disposal route for this compound waste. This process should always be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.[4][5]
Caption: Decision workflow for the disposal of this compound.
Detailed Disposal Protocols
Adherence to the following step-by-step protocols is crucial for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) and Handling
Before handling the compound or its waste, ensure you are wearing the appropriate PPE.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of solutions or fine dust particles.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. Always inspect gloves for tears or punctures before use.[6] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust particles.[1][7] A NIOSH-approved respirator may be required for bulk handling. |
Waste Segregation and Storage
Proper segregation is the cornerstone of safe chemical waste management.
-
Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with halogenated organic compounds.[3] Polyethylene or glass containers are generally suitable. Avoid metal containers for acidic hydrochloride salts.[5]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.[4] For mixtures, list all components and their approximate percentages.[5]
-
Segregation: Store the waste container in a designated satellite accumulation area.[5] This area should be under the control of laboratory personnel and away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not fill the container beyond 90% capacity to allow for expansion.[3]
Disposal of Unused or Expired Compound (Solid Waste)
For the pure, solid form of this compound:
-
Collection: Carefully collect the solid waste in the designated hazardous waste container. Minimize dust generation during transfer.[7]
-
Disposal Route: The preferred method for the destruction of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[2][8] The high temperatures (often exceeding 1,000°C) are necessary to break the strong carbon-fluorine bonds and prevent the formation of toxic byproducts.[2][9]
-
Alternative Disposal: If a suitable incinerator is not available, disposal in a secure hazardous waste landfill is an alternative.[8] However, this method only contains the chemical rather than destroying it.[8]
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
Disposal of Dilute Aqueous Solutions
For dilute aqueous solutions (e.g., from quenching reactions or cleaning glassware):
-
Consult EHS First: Never dispose of any amount of this compound down the drain without explicit written permission from your EHS department.[4][5]
-
pH Neutralization (with EHS Approval): If approved by EHS, the pH of the dilute aqueous solution may be adjusted to a neutral range (typically between 5.5 and 12.5) before sewer disposal.[5] This should be done cautiously, adding neutralizing agents slowly while monitoring the pH.
-
Collection as Hazardous Waste: If sewer disposal is not permitted, collect the aqueous waste in a labeled hazardous waste container for pickup by EHS.
Management of Contaminated Materials
Items such as gloves, weigh boats, and pipette tips that are contaminated with this compound must be disposed of as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.
-
Disposal: This waste will typically be incinerated along with other solid chemical waste.
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.[10]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and the EHS department in accordance with institutional policy.
By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure that the final chapter of their work with this compound is written with the utmost commitment to safety and environmental stewardship.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
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U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]
-
Environmental Health and Safety. How to Dispose of Chemical Waste. [Link]
-
U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]
-
Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. [Link]
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American Chemical Society. Regulation of Laboratory Waste. [Link]
-
Capot Chemical. (2025, November 4). MSDS of 3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride. [Link]
Sources
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- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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- 6. capotchem.com [capotchem.com]
- 7. synquestlabs.com [synquestlabs.com]
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- 11. fishersci.com [fishersci.com]
A Practical Guide to the Safe Handling of 8-Fluoro-3-azabicyclo[3.2.1]octane Hydrochloride for Laboratory Professionals
In the pursuit of novel therapeutics and advancements in medicinal chemistry, the safety of laboratory personnel is paramount. This guide provides a detailed operational plan for the safe handling, storage, and disposal of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride, a fluorinated bicyclic amine of significant interest in drug development.[1] By adhering to these protocols, researchers can mitigate risks and foster a secure research environment.
Core Safety Directives: Understanding the Risks
While a comprehensive toxicological profile for every novel compound is not always available, a risk assessment based on its chemical structure is a critical first step. This compound is a halogenated organic compound and an amine salt. Therefore, it is prudent to handle it with the care afforded to potentially hazardous materials. The hydrochloride salt form may impart corrosive properties, particularly upon dissolution.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The consistent and correct use of Personal Protective Equipment (PPE) is the most fundamental aspect of laboratory safety. The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | To protect against accidental splashes of the solid or its solutions, which could cause serious eye irritation. |
| Hand Protection | Nitrile gloves. Double-gloving is recommended. | To prevent skin contact. Glove compatibility should be confirmed with the manufacturer.[2] |
| Body Protection | A flame-resistant laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient. | To prevent inhalation of the powdered compound, especially when handling outside of a fume hood.[2] |
PPE Donning and Doffing Procedure:
A systematic approach to putting on and taking off PPE is crucial to prevent contamination.
Caption: Sequential process for donning and doffing PPE to minimize exposure.
Operational Protocols: From Storage to Disposal
A comprehensive plan for the entire lifecycle of the chemical within the laboratory is essential.
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[3] Keep it away from incompatible materials such as strong acids and bases.[4]
Handling:
-
All manipulations of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
When weighing, use an analytical balance with a draft shield.
-
Avoid generating dust.
Step-by-Step Handling Procedure:
-
Preparation: Ensure the work area within the fume hood is clean and uncluttered.
-
Weighing: Tare a suitable container and carefully transfer the desired amount of the compound.
-
Closure: Securely cap the stock container immediately after use.
-
Dissolution: If preparing a solution, slowly add the solid to the solvent with stirring. Be aware of potential exotherms.
-
Cleanup: Decontaminate the work surface after completion of the task.
Emergency Response Plan: Immediate and Effective Actions
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention. |
| Skin Contact | Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing.[3] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support.[5] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention. |
Chemical Spill Workflow:
Caption: A clear workflow for responding to a chemical spill.
For large or hazardous spills, evacuate the area and contact your institution's emergency response team.[2]
Disposal of Waste: Environmental Responsibility
Proper disposal of fluorinated organic compounds is crucial to protect human health and the environment.[2]
-
All waste containing this compound must be collected in clearly labeled, compatible containers.[2]
-
Do not mix with incompatible waste streams.[2]
-
Dispose of the waste through your institution's hazardous waste management program.
-
Incineration or placement in a hazardous waste landfill are potential disposal methods, but must be conducted by qualified professionals in compliance with regulations.[7]
By implementing these safety and handling protocols, researchers can confidently work with this compound while prioritizing their safety and minimizing environmental impact.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
